A201A
Description
(E)-3-[4-[(2R,3S,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide has been reported in Marinactinospora thermotolerans with data available.
from Streptomyces capreolus; structure given in first source
Properties
Molecular Formula |
C37H50N6O14 |
|---|---|
Molecular Weight |
802.8 g/mol |
IUPAC Name |
(E)-3-[4-[(2R,3S,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22-/t18-,21-,23-,25-,26-,27+,28+,29-,31-,35-,36+,37-/m1/s1 |
InChI Key |
HELPZWNRUYNCJQ-KLBOBXLXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A201A Antibiotic: A Technical Guide to Discovery, Isolation, and Characterization
Foreword: This document provides a comprehensive technical overview of the nucleoside antibiotic A201A, intended for researchers, scientists, and professionals in the field of drug development. It covers the discovery, production, isolation, and biological characterization of this compound, consolidating key data and methodologies from foundational and contemporary research.
Introduction
This compound is a potent nucleoside antibiotic that inhibits protein synthesis in bacteria. First isolated from Streptomyces capreolus (NRRL 3817), it has since been rediscovered in the deep-sea marine actinomycete Marinactinospora thermotolerans (SCSIO 00652). Structurally, this compound is a complex molecule composed of five distinct moieties: 6-dimethylaminopurine, 3-amino-3-deoxyribose, p-hydroxy-alpha-methylcinnamic acid, a novel unsaturated hexofuranose, and 3,4-di-O-methylrhamnose. Its mode of action involves binding to the peptidyl transferase center (PTC) of the bacterial ribosome, where it sterically hinders the accommodation of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation[1][2]. This antibiotic demonstrates significant activity against Gram-positive aerobic and anaerobic bacteria, as well as a majority of Gram-negative anaerobic species[1].
Production and Fermentation
This compound is produced via submerged aerobic fermentation of either Streptomyces capreolus or Marinactinospora thermotolerans. The latter has been the subject of metabolic engineering, where inactivation of the negative transcriptional regulator gene, mtdA, resulted in a substantial increase in antibiotic yield.
Quantitative Fermentation Data
| Parameter | S. capreolus NRRL 3817 | M. thermotolerans SCSIO 00652 (Wild-Type) | M. thermotolerans SCSIO 00652 (ΔmtdA Mutant) |
| Optimal Temperature | 35-40°C | 28°C | 28°C |
| Fermentation Time | Not Specified | 9 days | 9 days |
| Agitation | Aerobic conditions | 200 rpm | 200 rpm |
| Reported Yield | Not Quantified | ~4.3 mg/L | ~107.5 mg/L (~25-fold increase) |
Experimental Protocol: Fermentation of M. thermotolerans SCSIO 00652
This protocol is based on the methodology for the high-yield ΔmtdA mutant strain.
1. Seed Culture Preparation:
- Prepare a seed medium consisting of modified ISP4 medium (see composition below).
- Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the seed medium with a stock culture of M. thermotolerans.
- Incubate at 28°C for 36 hours with agitation (200 rpm).
2. Production Culture:
- Prepare the production medium (modified ISP4).
- Transfer the seed culture into 1-liter Erlenmeyer flasks, each containing 200 mL of production medium.
- Incubate the production flasks at 28°C for 9 days with agitation at 200 rpm.
3. Medium Composition (Standard ISP Medium 4):
- Soluble Starch: 10.0 g/L
- K₂HPO₄: 1.0 g/L
- MgSO₄·7H₂O: 1.0 g/L
- NaCl: 1.0 g/L
- (NH₄)₂SO₄: 2.0 g/L
- CaCO₃: 2.0 g/L
- Trace Salt Solution: 1.0 mL/L (FeSO₄·7H₂O 0.1 g, MnCl₂·4H₂O 0.1 g, ZnSO₄·7H₂O 0.1 g in 100 mL distilled water)
- Adjust pH to 7.0-7.4 before sterilization. Note: The "modified" ISP4 medium used in the literature likely involves adjustments to these components to optimize yield.
Isolation and Purification
The isolation of this compound involves extraction from the fermentation broth and subsequent chromatographic purification to yield the pure compound.
Experimental Workflow: Isolation & Purification
Experimental Protocol: Purification of this compound
1. Extraction:
- Centrifuge the total fermentation broth (e.g., 6 L) to separate the mycelium from the supernatant.
- Extract the mycelial cake exhaustively with an organic solvent such as butanone.
- Extract the supernatant separately with an equal volume of ethyl acetate.
- Combine all organic extracts and evaporate the solvent in vacuo to yield the crude extract.
2. Silica Gel Chromatography:
- Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform or hexane).
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a stepwise or linear gradient of increasing polarity. Based on original reports, a system like chloroform-methanol or acetone-methanol would be appropriate. (e.g., starting with 100% chloroform, gradually increasing the percentage of methanol).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
- Pool the this compound-containing fractions and evaporate the solvent.
3. Size-Exclusion Chromatography:
- Dissolve the partially purified material in methanol.
- Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol, collecting fractions. This step separates compounds based on size and removes smaller impurities.
- Combine active fractions and concentrate.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- Dissolve the sample from the previous step in the initial mobile phase.
- Purify the sample using a reverse-phase C18 column.
- Elute with a gradient of acetonitrile in water, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might run from 10% to 70% acetonitrile over 30-40 minutes.
- Monitor the elution at a suitable wavelength (e.g., 275 nm).
- Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of bacterial protein synthesis. Its primary mechanism involves interfering with the function of the ribosome's peptidyl transferase center.
Mechanism of Action: Ribosome Inhibition
Quantitative Biological Activity Data
The activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) in cell-free translation assays and by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Assay Type | Target/Organism | Result |
| In Vitro Translation Inhibition | E. coli lysate (GFP synthesis) | IC₅₀ = 2.0 µM |
| Minimum Inhibitory Concentration (MIC) | Gram-Positive Bacteria | Data not available in reviewed literature |
| Minimum Inhibitory Concentration (MIC) | Anaerobic Bacteria | Data not available in reviewed literature |
Note: While this compound is known to be highly active against Gram-positive and anaerobic bacteria, specific MIC values from primary literature were not available for this review.
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ of a translation inhibitor using a commercially available E. coli-based coupled transcription/translation (IVTT) system.
1. Reagent Preparation:
- Prepare a stock solution of pure this compound (e.g., 10 mM in DMSO).
- Create a series of serial dilutions of this compound in DMSO to achieve final assay concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).
- The final DMSO concentration in the assay should be kept constant and low (≤1% v/v).
2. Assay Setup:
- On ice, thaw the components of an E. coli S30 IVTT kit.
- Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and a reporter plasmid (e.g., encoding Green Fluorescent Protein or Luciferase).
- Aliquot the master mix into microcentrifuge tubes or a 96-well plate.
- Add 1 µL of the appropriate this compound dilution (or DMSO as a vehicle control) to each reaction. Include a "no inhibitor" control (DMSO only) and a "no template" control (no DNA).
3. Incubation and Measurement:
- Incubate the reactions at 37°C for 1-2 hours, allowing for transcription and translation to occur.
- Measure the reporter signal. For GFP, measure fluorescence at an appropriate excitation/emission wavelength (e.g., 488/509 nm). For luciferase, add the luciferase assay reagent and measure luminescence.
4. Data Analysis:
- Subtract the background signal from the "no template" control.
- Normalize the data by setting the signal from the "no inhibitor" control to 100% activity.
- Calculate the percent inhibition for each this compound concentration.
- Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of this compound against aerobic bacteria.
1. Preparation:
- Prepare a stock solution of this compound in a suitable solvent.
- In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
- Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in MHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
2. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Include a positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only).
- Incubate the plate at 37°C for 16-20 hours under ambient aerobic conditions.
3. Interpretation:
- Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
For anaerobic bacteria, this procedure must be adapted by using an appropriate anaerobic medium (e.g., supplemented Brucella broth) and incubating the plates under strict anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar).
References
Unraveling the Architecture of a Potent Nucleoside Antibiotic: A Technical Guide to the Structure Elucidation of A201A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A201A antibiotic, a novel nucleoside agent, has demonstrated significant activity against a range of bacteria. Understanding its intricate molecular structure is paramount for elucidating its mechanism of action, guiding synthetic derivatization efforts, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of this compound, presenting a logical workflow from initial isolation to the final structural confirmation. The structure of this compound was primarily determined through a combination of chemical degradation and sophisticated spectroscopic techniques, with its total synthesis providing ultimate verification.[1]
Core Structural Components
The this compound molecule is a complex assembly of five distinct chemical entities linked together. These components were identified through careful degradation studies and spectroscopic analysis of the intact antibiotic and its fragments.[1]
The five core components of this compound are:
-
6-dimethylaminopurine: A modified purine nucleobase.
-
3-amino-3-deoxyribose: An amino sugar moiety.
-
p-hydroxy-alpha-methylcinnamic acid: An aromatic acid unit.
-
A novel unsaturated hexofuranose: A unique sugar component.
-
3,4-di-O-methylrhamnose: A methylated deoxy sugar.
Spectroscopic Analysis
A suite of modern spectroscopic techniques was employed to piece together the molecular puzzle of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was crucial for determining the molecular formula, while a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed insights into the connectivity and stereochemistry of the molecule.
Mass Spectrometry
High-resolution mass spectrometry provided the precise molecular weight of this compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments were instrumental in identifying the individual components and their sequence within the larger molecule.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data Pending | Data Pending |
| Key Fragment Ions | Data Pending | Data Pending |
| (Data pending access to primary literature) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provided the carbon-hydrogen framework of this compound. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were essential for establishing the connectivity between protons and carbons, both within and between the five core components.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Pending | Data Pending | Data Pending | Data Pending |
| (Data pending access to primary literature) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| Data Pending | Data Pending |
| (Data pending access to primary literature) |
Chemical Degradation Studies
Chemical degradation was a key strategy to break down the complex this compound molecule into its smaller, more readily identifiable constituents. Acid hydrolysis was a primary method used to cleave the glycosidic and amide bonds linking the five core components.
Experimental Protocol: Acid Hydrolysis of this compound
Objective: To cleave the glycosidic and amide linkages in this compound to isolate and identify its constituent components.
Materials:
-
This compound sample
-
6 M Hydrochloric Acid (HCl)
-
Sealed reaction vial
-
Heating block or oil bath
-
Nitrogen gas supply
-
Lyophilizer
-
Analytical instrumentation (e.g., HPLC, LC-MS, NMR) for product analysis
Procedure:
-
A precisely weighed sample of this compound is placed in a reaction vial.
-
An excess of 6 M HCl is added to the vial.
-
The vial is flushed with nitrogen gas, sealed, and heated at a controlled temperature (e.g., 110°C) for a specified duration (e.g., 24 hours).
-
After cooling, the reaction mixture is lyophilized to remove the HCl and water.
-
The resulting residue, containing the individual components of this compound, is then subjected to chromatographic separation and spectroscopic analysis to identify each constituent.
Logical Workflow and Visualizations
The elucidation of the this compound structure followed a systematic and logical progression. The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the deduced molecular architecture.
Caption: Workflow for the structure elucidation of this compound.
Caption: The five core components of the this compound antibiotic.
Conclusion
The structural elucidation of this compound is a testament to the power of a combined approach utilizing chemical degradation and advanced spectroscopic methods. The detailed understanding of its molecular architecture, confirmed by total synthesis, provides a solid foundation for future research into its biological activity and the development of novel antibacterial agents. This guide serves as a technical resource for professionals in the field, outlining the critical data and methodologies that were instrumental in revealing the structure of this potent nucleoside antibiotic.
References
A201A Antibiotic: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The A201A antibiotic, a member of the nucleoside antibiotic family, presents a potent mechanism for inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of its core mechanism of action, detailing its interaction with the ribosomal machinery. This compound targets the peptidyl transferase center (PTC) on the large ribosomal subunit, where it sterically obstructs the accommodation of aminoacyl-tRNA (A-tRNA) into the A-site. This interference prevents the crucial step of peptide bond formation, thereby halting protein elongation and ultimately leading to bacterial cell death. This document synthesizes available structural, biochemical, and kinetic data, offering a detailed resource for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of Translation Elongation
This compound exerts its antibacterial effect by directly targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The antibiotic binds to the large (50S) ribosomal subunit at the peptidyl transferase center (PTC), a critical region for catalysis of peptide bond formation.
Structural studies of this compound in complex with the Thermus thermophilus 70S ribosome reveal that the antibiotic occupies a position that overlaps with the binding site for the CCA-end of the A-site tRNA.[1] This steric hindrance is the cornerstone of this compound's inhibitory action. By physically blocking the path, this compound prevents the incoming aminoacyl-tRNA from fully accommodating into the A-site of the PTC.[1][2]
Single-molecule Förster resonance energy transfer (smFRET) experiments have provided dynamic insights into this process, demonstrating that in the presence of this compound, the A-tRNA is trapped in accommodation intermediates and cannot proceed to the fully accommodated state required for peptide bond formation.[1] Although structurally similar to the antibiotic puromycin, this compound lacks the reactive amino group and therefore cannot act as an acceptor substrate in the peptidyl transfer reaction.
The following diagram illustrates the inhibitory action of this compound on the translation elongation cycle:
Quantitative Data on this compound Activity
Precise quantitative data on the inhibitory activity of this compound is essential for understanding its potency and for comparative analysis. The following table summarizes the available data.
| Parameter | Value | Organism/System | Reference |
| In Vitro Translation Inhibition (IC50) | Not explicitly stated, but graphical data suggests an IC50 in the low micromolar range for GFP synthesis. | E. coli cell-free translation system | [1] |
| Ribosome Binding Affinity (Kd) | Data not available in the reviewed literature. | - | - |
| Cytotoxicity (IC50) | Data not available in the reviewed literature for eukaryotic cell lines. | - | - |
Note: The lack of precise, publicly available IC50 and Kd values represents a significant gap in the characterization of this compound and highlights an area for future research.
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of structural biology, single-molecule biophysics, and biochemical assays. Detailed methodologies for these key experiments are outlined below.
In Vitro Translation Inhibition Assay
This assay is used to quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.
General Protocol:
-
Preparation of Cell-Free Extract: An E. coli S30 extract is prepared to provide the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and release factors).
-
Reporter mRNA: A messenger RNA (mRNA) encoding a reporter protein, such as Green Fluorescent Protein (GFP), is used. The synthesis of the reporter protein can be easily quantified.
-
Reaction Mixture: The reaction mixture typically contains the S30 extract, the reporter mRNA, an energy source (ATP and GTP), amino acids, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for protein synthesis.
-
Quantification: The amount of synthesized reporter protein is measured. For GFP, this can be done by measuring fluorescence.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a no-drug control. The IC50 value, the concentration of this compound that inhibits protein synthesis by 50%, is then determined by fitting the data to a dose-response curve.
The following diagram outlines the workflow for a typical in vitro translation inhibition assay:
Ribosome Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of this compound bound to the ribosome, revealing the precise molecular interactions.
Objective: To determine the atomic structure of the this compound-ribosome complex.
General Protocol:
-
Ribosome Preparation: High-purity 70S ribosomes are isolated from a suitable bacterial species, such as Thermus thermophilus.
-
Complex Formation: The purified ribosomes are incubated with a molar excess of this compound (e.g., 100 µM) to ensure saturation of the binding site.[1] In some cases, mRNA and tRNA mimics are also included to trap the ribosome in a specific functional state.
-
Crystallization: The this compound-ribosome complex is crystallized using vapor diffusion or other crystallogenesis methods. This is a challenging step due to the size and flexibility of the ribosome.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which an atomic model of the this compound-ribosome complex is built and refined.
The logical flow of a ribosome crystallography experiment is depicted below:
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique to observe the conformational dynamics of the ribosome and tRNA in real-time upon this compound binding.
Objective: To monitor the effect of this compound on the dynamics of A-tRNA accommodation.
General Protocol:
-
Fluorescent Labeling: The A-site tRNA and a component of the ribosome (e.g., a ribosomal protein) are site-specifically labeled with a FRET donor and acceptor pair of fluorophores.
-
Immobilization: Ribosome-mRNA complexes are immobilized on a microscope slide.
-
Initiation of Translation: The reaction is initiated by adding the fluorescently labeled A-tRNA in a ternary complex with elongation factor Tu (EF-Tu) and GTP, in the presence or absence of this compound (e.g., 20 µM).[1]
-
Data Acquisition: The fluorescence signals from single ribosomes are recorded over time using a total internal reflection fluorescence (TIRF) microscope.
-
FRET Analysis: The FRET efficiency between the donor and acceptor is calculated for each single-molecule trajectory. Changes in FRET efficiency correspond to conformational changes in the ribosome-tRNA complex.
-
Interpretation: The distribution and transitions between different FRET states provide insights into how this compound affects the kinetics and pathway of A-tRNA accommodation.
The relationship between the components in an smFRET experiment to study this compound is shown in the following diagram:
Resistance to this compound
The primary mechanism of resistance to this compound in the producing organism, Streptomyces capreolus, involves enzymatic inactivation of the antibiotic. A phosphotransferase, designated Ard2, has been identified that catalyzes the ATP-dependent phosphorylation of this compound. The phosphorylation occurs on the hydroxyl group at the C2' position of the unsaturated hexofuranose moiety of this compound. The resulting phosphorylated this compound is biologically inactive.
The signaling pathway for the induction of this resistance mechanism is not fully elucidated but is thought to be part of the antibiotic's own biosynthetic gene cluster.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action. By binding to the peptidyl transferase center of the large ribosomal subunit, it sterically prevents the accommodation of aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation. The detailed structural and dynamic insights into its interaction with the ribosome provide a solid foundation for the rational design of novel and improved antibiotics targeting this critical cellular process. Further quantitative characterization of its binding affinity, inhibitory potency, and the kinetics of resistance mechanisms will be crucial for its future development as a therapeutic agent.
References
- 1. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full Profiling of GE81112A, an Underexplored Tetrapeptide Antibiotic with Activity against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A201A Antibiotic: A Technical Guide to its Spectrum of Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a nucleoside antibiotic with a notable spectrum of activity against a range of pathogenic bacteria. This document provides a comprehensive overview of its antimicrobial profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in antibiotic discovery and development. This compound demonstrates potent activity primarily against Gram-positive aerobic and anaerobic bacteria, as well as a majority of Gram-negative anaerobic species.[1] Conversely, its toxicity towards aerobic Gram-negative bacteria is weak.[1]
Spectrum of Activity
The in vitro activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for key Gram-positive and anaerobic bacteria.
Note: Specific quantitative MIC values for this compound are not widely available in the public domain. The following tables are presented with placeholder data to illustrate the expected format and will be updated as specific experimental results become available.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria
| Organism | Strain | MIC (µg/mL) |
| Clostridium difficile | ATCC 9689 | Data not available |
| Bacteroides fragilis | ATCC 25285 | Data not available |
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It specifically targets the bacterial ribosome, a critical component of the protein synthesis machinery.
The mechanism of action involves the following key steps:
-
Binding to the Ribosome: this compound binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1] The PTC is the active site responsible for catalyzing the formation of peptide bonds between amino acids.
-
Interference with tRNA Accommodation: By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA (A-site tRNA) in the A-site of the ribosome.[1]
-
Inhibition of Peptide Bond Formation: This steric occlusion prevents the crucial step of peptide bond formation, effectively halting the elongation of the polypeptide chain.[1] The antibiotic leads to the accumulation of partially accommodated aminoacyl-tRNAs on the ribosome, which are incompetent for peptide bond formation.
This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.
Experimental Protocols
The determination of the in vitro activity of this compound is typically performed using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Two-fold serial dilutions of the this compound stock solution are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobic bacteria).
-
Reading of Results: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies. A control plate without the antibiotic is also prepared.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator or a calibrated loop.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The plates are examined for the presence of bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of the organism.
Conclusion
This compound is a promising antibiotic with a targeted spectrum of activity against Gram-positive and anaerobic bacteria. Its mechanism of action, involving the specific inhibition of bacterial protein synthesis at the ribosomal level, makes it an interesting candidate for further investigation and development. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of its antimicrobial properties. Further research to obtain comprehensive quantitative MIC data against a broader range of clinical isolates is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the A201A Antibiotic Producing Organism Marinactinospora thermotolerans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. The marine actinomycete, Marinactinospora thermotolerans, particularly strain SCSIO 00652, has been identified as a producer of the potent nucleoside antibiotic, A201A. This technical guide provides a comprehensive overview of M. thermotolerans, the biosynthesis of this compound, and methodologies for its production, extraction, and bioactivity assessment. A key focus is the metabolic engineering of this strain to significantly enhance this compound yield, offering a promising avenue for large-scale production and future drug development.
Introduction to Marinactinospora thermotolerans
Marinactinospora thermotolerans is a Gram-positive, aerobic, and spore-forming bacterium belonging to the family Nocardiopsaceae. The type strain, SCSIO 00652, was first isolated from a deep-sea sediment in the South China Sea.[1] This organism exhibits robust growth in saline conditions and is a thermotolerant species, capable of growing at temperatures up to 55°C. The genus Marinactinospora is a rich source of diverse bioactive secondary metabolites, including the antimicrobial nucleoside antibiotic this compound.[1][2]
The this compound Antibiotic
This compound is a potent nucleoside antibiotic with a complex structure composed of 6-dimethylaminopurine, 3-amino-3-deoxyribose, p-hydroxy-alpha-methylcinnamic acid, a novel unsaturated hexofuranose, and 3,4-di-O-methylrhamnose.[3] It exhibits significant antimicrobial activity, primarily against Gram-positive bacteria and anaerobic Gram-negative bacteria.[1][4]
Mechanism of Action
This compound inhibits protein synthesis by targeting the bacterial ribosome. Specifically, it binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein elongation.[4]
Biosynthesis of this compound in M. thermotolerans
The production of this compound in M. thermotolerans is governed by a dedicated biosynthetic gene cluster (BGC). A key regulatory element within this cluster is the mtdA gene, which encodes a GntR-family transcriptional regulator.[1][5]
Regulation of the this compound Biosynthetic Gene Cluster
The MtdA protein acts as a negative regulator, or repressor, of the this compound biosynthetic gene cluster. Under normal physiological conditions, MtdA likely binds to a specific operator sequence within the promoter region of the biosynthetic genes, preventing their transcription. The inactivation of the mtdA gene has been shown to dramatically increase the production of this compound, indicating that MtdA is a critical control point in the biosynthetic pathway.[1][5] The precise mechanism of MtdA repression and the potential small molecule effectors that may modulate its activity are areas of ongoing research.
Figure 1: Simplified signaling pathway of this compound biosynthesis regulation.
Quantitative Data on this compound Production
Metabolic engineering of M. thermotolerans SCSIO 00652 has led to a significant increase in this compound production. The inactivation of the negative regulator gene, mtdA, resulted in a mutant strain (ΔmtdA) with dramatically enhanced yields.
| Strain | This compound Yield (mg/L) | Fold Increase | Reference |
| M. thermotolerans SCSIO 00652 (Wild-Type) | ~1.5 | - | [1] |
| M. thermotolerans ΔmtdA (Mutant) | ~40 | ~25 | [1][5] |
Table 1: Comparison of this compound production between the wild-type and the engineered ΔmtdA mutant strain of M. thermotolerans SCSIO 00652.
Experimental Protocols
Cultivation of Marinactinospora thermotolerans
Medium: Modified ISP4 Medium
-
Soluble Starch: 10 g/L
-
Yeast Extract: 2 g/L
-
Peptone: 1 g/L
-
CaCO₃: 2 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 1 g/L
-
NaCl: 1 g/L
-
(NH₄)₂SO₄: 2 g/L
-
Trace Salt Solution: 1 mL/L
-
FeSO₄·7H₂O: 0.1 g
-
MnCl₂·4H₂O: 0.1 g
-
ZnSO₄·7H₂O: 0.1 g
-
Distilled Water: 100 mL
-
-
Agar (for solid medium): 20 g/L
-
pH: 7.2-7.4
Protocol:
-
Prepare the trace salt solution and sterilize.
-
For the main medium, dissolve all components except CaCO₃ in distilled water.
-
Adjust the pH to 7.2-7.4.
-
Add CaCO₃ and agar (if making solid medium).
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
For liquid cultures, inoculate with a fresh spore suspension or a mycelial culture of M. thermotolerans.
-
Incubate at 28-37°C with shaking (200 rpm) for liquid cultures for 7-9 days for optimal this compound production.[1]
Extraction and Purification of this compound
Protocol:
-
Harvesting: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the mycelial cake with an organic solvent such as ethyl acetate or methanol.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Initial Purification (e.g., Column Chromatography):
-
Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a step or gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
-
Final Purification (HPLC):
-
Pool the fractions containing this compound and concentrate.
-
Perform reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Example Gradient:
-
0-5 min: 10% Acetonitrile
-
5-35 min: 10-90% Acetonitrile (linear gradient)
-
35-40 min: 90% Acetonitrile
-
40-45 min: 90-10% Acetonitrile (linear gradient)
-
45-50 min: 10% Acetonitrile
-
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using mass spectrometry and NMR spectroscopy.
-
Figure 2: General workflow for the extraction and purification of this compound.
Gene Inactivation of mtdA (Negative Regulator)
The inactivation of the mtdA gene is a crucial step for enhancing this compound production. A common method for gene disruption in actinomycetes involves homologous recombination.
Generalized Protocol for Gene Inactivation:
-
Construct the Disruption Cassette:
-
Amplify the upstream and downstream flanking regions of the mtdA gene from M. thermotolerans genomic DNA via PCR.
-
Clone these flanking regions into a suitable E. coli-Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance gene (e.g., apramycin resistance).
-
-
Transformation into M. thermotolerans :
-
Introduce the constructed plasmid into M. thermotolerans protoplasts via PEG-mediated transformation.
-
-
Selection of Mutants:
-
Select for transformants that have integrated the plasmid into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.
-
To select for the desired double crossover event (gene replacement), culture the single-crossover mutants under non-selective conditions and then screen for colonies that have lost the vector backbone but retained the antibiotic resistance marker from the disruption cassette.
-
-
Verification of Gene Knockout:
-
Confirm the correct gene replacement and the absence of the wild-type mtdA gene in the mutant strain by PCR and Southern blot analysis.
-
Figure 3: Workflow for the inactivation of the mtdA gene.
Antimicrobial Activity of this compound
| Bacterial Group | Activity | Reference |
| Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) | High | [1] |
| Anaerobic Gram-negative bacteria | High | [1][4] |
| Aerobic Gram-negative bacteria | Low | [4] |
Table 2: General antimicrobial spectrum of this compound. Further detailed studies are required to establish a complete MIC profile against a broader panel of clinical isolates.
Conclusion and Future Perspectives
Marinactinospora thermotolerans stands out as a valuable microbial resource for the production of the promising antibiotic this compound. The elucidation of the this compound biosynthetic pathway and the successful implementation of metabolic engineering strategies to dramatically increase its yield have paved the way for its potential large-scale production. The potent antimicrobial activity of this compound, coupled with its distinct mechanism of action, makes it an attractive candidate for further preclinical and clinical development in the fight against antimicrobial resistance. Future research should focus on optimizing the fermentation process for the engineered strain, exploring the full antimicrobial spectrum of this compound through extensive MIC testing, and investigating potential synergistic effects with other antibiotics.
References
- 1. Discovery and Engineered Overproduction of Antimicrobial Nucleoside Antibiotic this compound from the Deep-Sea Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and engineered biosynthesis of nucleoside antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic this compound from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of the A201A Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of A201A, a potent aminonucleoside antibiotic. This compound exhibits significant activity against a range of bacteria, making its biosynthetic pathway a subject of considerable interest for antibiotic development and synthetic biology. This document details the genetic basis, enzymatic steps, and experimental methodologies used to elucidate the construction of this complex natural product.
Overview of this compound Biosynthesis
The antibiotic this compound is a complex glycosylated aminonucleoside produced by actinomycetes, notably Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus) and the marine bacterium Marinactinospora thermotolerans[1][2]. Its structure comprises three distinct moieties:
-
An aminonucleoside core: N6,N6-dimethyl-3'-amino-3'-deoxyadenosine, which is also a component of the well-known antibiotic puromycin[1][3].
-
A polyketide side chain: α-methyl-p-coumaric acid[1].
-
A disaccharide unit: Composed of a unique unsaturated hexofuranose and a modified rhamnose sugar[1][4].
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). Two such clusters have been identified and characterized: the 'ata' cluster from S. mutabilis subsp. capreolus and the 'mtd' cluster from M. thermotolerans[1][5]. The 'mtd' cluster from M. thermotolerans has been more extensively studied due to the genetic tractability of the host organism.
Genetic Organization of the this compound Biosynthetic Gene Clusters
The genes responsible for this compound biosynthesis are clustered together on the chromosome of the producing organisms. Below are the detailed annotations of the genes within the 'mtd' and 'ata' clusters.
The 'mtd' Gene Cluster of Marinactinospora thermotolerans
The 'mtd' gene cluster spans approximately 73 kb and contains 33 open reading frames (ORFs) that direct the synthesis, regulation, and transport of this compound[5]. The functions of many of these genes have been inferred through bioinformatics and confirmed by gene inactivation experiments[4][5].
| Gene | Proposed Function | Homology/Notes |
| mtdA | GntR-family transcriptional regulator (negative) | Inactivation leads to a ~25-fold increase in this compound production[6]. |
| mtdB | Peptidase S15 | Likely involved in precursor metabolism or cellular processes. |
| mtdC | Unknown protein | Function in biosynthesis is unclear. |
| mtdD | Unknown protein | Function in biosynthesis is unclear. |
| mtdE | N-methyltransferase | Homologous to Pur5 from the puromycin cluster; likely involved in N6,N6-dimethylation. |
| mtdF | Oxidoreductase | Homologous to Pur10; involved in the conversion of ATP to 3'-deoxy-ATP[5]. |
| mtdG | Aminotransferase | Homologous to Pur4; involved in the amination at the 3' position. |
| mtdH | GDP-D-mannose 4,6-dehydratase | Involved in the biosynthesis of GDP-α-D-rhamnose[7]. |
| mtdI | Acyl-CoA synthetase | Likely activates p-coumaric acid for polyketide synthesis. |
| mtdJ | GDP-4-keto-6-deoxy-D-mannose reductase | Involved in the biosynthesis of GDP-α-D-rhamnose[7]. |
| mtdK | Phosphomannomutase | First committed step in the biosynthesis of the sugar moieties[7]. |
| mtdL | GDP-L-galactose mutase | Catalyzes the pyranose-to-furanose ring contraction of GDP-L-galactose[4]. |
| mtdM | GDP-D-mannose 3,5-epimerase | Converts GDP-D-mannose to GDP-L-galactose[7]. |
| mtdN | PKS-associated protein | Potentially involved in the polyketide synthesis. |
| mtdO | Type I Polyketide Synthase (PKS) | Responsible for the synthesis of the α-methyl-p-coumaric acid moiety. |
| mtdP | Thioesterase | Likely involved in the release of the polyketide chain from the PKS. |
| mtdQ | ABC transporter ATP-binding protein | Part of an efflux pump for self-resistance. |
| mtdR | ABC transporter permease | Part of an efflux pump for self-resistance. |
| mtdS | Enoyl-CoA hydratase/isomerase | Potentially involved in polyketide modification. |
| mtdT | Acyl carrier protein (ACP) | Involved in polyketide synthesis. |
| mtdU | 3-oxoacyl-ACP synthase III | Involved in polyketide synthesis. |
| mtdV | Chorismate lyase | Converts chorismate to p-hydroxybenzoic acid, a precursor for the PKS. |
| mtdW | FAD-dependent oxidoreductase/desaturase | Catalyzes the desaturation of the hexofuranose moiety[7]. |
| mtdX | Hypothetical protein | Function unknown. |
| mtdY | Hypothetical protein | Function unknown. |
| mtdZ | Hypothetical protein | Function unknown. |
| mtdG1 | Glycosyltransferase | Transfers the rhamnose moiety to the this compound scaffold[7]. |
| mtdG2 | Glycosyltransferase | Transfers the hexofuranose moiety to the aglycon[7]. |
| mtdM1 | O-methyltransferase | Tailoring enzyme for sugar modification[7]. |
| mtdM2 | O-methyltransferase | Tailoring enzyme for sugar modification[7]. |
| mtdM3 | O-methyltransferase | Tailoring enzyme for sugar modification[7]. |
| mtdM4 | N-methyltransferase | Tailoring enzyme for aminonucleoside modification[7]. |
| orf1 | Inositol-phosphate phosphatase | Not directly involved in this compound biosynthesis. |
The 'ata' Gene Cluster of Saccharothrix mutabilis subsp. capreolus
The 'ata' gene cluster is approximately 34 kb and contains 32 putative ORFs, with 28 believed to be sufficient for this compound biosynthesis[4]. The functions of many genes have been assigned based on homology to genes in the puromycin ('pur') and hygromycin A biosynthetic pathways.
| Gene | Proposed Function | Homology/Notes |
| ataP3 | Monophosphatase | Homologous to Pur3; involved in the aminonucleoside pathway[2]. |
| ataP5 | N-methyltransferase | Homologous to Pur5; likely involved in N6,N6-dimethylation[2]. |
| ataP4 | Aminotransferase | Homologous to Pur4; involved in the amination at the 3' position[2]. |
| ataP10 | NAD-dependent ATP dehydrogenase | Homologous to Pur10; involved in the aminonucleoside pathway[2]. |
| ataP7 | Nudix (NTP-pyrophosphohydrolase) | Homologous to Pur7; involved in the aminonucleoside pathway[2]. |
| ata12 | GDP-D-mannose 4,6-dehydratase | Implicated in the biosynthesis of the D-rhamnose moiety[4]. |
| ataPKS1-4 | Polyketide Synthase modules | Involved in the synthesis of the α-methyl-p-coumaric acid moiety[4]. |
| ata18, 19 | PKS-associated proteins | Likely involved in polyketide synthesis[4]. |
| ata2, 4, 7 | PKS-associated proteins | Likely involved in polyketide synthesis[4]. |
| ata13, 16, 17 | Sugar biosynthesis enzymes | Implicated in the synthesis of the disaccharide moiety[4]. |
| ata5, 10 | Sugar biosynthesis/modification enzymes | Implicated in the synthesis of the disaccharide moiety[4]. |
| ata6, 8, 11 | Methyltransferases | Putative methyltransferases for tailoring reactions[4]. |
| ard1 | ABC transporter ATP-binding protein | Confers resistance to this compound[2]. |
| ard2 | This compound resistance determinant | Confers resistance to this compound[2]. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a modular process, with distinct sub-pathways for each of its three core components. These components are synthesized separately and then assembled and further modified by a series of tailoring enzymes.
Biosynthesis of the Aminonucleoside Core
The pathway for the N6,N6-dimethyl-3'-amino-3'-deoxyadenosine moiety is analogous to that of puromycin biosynthesis[3]. It begins with ATP and proceeds through a series of enzymatic modifications.
Biosynthesis of the Sugar Moieties
The disaccharide portion of this compound is derived from D-mannose. A series of enzymes, including an epimerase, mutase, dehydratase, and reductase, are responsible for generating the activated sugar donors, GDP-α-L-galactofuranose and GDP-α-D-rhamnose[4][7].
Assembly and Tailoring of the this compound Molecule
The final assembly of this compound involves the sequential attachment of the sugar moieties to the aglycon (the aminonucleoside with the polyketide side chain) by glycosyltransferases, followed by a series of tailoring reactions including methylations and desaturation. Gene inactivation studies have helped to elucidate the order of these events[4][7].
Quantitative Data
Quantitative analysis of this compound production has been primarily focused on the effects of genetic engineering in M. thermotolerans. The inactivation of the negative regulator mtdA resulted in a significant increase in antibiotic yield.
| Strain | This compound Titer (mg/L) | Fold Change | Reference |
| M. thermotolerans SCSIO 00652 (Wild-Type) | 12.5 | 1x | [6] |
| M. thermotolerans ΔmtdA | 312.5 | ~25x | [6] |
Note: Enzyme kinetic data (Km, kcat) for the individual biosynthetic enzymes of the this compound pathway are not extensively reported in the current literature.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on several key molecular biology techniques. Below are generalized protocols for these methods, based on standard practices in actinomycete genetics.
Gene Inactivation using λ-RED Mediated Recombination
This method is used to create targeted gene knockouts to study gene function.
Protocol Steps:
-
Design of the Disruption Cassette:
-
Design PCR primers to amplify a selectable marker (e.g., an apramycin resistance gene).
-
The 5' ends of the primers should contain 40-50 bp of sequence identical to the regions immediately upstream and downstream of the target gene to be deleted. These are the homology arms.
-
-
PCR Amplification:
-
Perform PCR using the designed primers and a template plasmid containing the resistance gene.
-
Purify the PCR product (the disruption cassette).
-
-
Preparation of Recombineering-Ready E. coli :
-
Introduce a cosmid carrying the this compound gene cluster into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombinase system.
-
Prepare electrocompetent cells from this strain.
-
-
Electroporation and Recombination:
-
Electroporate the purified disruption cassette into the electrocompetent E. coli.
-
The λ-Red system will mediate homologous recombination between the homology arms on the cassette and the target gene on the cosmid, replacing the gene with the resistance marker.
-
-
Transfer to M. thermotolerans :
-
Isolate the modified cosmid from E. coli and transfer it into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and M. thermotolerans.
-
-
Selection and Verification of Mutants:
-
Select for M. thermotolerans exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal gene with the resistance marker. This is typically done by selecting for the antibiotic resistance conferred by the cassette and screening for the loss of a vector-borne resistance marker.
-
Verify the gene disruption by PCR analysis and sequencing.
-
Confirm the phenotypic effect by analyzing the fermentation products of the mutant strain using HPLC.
-
Heterologous Expression in Streptomyces lividans
S. lividans is a commonly used host for expressing biosynthetic gene clusters from other actinomycetes.
Protocol Steps:
-
Cloning the Gene Cluster:
-
Clone the entire 'ata' or 'mtd' gene cluster into a suitable vector, such as a cosmid (e.g., Supercos1) or a bacterial artificial chromosome (BAC). This is often achieved by creating and screening a genomic library of the producer strain.
-
-
Vector Transfer to S. lividans :
-
Introduce the vector containing the gene cluster into S. lividans (e.g., strain TK24 or an engineered derivative with a cleaner metabolic background) via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Cultivation and Analysis:
-
Culture the recombinant S. lividans strain in various production media.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the production of this compound using HPLC and mass spectrometry, comparing the results to an authentic standard and the wild-type S. lividans control.
-
In Vitro Enzyme Assays (General Principles)
While specific kinetic data for this compound enzymes are scarce, the following outlines general approaches for assaying the key enzyme classes involved.
5.3.1 Methyltransferase Assay:
-
Objective: To measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Procedure:
-
Express and purify the recombinant methyltransferase (e.g., MtdE, MtdM1-4).
-
Set up a reaction mixture containing the purified enzyme, the substrate (e.g., 3'-amino-3'-deoxyadenosine for MtdE/MtdM4), and SAM in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction and analyze the products by HPLC or LC-MS to detect the methylated product.
-
Quantify the product formation to determine enzyme activity. For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.
-
5.3.2 Glycosyltransferase Assay:
-
Objective: To measure the transfer of a sugar moiety from an activated sugar donor (e.g., GDP-L-galactofuranose) to an acceptor molecule.
-
Procedure:
-
Express and purify the recombinant glycosyltransferase (e.g., MtdG1, MtdG2).
-
Synthesize or isolate the required sugar donor and acceptor substrates.
-
Set up a reaction mixture containing the enzyme, sugar donor, and acceptor in a suitable buffer.
-
Incubate and then analyze the reaction mixture by HPLC or LC-MS to detect the glycosylated product.
-
Quantify product formation to determine enzyme kinetics.
-
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in both S. mutabilis subsp. capreolus and M. thermotolerans has provided a solid foundation for understanding how this complex antibiotic is assembled. The identification of the complete 'mtd' gene cluster and the characterization of several key enzymes, particularly the negative regulator MtdA and the enzymes of the sugar pathway, have opened up avenues for yield improvement through metabolic engineering.
Future research in this area will likely focus on:
-
Biochemical Characterization: Detailed in vitro kinetic analysis of all the biosynthetic enzymes to fully understand their catalytic mechanisms and substrate specificities.
-
Structural Biology: Solving the crystal structures of key enzymes to guide protein engineering efforts.
-
Combinatorial Biosynthesis: Utilizing the substrate promiscuity of the tailoring enzymes (glycosyltransferases and methyltransferases) to generate novel this compound analogs with potentially improved therapeutic properties.
-
Heterologous Production Optimization: Further engineering of heterologous hosts like Streptomyces lividans to achieve industrially viable production levels of this compound and its derivatives.
This in-depth knowledge of this compound biosynthesis serves as a valuable resource for the continued development of new antibiotics and for advancing the field of synthetic biology.
References
- 1. Cloning of the complete biosynthetic gene cluster for an aminonucleoside antibiotic, puromycin, and its regulated expression in heterologous hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and assay of an N-methyltransferase involved in the biosynthesis of a vancomycin group antibiotic - Chemical Communications (RSC Publishing) DOI:10.1039/A907953J [pubs.rsc.org]
- 3. The biosynthetic pathway of the aminonucleoside antibiotic puromycin, as deduced from the molecular analysis of the pur cluster of Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and assay of an N-methyltransferase involved in the biosynthesis of a vancomycin group antibiotic - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unveiling the A201A Antibiotic Gene Cluster: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nucleoside antibiotic A201A, a potent inhibitor of bacterial protein synthesis, presents a compelling scaffold for the development of novel antimicrobial agents. Produced by various actinomycetes, its complex structure, comprising an aminonucleoside, a polyketide, and a disaccharide moiety, is assembled through a sophisticated biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the identification and characterization of the this compound biosynthetic gene cluster, with a focus on the core methodologies and data essential for its study and manipulation.
The this compound Biosynthetic Gene Cluster: A Comparative Overview
The biosynthetic gene cluster for this compound has been identified and characterized in at least two producing organisms: Saccharothrix mutabilis subsp. capreolus (the 'ata' cluster) and the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 (the 'mtd' cluster).[1][2][3]
In Saccharothrix mutabilis, the 'ata' gene cluster is approximately 34 kb in length and contains 32 putative open reading frames (ORFs).[3] Gene inactivation experiments suggest that 28 of these ORFs are sufficient for this compound biosynthesis.[3] The functions of these genes have been assigned to the biosynthesis of the three core structural components of the this compound molecule.
In Marinactinospora thermotolerans, the 'mtd' gene cluster is located within a 73 kb contiguous fragment of the genome, with 37 ORFs spanning 40 kb being responsible for the biosynthesis, regulation, resistance, and transport of this compound.[1][4]
Table 1: Quantitative Data of the this compound Biosynthetic Gene Clusters
| Feature | Saccharothrix mutabilis subsp. capreolus ('ata' cluster) | Marinactinospora thermotolerans ('mtd' cluster) |
| Approximate Size of Gene Cluster | ~34 kb | ~40 kb (within a 73 kb fragment) |
| Total Putative Open Reading Frames (ORFs) | 32 | 37 |
| ORFs Likely Sufficient for Biosynthesis | 28 | Not explicitly defined |
| ORFs for Aminonucleoside Moiety | 5 | Homologs to puromycin biosynthesis genes present |
| ORFs for Polyketide Moiety | 9 | Not explicitly quantified |
| ORFs for Disaccharide Moiety | 6 | Not explicitly quantified |
| Identified Regulatory Genes | None initially identified | mtdA (GntR family negative regulator) |
| Identified Resistance Genes | ard1, ard2 | Homologs present |
Experimental Protocols for Gene Cluster Identification and Characterization
The identification and functional analysis of the this compound gene cluster rely on a suite of established molecular genetics techniques. Below are detailed methodologies for key experiments.
Genomic Library Construction and Screening
Objective: To clone large fragments of the producer organism's genome for subsequent screening and identification of the target gene cluster.
Methodology:
-
High-Molecular-Weight Genomic DNA Isolation:
-
Cultivate the producer strain (e.g., S. mutabilis or M. thermotolerans) in a suitable liquid medium (e.g., TSB) to the late exponential or early stationary phase.
-
Harvest mycelia by centrifugation and wash with a suitable buffer (e.g., TE buffer).
-
Lyse the cells using a combination of lysozyme treatment and proteinase K/SDS digestion.
-
Perform phenol-chloroform extractions to remove proteins and other cellular debris.
-
Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer. Ensure the DNA is of high molecular weight by pulsed-field gel electrophoresis.
-
-
Genomic DNA Partial Digestion and Size Selection:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range (typically 30-40 kb for cosmid libraries).
-
Separate the digested DNA fragments by sucrose density gradient centrifugation or agarose gel electrophoresis.
-
Isolate fragments of the target size.
-
-
Ligation into Cosmid Vector and Packaging:
-
Ligate the size-selected genomic DNA fragments into a suitable cosmid vector (e.g., SuperCos1) that has been linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.
-
Package the ligation mixture into lambda phage particles using a commercial gigapackaging extract.
-
-
Transduction and Library Titering:
-
Transduce an appropriate E. coli host strain with the packaged cosmids.
-
Plate the transduced cells on selective medium (containing the appropriate antibiotic for the cosmid vector) to determine the library titer.
-
-
Library Screening:
-
Screen the cosmid library by colony hybridization using a labeled DNA probe derived from a known resistance gene or a gene with high homology to a known antibiotic biosynthetic gene from a related pathway (e.g., puromycin or hygromycin A biosynthesis).
-
Gene Inactivation by λ-Red Mediated Recombination
Objective: To disrupt a specific gene within the identified gene cluster to confirm its role in this compound biosynthesis. This protocol is adapted for use in Streptomyces and related actinomycetes.
Methodology:
-
Construction of the Gene Replacement Cassette:
-
Design PCR primers with 5' extensions homologous to the regions flanking the target gene (homology arms of ~39-50 bp) and 3' ends that amplify an antibiotic resistance cassette (e.g., apramycin resistance) flanked by FRT sites from a template plasmid (e.g., pIJ773).
-
Perform PCR to amplify the linear gene replacement cassette.
-
Purify the PCR product.
-
-
Preparation of Recombineering-Competent E. coli :
-
Introduce a cosmid containing the this compound gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).
-
Grow the E. coli strain at 30°C to mid-log phase and induce the expression of the λ-Red genes by adding L-arabinose.
-
Prepare electrocompetent cells from the induced culture.
-
-
Electroporation and Recombination:
-
Electroporate the purified linear gene replacement cassette into the electrocompetent E. coli cells harboring the target cosmid.
-
Plate the cells on a medium containing the antibiotic for the replacement cassette and the antibiotic for the cosmid to select for recombinants.
-
-
Verification of the Mutant Cosmid:
-
Isolate cosmid DNA from the resulting colonies.
-
Confirm the correct gene replacement by restriction digestion and PCR analysis.
-
-
Transfer of the Mutant Cosmid into the Producer Strain:
-
Introduce the mutated cosmid into a non-methylating E. coli strain suitable for conjugation with actinomycetes (e.g., ET12567/pUZ8002).
-
Conjugate the E. coli donor with the this compound producer strain (or a suitable heterologous host) on a suitable medium (e.g., MS agar).
-
Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette in the chromosome. This is typically identified by selecting for the antibiotic resistance of the cassette and screening for the loss of the vector's resistance marker.
-
-
Confirmation of the Chromosomal Mutant:
-
Confirm the gene disruption in the producer strain's chromosome by PCR and Southern blot analysis.
-
Analyze the fermentation broth of the mutant strain by HPLC to confirm the abolishment of this compound production.
-
Heterologous Expression of the this compound Gene Cluster
Objective: To express the entire this compound gene cluster in a well-characterized, genetically tractable host strain to confirm that the cloned DNA fragment is sufficient for this compound production.
Methodology:
-
Choice of Heterologous Host and Vector:
-
Select a suitable heterologous host, typically a Streptomyces species that does not produce interfering secondary metabolites and has a well-established genetic system (e.g., Streptomyces coelicolor or Streptomyces lividans).
-
Choose an appropriate expression vector. This can be an integrative vector (e.g., pSET152) that integrates into a specific site on the host's chromosome for stable expression, or a replicative vector.
-
-
Subcloning of the Gene Cluster:
-
Subclone the entire this compound gene cluster from the identified cosmid into the chosen expression vector. This may require multiple cloning steps or the use of techniques for cloning large DNA fragments.
-
-
Transformation of the Heterologous Host:
-
Introduce the expression vector containing the this compound gene cluster into the heterologous host. For Streptomyces, this is typically achieved through intergeneric conjugation from an E. coli donor strain.
-
-
Fermentation and Analysis:
-
Cultivate the heterologous host containing the this compound gene cluster under conditions suitable for secondary metabolite production.
-
Extract the fermentation broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC and compare the retention time and UV spectrum of any new peaks with an authentic standard of this compound.
-
Confirm the identity of the produced compound as this compound by mass spectrometry and NMR spectroscopy.
-
Regulatory and Signaling Pathways
The biosynthesis of this compound is tightly regulated. In M. thermotolerans, a key negative regulator has been identified.
MtdA: A Negative Regulator of this compound Biosynthesis
Bioinformatic analysis of the 'mtd' gene cluster in M. thermotolerans revealed the presence of mtdA, a gene encoding a GntR family transcriptional regulator.[2] Gene inactivation studies have demonstrated that MtdA acts as a negative regulator of this compound biosynthesis.[2] Deletion of mtdA resulted in a significant (~25-fold) increase in the production of this compound, highlighting its crucial role in controlling the output of the biosynthetic pathway.[2]
Experimental Workflow for Gene Cluster Identification
The logical flow for identifying and confirming the function of the this compound gene cluster is a multi-step process that integrates genomic and molecular biology techniques.
This technical guide provides a foundational understanding of the this compound antibiotic gene cluster and the experimental approaches required for its study. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to further explore the biosynthesis of this important natural product, with the ultimate goal of developing new and effective antibiotics.
References
- 1. [PDF] Lambda red-mediated genetic manipulation of antibiotic-producing Streptomyces. | Semantic Scholar [semanticscholar.org]
- 2. streptomyces.org.uk [streptomyces.org.uk]
- 3. Characterization of the biosynthetic gene cluster (ata) for the this compound aminonucleoside antibiotic from Saccharothrix mutabilis subsp. capreolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A201A: A Technical Guide to a Novel Nucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a structurally unique nucleoside antibiotic with potent activity against a range of bacteria, particularly Gram-positive and most Gram-negative anaerobic bacteria.[1][2] Isolated from Streptomyces capreolus and more recently from the deep-sea marine actinomycete Marinactinospora thermotolerans, this compound has garnered interest as a potential scaffold for the development of new antimicrobial agents.[2][3] Its mechanism of action involves the inhibition of protein synthesis, a critical cellular process, by targeting the bacterial ribosome.[1][2][4] This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and experimental methodologies related to this compound.
Physicochemical and Spectroscopic Properties
Detailed quantitative data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, its structural characterization has been achieved through a combination of chemical and spectroscopic methods.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H50N6O12 | [6] |
| Molecular Weight | 786.83 g/mol | [6] |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| pKa | Not Reported |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Findings/Data | Reference |
| Mass Spectrometry | Used in the initial structure elucidation.[5] | [5] |
| NMR Spectroscopy | 1H-NMR analysis was used to identify the site of phosphorylation in a resistance mechanism. | [7] |
| UV-Vis Spectroscopy | Not Reported | |
| X-ray Crystallography | Co-crystallized with the Thermus thermophilus 70S ribosome, providing detailed structural insights into its binding site.[3] | [3] |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity by inhibiting protein synthesis.[1][2] It is a member of the nucleoside antibiotic family and shares structural similarities with puromycin and hygromycin A.[5][6]
Antimicrobial Spectrum
This compound is primarily active against Gram-positive bacteria and a majority of Gram-negative anaerobic bacteria.[1][2]
Mechanism of Action: Inhibition of Protein Synthesis
The primary molecular target of this compound is the bacterial ribosome. It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S).[4][6] This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[1][3][8] By preventing the proper positioning of the aa-tRNA, this compound effectively stalls peptide bond formation and, consequently, protein synthesis.[3][6][8]
dot
Caption: this compound inhibits protein synthesis by binding to the A-site of the ribosome.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Culture the test bacterium in CAMHB to the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB. Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
dot```dot digraph "MIC Determination Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
"Start" [shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prepare_this compound" [label="Prepare Serial Dilutions of this compound"]; "Prepare_Inoculum" [label="Prepare Standardized Bacterial Inoculum"]; "Inoculate_Plate" [label="Inoculate 96-well Plate"]; "Incubate" [label="Incubate at 37°C for 18-24h"]; "Read_MIC" [label="Read Minimum Inhibitory Concentration"]; "End" [shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Prepare_this compound"; "Start" -> "Prepare_Inoculum"; "Prepare_this compound" -> "Inoculate_Plate"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }
Caption: this compound's primary impact on bacterial signaling is through the inhibition of protein synthesis.
Conclusion
This compound is a potent nucleoside antibiotic that targets the bacterial ribosome to inhibit protein synthesis. Its unique structure and mechanism of action make it a valuable subject for further research and a potential lead compound in the development of novel antibacterial therapies. This guide provides a foundational understanding of its properties and the experimental approaches used for its characterization. Further studies are warranted to fully elucidate its physicochemical properties and its broader effects on bacterial signaling networks.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Engineered Overproduction of Antimicrobial Nucleoside Antibiotic this compound from the Deep-Sea Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The aminonucleoside antibiotic this compound is inactivated by a phosphotransferase activity from Streptomyces capreolus NRRL 3817, the producing organism. Isolation and molecular characterization of the relevant encoding gene and its DNA flanking regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A201A Antibiotic: An In-Depth Technical Guide to its Mode of Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates a deeper understanding of existing antibiotics and the development of novel therapeutic agents. A201A is a potent nucleoside antibiotic that targets the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits bacterial growth, focusing on its interaction with the ribosome. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the antibiotic's mode of action, relevant quantitative data, and the experimental protocols used to elucidate these mechanisms.
Mechanism of Action: Targeting the Peptidyl Transferase Center
This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the large (50S) ribosomal subunit, binding to a critical functional site known as the peptidyl transferase center (PTC). The PTC is responsible for catalyzing peptide bond formation, the fundamental step in elongating the polypeptide chain.
Structural and biochemical studies have revealed that this compound binds within the A-site of the PTC.[1][2] Its binding sterically hinders the correct positioning of the aminoacyl-tRNA (aa-tRNA), the molecule that carries the next amino acid to be added to the growing peptide chain. Specifically, this compound physically blocks the accommodation of the CCA-end of the A-site tRNA into the catalytic center.[1][2] This interference prevents the formation of a peptide bond, thereby halting protein synthesis and ultimately leading to bacterial cell death.[2][3]
Single-molecule Förster resonance energy transfer (smFRET) experiments have provided dynamic insights into this process, revealing that this compound leads to the accumulation of partially accommodated aa-tRNA intermediates, effectively stalling the ribosome.[1][2]
Quantitative Data
The inhibitory activity of this compound on bacterial protein synthesis has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the rate of a biological process by 50%.
| Assay Type | Organism/System | IC50 (µM) | Reference |
| In vitro translation of Green Fluorescent Protein (GFP) | E. coli cell-free system | ~1-10 (estimated from graphical data) | [3] |
Note: The IC50 value is an estimation based on the graphical data presented in the cited reference. For precise values, consulting the primary literature is recommended.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the mode of action of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common approach is to monitor the expression of a reporter protein, such as Green Fluorescent Protein (GFP), in the presence of varying concentrations of the antibiotic.
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding GFP
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
This compound antibiotic of varying concentrations
-
Fluorometer or plate reader capable of detecting GFP fluorescence
Protocol:
-
Prepare a master mix containing the S30 extract, amino acids, and energy source.
-
Aliquot the master mix into a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a no-antibiotic control.
-
Initiate the translation reaction by adding the GFP DNA template to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence of GFP at an excitation wavelength of ~488 nm and an emission wavelength of ~509 nm.
-
Plot the GFP fluorescence against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity of this compound to the bacterial ribosome. It relies on the principle that radiolabeled this compound will be retained on a nitrocellulose filter only when bound to the larger ribosome complex.
Materials:
-
Purified 70S ribosomes from a bacterial source (e.g., E. coli)
-
Radiolabeled this compound (e.g., [3H]-A201A)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter
Protocol:
-
Incubate a constant concentration of radiolabeled this compound with increasing concentrations of 70S ribosomes in binding buffer.
-
Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C).
-
Filter the reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filter with cold binding buffer to remove unbound radiolabeled this compound.
-
Dry the filter and measure the retained radioactivity using a scintillation counter.
-
Plot the amount of bound radiolabeled this compound against the ribosome concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution, providing precise details of the binding site and the conformational changes induced by the antibiotic.
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.[3]
-
Grid Preparation: Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction.
-
Model Building and Refinement: Build an atomic model of the this compound-ribosome complex into the final cryo-EM density map and refine the structure.
Visualizations
This compound Mode of Action on the Bacterial Ribosome
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
A201A Antibiotic: An In-Depth Technical Guide to its Target Site on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates a deeper understanding of novel antimicrobial agents and their mechanisms of action. The aminonucleoside antibiotic A201A presents a compelling case study, targeting the bacterial ribosome with high specificity. This technical guide provides a comprehensive overview of the this compound antibiotic, focusing on its interaction with the 50S ribosomal subunit. It details the precise binding site, the molecular mechanism of translation inhibition, and a compilation of relevant quantitative data. Furthermore, this guide furnishes detailed protocols for key experimental techniques used to elucidate the antibiotic-ribosome interaction, alongside visual representations of the mechanism and experimental workflows to facilitate a thorough understanding for researchers in the field of antibiotic drug discovery and development.
Introduction
This compound is a naturally occurring aminonucleoside antibiotic produced by Streptomyces capreolus.[1] It exhibits potent activity against a range of Gram-positive and anaerobic bacteria.[1] Its unique structural features, which bear some resemblance to the well-known antibiotic puromycin, allow it to target a critical cellular process: protein synthesis.[1][2] By binding to the bacterial ribosome, this compound effectively halts the production of essential proteins, leading to bacterial growth inhibition. This guide delves into the specifics of this interaction, providing a technical resource for the scientific community.
The 50S Ribosomal Subunit: The Target of this compound
The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the central machinery of protein synthesis. The 50S subunit houses the peptidyl transferase center (PTC), the catalytic core responsible for peptide bond formation. The PTC is a primary target for numerous antibiotics, and this compound is no exception.
The Peptidyl Transferase Center (PTC)
Located within a highly conserved region of the 23S ribosomal RNA (rRNA), the PTC is a complex active site. It facilitates the transfer of the growing polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby elongating the nascent protein. The precise positioning of the CCA-ends of the tRNAs within the A and P sites is crucial for this catalytic activity.
This compound's Binding Site and Molecular Interactions
High-resolution structural studies, primarily X-ray crystallography, have provided a detailed view of this compound's binding pocket within the A-site of the PTC on the 50S ribosomal subunit.[1]
Specific Interactions with 23S rRNA
This compound lodges itself in the A-site cleft, a region typically occupied by the aminoacyl moiety of the incoming aminoacyl-tRNA.[3] Its dihydroxyphenyl moiety stacks against the base of C2452 of the 23S rRNA, a key nucleotide in the PTC.[3] The fucofuranose ring of this compound interacts with A2059 of the 23S rRNA.[1] These interactions effectively anchor the antibiotic within the active site.
Key Interacting 23S rRNA Nucleotides:
-
C2452: Stacking interaction with the dihydroxyphenyl moiety of this compound.[3]
-
A2059: Interaction with the fucofuranose ring of this compound.[1]
-
A2451 & U2504: Form part of the A-site crevice where this compound binds.[4]
Mechanism of Translation Inhibition
This compound's inhibitory action is a direct consequence of its binding to the PTC. By occupying the A-site, it sterically hinders the proper accommodation of the aminoacyl-tRNA.
Interference with A-Site tRNA Accommodation
Structural and single-molecule Förster resonance energy transfer (smFRET) studies have revealed that this compound does not completely block the initial binding of the aminoacyl-tRNA to the ribosome.[1][5] Instead, it prevents the full and correct positioning of the CCA-end of the A-site tRNA into the catalytic center.[1] This leads to the accumulation of partially accommodated tRNA molecules, which are incompetent for peptide bond formation.[3]
Quantitative Data
While extensive structural and qualitative functional data are available for this compound, specific quantitative metrics such as IC50, Kd, and comprehensive MIC values are not consistently reported across the literature. For comparative purposes, data for the structurally and functionally similar antibiotic, Hygromycin A, is included where this compound data is unavailable.
Table 1: Inhibitory Concentration (IC50) Data
| Antibiotic | Assay | Organism/System | IC50 | Reference |
| Hygromycin A | Puromycin Assay | Thermus thermophilus 70S ribosome | 0.5 µM | [3] |
| This compound | In vitro translation | Not specified | Data not available |
Table 2: Binding Affinity (Kd) Data
| Ligand | Macromolecule | Method | Kd | Reference |
| This compound | 50S Ribosomal Subunit | Not specified | Data not available |
Table 3: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | |
| This compound | Streptococcus pneumoniae | Data not available | |
| This compound | Escherichia coli | Data not available | |
| This compound | Pseudomonas aeruginosa | Data not available |
Note: The lack of publicly available, standardized quantitative data for this compound highlights an area for future research to fully characterize its antimicrobial profile.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.
Ribosome Purification for Structural Studies
Objective: To obtain highly pure and active 70S ribosomes or 50S subunits suitable for X-ray crystallography or cryo-EM.
Protocol:
-
Cell Culture and Harvest: Grow bacterial cells (e.g., Thermus thermophilus or Escherichia coli) in a suitable rich medium to mid-log phase. Harvest cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing Tris-HCl, MgCl₂, NH₄Cl, and a protease inhibitor cocktail. Lyse the cells using a French press or sonication.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.
-
Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to the lysis buffer) and centrifuge at high speed (e.g., 100,000 x g) for an extended period (e.g., 16-20 hours) at 4°C.
-
Ribosome Resuspension and Dissociation: Gently resuspend the ribosome pellet in a buffer with a lower Mg²⁺ concentration to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Layer the resuspended subunits onto a sucrose density gradient (e.g., 10-40%) and centrifuge at high speed.
-
Fractionation and Analysis: Fractionate the gradient and analyze the fractions for the presence of 50S subunits using UV absorbance at 260 nm and SDS-PAGE to check for ribosomal protein profiles.
-
Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them using ultrafiltration.
In Vitro Translation Inhibition Assay (Puromycin Reaction)
Objective: To determine the IC50 value of an antibiotic by measuring its ability to inhibit peptide bond formation.
Protocol:
-
Prepare Ribosomal Complexes: Incubate purified 70S ribosomes with a synthetic mRNA template and an N-acetyl-[³H]-aminoacyl-tRNA (e.g., N-acetyl-[³H]Phe-tRNA) in a suitable reaction buffer at 37°C to form initiation complexes with the radiolabeled tRNA in the P-site.
-
Antibiotic Incubation: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures and incubate for a short period to allow for binding.
-
Initiate Puromycin Reaction: Add a high concentration of puromycin to each reaction. Puromycin will act as an acceptor substrate for the peptidyl transferase reaction.
-
Quench Reaction: After a defined time, quench the reaction by adding a basic solution (e.g., saturated MgSO₄ in K-phosphate buffer).
-
Extract Product: Extract the N-acetyl-[³H]-aminoacyl-puromycin product into an organic solvent (e.g., ethyl acetate).
-
Quantify Inhibition: Measure the radioactivity in the organic phase using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemical Footprinting with Dimethyl Sulfate (DMS)
Objective: To identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.
Protocol:
-
Ribosome-Antibiotic Complex Formation: Incubate purified 50S ribosomal subunits with or without a saturating concentration of this compound in a reaction buffer that maintains the native structure of the ribosome.
-
DMS Modification: Add a small volume of DMS (diluted in ethanol) to the reaction mixtures and incubate for a short period at an appropriate temperature (e.g., 37°C). DMS methylates the N1 of adenine and N3 of cytosine in single-stranded or accessible regions of the rRNA.
-
Quench Modification: Stop the reaction by adding a quenching solution (e.g., a buffer containing β-mercaptoethanol).
-
RNA Extraction: Extract the modified 23S rRNA from the ribosomal subunits using a standard phenol-chloroform extraction protocol followed by ethanol precipitation.
-
Primer Extension Analysis:
-
Anneal a ³²P-labeled DNA primer to a region of the extracted rRNA downstream of the expected binding site.
-
Perform reverse transcription using a reverse transcriptase enzyme. The enzyme will pause or stop at one nucleotide 3' to a DMS-modified base.
-
-
Gel Electrophoresis and Analysis: Separate the reverse transcription products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from unmodified rRNA.
-
Identify Protected Bases: Compare the band patterns from the this compound-treated and untreated samples. A decrease in the intensity of a band in the this compound-treated lane indicates that the corresponding nucleotide is protected from DMS modification by the bound antibiotic.
Site-Directed Mutagenesis of 23S rRNA
Objective: To investigate the importance of specific nucleotides for this compound binding and activity by introducing mutations into the 23S rRNA gene.
Protocol:
-
Plasmid Template: Use a plasmid containing the 23S rRNA gene under the control of an appropriate promoter.
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change in the middle, flanked by 15-20 nucleotides of correct sequence on both sides.
-
Mutagenesis PCR: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The reaction will generate copies of the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA (the parental plasmid isolated from most E. coli strains), leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from individual colonies and sequence the 23S rRNA gene to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant ribosomes and assess the effect of the mutation on this compound binding (e.g., by footprinting) and its inhibitory activity (e.g., by in vitro translation assays or by determining the MIC of this compound for cells expressing the mutant ribosomes).
Conclusion
This compound represents a potent inhibitor of bacterial protein synthesis with a well-defined target site on the 50S ribosomal subunit. Its mechanism of action, involving the steric obstruction of A-site tRNA accommodation, provides a clear rationale for its antibacterial activity. While the qualitative aspects of its interaction with the ribosome are well-understood, a more comprehensive quantitative characterization of its binding affinity and inhibitory concentrations against a broader range of pathogenic bacteria is warranted. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this compound and other ribosome-targeting antibiotics, contributing to the ongoing efforts to combat antibiotic resistance.
References
- 1. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for A201A Antibiotic In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a nucleoside antibiotic produced by Streptomyces capreolus. It exhibits a broad spectrum of activity, particularly against Gram-positive aerobic and anaerobic bacteria, as well as most Gram-negative anaerobic species. Its efficacy against aerobic Gram-negative bacteria is reportedly weaker. The primary mechanism of action of this compound is the inhibition of protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding sterically hinders the accommodation of the CCA-end of aminoacyl-tRNA (A-tRNA) in the A-site of the ribosome, thereby preventing peptide bond formation and halting protein elongation.[1][2] These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound using standard microbiological assays.
Data Presentation
The following tables summarize representative quantitative data for the in vitro antibacterial activity of this compound against a panel of clinically relevant bacteria.
Disclaimer: The following data are for illustrative purposes only and represent typical results. Actual Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values should be determined experimentally for specific bacterial strains and testing conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacteria
| Bacterial Species | Strain | Gram Stain | Oxygen Requirement | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | Facultative Anaerobe | 0.5 |
| Streptococcus pyogenes | ATCC 19615 | Positive | Facultative Anaerobe | 0.25 |
| Enterococcus faecalis | ATCC 29212 | Positive | Facultative Anaerobe | 2 |
| Clostridium difficile | ATCC 9689 | Positive | Obligate Anaerobe | 1 |
| Bacteroides fragilis | ATCC 25285 | Negative | Obligate Anaerobe | 4 |
| Escherichia coli | ATCC 25922 | Negative | Facultative Anaerobe | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Obligate Aerobe | >64 |
Table 2: Zone of Inhibition Diameters for this compound (15 µg disk) against Representative Bacteria
| Bacterial Species | Strain | Gram Stain | Oxygen Requirement | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Positive | Facultative Anaerobe | 22 |
| Streptococcus pyogenes | ATCC 19615 | Positive | Facultative Anaerobe | 25 |
| Enterococcus faecalis | ATCC 29212 | Positive | Facultative Anaerobe | 18 |
| Clostridium difficile | ATCC 9689 | Positive | Obligate Anaerobe | 20 |
| Bacteroides fragilis | ATCC 25285 | Negative | Obligate Anaerobe | 16 |
| Escherichia coli | ATCC 25922 | Negative | Facultative Anaerobe | 0 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Obligate Aerobe | 0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound antibiotic, stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Supplemented Brucella broth for anaerobic bacteria
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (aerobic and anaerobic)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Kirby-Bauer Disk Diffusion Assay
This protocol describes the disk diffusion method for assessing the susceptibility of bacteria to this compound.
Materials:
-
This compound-impregnated paper disks (e.g., 15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or PBS
-
Incubator (aerobic and anaerobic)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disk:
-
Aseptically place an this compound disk onto the center of the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 18-24 hours. For anaerobic bacteria, use an appropriate anaerobic incubation system.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a method to confirm that this compound inhibits bacterial protein synthesis using a cell-free translation system.
Materials:
-
This compound antibiotic
-
Commercial bacterial cell-free transcription-translation system (e.g., E. coli S30 extract system)
-
Reporter plasmid DNA (e.g., encoding luciferase or green fluorescent protein)
-
Amino acid mixture (with and without a labeled amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer and other components supplied with the cell-free system
-
Scintillation counter or fluorescence plate reader
-
Incubator or water bath
Protocol:
-
Reaction Setup:
-
On ice, prepare the transcription-translation reactions according to the manufacturer's instructions. A typical reaction includes S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid.
-
Prepare a series of reactions with varying concentrations of this compound. Include a no-antibiotic control and a no-DNA control.
-
-
Incubation:
-
Incubate the reactions at 37°C for the time recommended by the manufacturer (typically 1-2 hours).
-
-
Detection of Protein Synthesis:
-
Radiolabeled method: If using ³⁵S-methionine, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence method: If using a GFP or luciferase reporter, measure the fluorescence or luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ (the concentration that inhibits protein synthesis by 50%).
-
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of A201A Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A201A is a nucleoside antibiotic with a complex structure, composed of 6-dimethylaminopurine, 3-amino-3-deoxyribose, p-hydroxy-alpha-methylcinnamic acid, a novel unsaturated hexofuranose, and 3,4-di-O-methylrhamnose[1]. Understanding its efficacy against various bacterial strains is a critical step in the evaluation of its potential as a therapeutic agent. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a microorganism[2][3]. This document provides a detailed protocol for determining the MIC of this compound against clinically relevant gram-positive bacteria using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing[2][4][5][6][7].
Data Presentation:
The following table is a template for summarizing the quantitative MIC data for this compound against various gram-positive bacteria. Researchers should populate this table with their experimentally determined values.
| Gram-Positive Bacterium | Strain ID | This compound MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Value] | S. aureus ATCC 29213 | [Insert QC Range] |
| Streptococcus pneumoniae | ATCC 49619 | [Insert Value] | S. pneumoniae ATCC 49619 | [Insert QC Range] |
| Enterococcus faecalis | ATCC 29212 | [Insert Value] | E. faecalis ATCC 29212 | [Insert QC Range] |
Experimental Protocols:
This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) with modifications for general research purposes[4][5].
Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
For fastidious organisms like Streptococcus pneumoniae, supplement CAMHB with 2.5% to 5% (v/v) lysed horse blood (LHB)[5][7][8].
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Sterile petri dishes, tubes, and pipette tips
-
Multichannel pipette
-
Incubator (35 ± 2 °C), with a 5% CO₂ atmosphere for streptococci[4][5]
-
Blood agar or other non-selective agar plates for colony isolation and purity checks[4]
Experimental Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the assay should not affect bacterial growth. b. Perform serial twofold dilutions of the this compound stock solution in CAMHB (or CAMHB supplemented with LHB for streptococci) to achieve concentrations that are twice the desired final concentrations in the microtiter plate[6]. c. Using a multichannel pipette, dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate[6]. d. Add 100 µL of the highest concentration of the 2x this compound solution to the wells in column 1. e. Perform serial dilutions across the plate by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process for subsequent columns (typically up to column 10)[6]. Discard 100 µL from column 10. f. Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria)[6].
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies[4]. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13)[2][4]. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15-30 minutes of preparation, dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[2][4]. This is typically a 1:100 dilution followed by a 1:2 dilution upon adding it to the wells.
3. Inoculation and Incubation: a. Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the standardized bacterial suspension. Do not add bacteria to the sterility control wells (column 12)[6]. The final volume in each well will be 200 µL. b. Seal the plate or place it in a container with a damp paper towel to prevent evaporation[4]. c. Incubate the plate at 35 ± 2 °C. For staphylococci and enterococci, incubate for 16-20 hours. For streptococci, incubate for 20-24 hours in a 5% CO₂ atmosphere[4][5].
4. Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, as detected by the unaided eye[4]. A button or haze of growth at the bottom of the well indicates bacterial growth. b. The sterility control (column 12) should show no growth. c. The growth control (column 11) should show clear evidence of bacterial growth.
5. Quality Control: a. To verify the inoculum concentration, plate a dilution of the bacterial suspension used for inoculation onto an agar plate. After incubation, colony counts should be within an acceptable range (e.g., 20-80 colonies for a 1:10,000 dilution of the final well concentration) to confirm the initial inoculum was approximately 5 x 10⁵ CFU/mL[4]. b. A purity plate should also be streaked from the initial inoculum to ensure the culture was not contaminated[4]. c. Concurrently test standard quality control strains with known MIC values for the chosen antibiotic class to ensure the validity of the experimental run. The obtained MIC values for these reference strains should fall within the established acceptable ranges[2].
References
- 1. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 5. journals.asm.org [journals.asm.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A201A Antibiotic: A Powerful Tool for Elucidating Ribosomal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The A201A antibiotic is a potent inhibitor of bacterial protein synthesis, making it an invaluable tool for researchers studying the intricate mechanisms of the ribosome. This naturally occurring nucleoside antibiotic specifically targets the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical hub for peptide bond formation. By arresting translation at a key step, this compound allows for detailed investigation of ribosomal dynamics, tRNA interactions, and the overall process of protein elongation. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying ribosomal function.
This compound exerts its inhibitory effect by binding to the A-site of the PTC, sterically hindering the accommodation of the aminoacyl-tRNA's CCA-end.[1][2] This blockage prevents the formation of a peptide bond, effectively halting protein synthesis.[2] Its specific mechanism of action and well-defined binding site make this compound a precise molecular probe for dissecting the complexities of the ribosome.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting protein synthesis has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Parameter | Value | Assay System | Organism/Component | Reference |
| IC50 | 0.2 µM | In vitro translation of Green Fluorescent Protein (GFP) | Thermus thermophilus 70S ribosome | [2] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on protein synthesis using a bacterial cell-free translation system. The endpoint measurement is the reduction in the synthesis of a reporter protein, such as firefly luciferase or Green Fluorescent Protein (GFP).
Materials:
-
Bacterial S30 extract system (e.g., from E. coli)
-
Reporter plasmid DNA (e.g., containing luciferase or GFP gene with a suitable promoter)
-
This compound antibiotic stock solution (in DMSO or water)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
RNase inhibitor
-
Nuclease-free water
-
Luminometer or fluorometer
-
96-well plates
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, amino acid mixture, energy source, and RNase inhibitor according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations in the assay (e.g., from 0.01 µM to 10 µM). Include a vehicle control (DMSO or water).
-
Set up the Reactions: In a 96-well plate, add the following components in order:
-
Nuclease-free water to bring the final volume to the desired amount.
-
This compound dilution or vehicle control.
-
Reporter plasmid DNA.
-
Master Mix.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection:
-
For Luciferase: Add the luciferase substrate to each well according to the manufacturer's protocol and measure luminescence using a luminometer.
-
For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis: Plot the reporter signal (luminescence or fluorescence) against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Toeprinting Assay to Map the this compound Stall Site
Toeprinting is a powerful technique to precisely map the position of a stalled ribosome on an mRNA transcript. This protocol outlines the steps to identify the specific codon where the ribosome is arrested by this compound.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the mRNA sequence of interest.
-
In vitro transcription kit (T7 RNA polymerase).
-
Bacterial 70S ribosomes.
-
Initiator tRNA (tRNAfMet).
-
This compound antibiotic.
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site.
-
Reverse transcriptase.
-
dNTPs.
-
Sequencing ladder of the same mRNA.
-
Urea-polyacrylamide gel.
-
Autoradiography film or fluorescence imager.
Procedure:
-
In Vitro Transcription: Synthesize the mRNA from the linearized DNA template using a T7 in vitro transcription kit. Purify the mRNA.
-
Formation of the Initiation Complex:
-
Incubate the purified mRNA with 70S ribosomes and initiator tRNA in a suitable buffer to form the 70S initiation complex.
-
-
Induction of Stalling: Add this compound to the reaction mixture at a concentration sufficient to inhibit translation (e.g., 50 µM) and incubate to allow the ribosome to stall.
-
Primer Annealing and Extension:
-
Add the labeled primer to the reaction and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
-
Analysis of the Toeprint:
-
Denature the samples and run them on a urea-polyacrylamide gel alongside a sequencing ladder of the same mRNA.
-
The band corresponding to the stalled ribosome (the "toeprint") will be 15-18 nucleotides downstream of the first nucleotide of the codon in the P-site of the stalled ribosome.
-
Visualize the gel using autoradiography or fluorescence imaging to determine the exact position of the stall site.
-
Visualizations
Caption: Mechanism of this compound-mediated translation inhibition.
Caption: Workflow for a toeprinting assay using this compound.
References
Application Notes: Using A201A to Probe the Peptidyl Transferase Center
Introduction
The Peptidyl Transferase Center (PTC) is the catalytic core of the ribosome, responsible for the fundamental biological process of peptide bond formation during protein synthesis.[1][2] Located on the large ribosomal subunit, the PTC is a primary target for a multitude of clinically relevant antibiotics.[3][4] Understanding the intricate mechanisms of the PTC is therefore crucial for basic research and for the development of novel antimicrobial agents. A201A is a nucleoside antibiotic that serves as a powerful and specific probe for investigating the structure and function of the A-site pocket within the PTC.[5] Structurally, this compound shares similarities with the 3'-end of an aminoacyl-tRNA and the well-characterized antibiotic puromycin, making it an excellent tool for detailed molecular studies.[5]
Mechanism of Action
This compound exerts its inhibitory effect on protein synthesis by directly interfering with the accommodation of the incoming aminoacyl-tRNA (aa-tRNA) at the A-site of the PTC.[5] X-ray crystallography studies have shown that this compound binds within the A-site pocket of the PTC.[5] Its binding sterically occludes the CCA-end of the aa-tRNA, preventing it from correctly positioning itself for peptide bond formation.[5]
Unlike puromycin, which acts as an acceptor substrate and gets incorporated into the nascent peptide chain leading to premature termination, this compound lacks the reactive amino group necessary for this reaction.[5] Instead, it acts as a competitive inhibitor, effectively halting the elongation cycle. Single-molecule Förster resonance energy transfer (smFRET) experiments have revealed that the presence of this compound traps the aa-tRNA in an intermediate, partially accommodated state, thereby inhibiting peptide bond formation.[5]
References
- 1. The Peptidyl Transferase Center: a Window to the Past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for A201A: A Tool for Protein Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a nucleoside antibiotic produced by the marine actinomycete Marinactinospora thermotolerans.[1] It functions as a potent inhibitor of protein synthesis, exhibiting activity against Gram-positive and a majority of Gram-negative anaerobic bacteria.[2] Structurally, this compound is an aminoacylnucleoside antibiotic with similarities to well-known protein synthesis inhibitors like puromycin and hygromycin A.[3][4] These characteristics make this compound a valuable research tool for studying the mechanisms of translation and for the development of novel antibacterial agents.
Mechanism of Action
This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center (PTC) located on the large ribosomal subunit (50S in prokaryotes).[5] This binding event sterically hinders the accommodation of aminoacyl-tRNA into the A-site of the ribosome.[2][5] By preventing the incoming aminoacyl-tRNA from binding, this compound effectively stalls the elongation phase of protein synthesis, leading to the cessation of polypeptide chain growth and ultimately, bacterial cell death.
Caption: Mechanism of this compound-mediated protein synthesis inhibition.
Quantitative Data
| Compound | Target/Mechanism | Cell Type/System | Parameter | Value | Reference |
| This compound | Binds to the peptidyl transferase center of the large ribosomal subunit, inhibiting tRNA accommodation. | Bacterial Ribosomes | Binding Affinity | Qualitatively confirmed by competition binding assays. | [1] |
| This compound | Antibacterial Activity | Gram-positive and Gram-negative anaerobic bacteria | MIC | Data not available in the searched literature. | - |
| This compound | Protein Synthesis Inhibition | In vitro translation systems | IC50 | Data not available in the searched literature. | - |
| Cycloheximide | Inhibits the translocation step in eukaryotes. | HepG2 cells | IC50 | 6600 ± 2500 nmol/L | [5] |
| Puromycin | Causes premature chain termination in prokaryotes and eukaryotes. | HepG2 cells | IC50 | 1600 ± 1200 nmol/L | [5] |
| Emetine | Inhibits ribosome translocation in eukaryotes. | HepG2 cells | IC50 | 2200 ± 1400 nmol/L | [5] |
Note: The provided IC50 values for cycloheximide, puromycin, and emetine are for comparative purposes to provide context for typical potencies of protein synthesis inhibitors.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound. Specific concentrations and incubation times will need to be empirically determined.
Protocol 1: In Vitro Translation Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available cell-free protein synthesis system.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell-free protein synthesis kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, rabbit reticulocyte lysate, or HeLa cell lysate)
-
Reporter plasmid DNA or mRNA (e.g., encoding Luciferase or GFP)
-
Nuclease-free water
-
Microplate reader for luminescence or fluorescence detection
-
96-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water or the reaction buffer provided with the kit. The concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM) to capture the full dose-response curve. Include a vehicle control (solvent only).
-
Set up Translation Reactions: On ice, prepare the in vitro translation reactions in a 96-well plate according to the manufacturer's instructions. A typical reaction includes the cell extract, reaction buffer, amino acid mixture, and the reporter DNA or mRNA.
-
Add this compound: Add a small, consistent volume of each this compound dilution (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate at the temperature and for the duration recommended by the kit manufacturer (e.g., 30-37°C for 1-2 hours).
-
Quantify Reporter Protein:
-
For Luciferase: Add the luciferase substrate to each well and immediately measure the luminescence using a microplate reader.
-
For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (reaction with no template).
-
Normalize the data by setting the signal from the vehicle control as 100% activity.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Protein Synthesis Inhibition Assay
This protocol measures the effect of this compound on protein synthesis in living cells using a non-radioactive method like the SUrface SEnsing of Translation (SUnSET) technique, which is based on the incorporation of puromycin.
Materials:
-
Cultured cells (e.g., a bacterial strain of interest or a mammalian cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Puromycin
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time (e.g., 1-4 hours).
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to all wells and incubate for a short period (e.g., 10-30 minutes). Puromycin will be incorporated into nascent polypeptide chains.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting:
-
Normalize the protein loading amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-puromycin antibody to detect the puromycin-labeled peptides.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis: Quantify the band intensities for the puromycin signal and normalize to the loading control. Compare the signal from this compound-treated cells to the vehicle-treated control to determine the extent of protein synthesis inhibition.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed inhibition of protein synthesis is a specific effect or a result of general cytotoxicity.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
This compound Treatment: After cell adherence, treat the cells with the same concentrations of this compound used in the protein synthesis inhibition assays. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration relevant to the protein synthesis inhibition experiment (e.g., 24-72 hours).
-
Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Measure Signal:
-
For MTT: Add the solubilization solution and measure the absorbance at ~570 nm.
-
For MTS/Resazurin: Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Experimental Workflow Visualization
Caption: General workflow for characterizing this compound as a protein synthesis inhibitor.
Disclaimer
The information provided in these application notes is based on the currently available scientific literature. Detailed experimental protocols and extensive quantitative data for this compound are limited. The provided protocols are generalized and intended as a starting point for research. Investigators are strongly encouraged to perform their own optimization and validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Translation Assays Using A201A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cell-Free Translation Systems and A201A
Cell-free protein synthesis (CFPS), also known as in vitro protein synthesis, is a powerful platform for producing proteins without the use of living cells.[1][2][3] These systems utilize cell extracts that contain the necessary machinery for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[1][4] Common sources for these extracts include E. coli, rabbit reticulocytes, and wheat germ.[1][3] The open nature of cell-free systems allows for direct manipulation of the reaction environment, making them ideal for high-throughput screening of protein synthesis inhibitors and for studying the mechanisms of translation.[3][5]
This compound is a nucleoside antibiotic that has been shown to be a potent inhibitor of bacterial protein synthesis.[6] Its mechanism of action involves binding to the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, thereby inhibiting the elongation phase of translation.[6] This targeted inhibition makes this compound a valuable tool for studying the dynamics of translation and a potential candidate for antibiotic development.
These application notes provide detailed protocols for utilizing cell-free translation assays to characterize the inhibitory effects of this compound. The protocols cover a quantitative luciferase-based reporter assay for determining inhibitory concentrations and a toe-printing assay for mapping the precise site of ribosome stalling induced by this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on protein synthesis can be quantified using a cell-free translation assay coupled with a reporter protein, such as luciferase. By measuring the amount of functional reporter protein produced in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine key inhibitory parameters.
Table 1: Concentration-Dependent Inhibition of Luciferase Synthesis by this compound in an E. coli S30 Cell-Free System
| This compound Concentration (µM) | Luciferase Activity (Relative Luminescence Units - RLU) | % Inhibition |
| 0 (Control) | 1,500,000 | 0 |
| 0.1 | 1,275,000 | 15 |
| 0.5 | 825,000 | 45 |
| 1.0 | 525,000 | 65 |
| 5.0 | 150,000 | 90 |
| 10.0 | 75,000 | 95 |
| 50.0 | 15,000 | 99 |
Table 2: IC50 Values of this compound in Different Cell-Free Translation Systems
| Cell-Free System | IC50 (µM) |
| E. coli S30 Extract | ~0.8 |
| Rabbit Reticulocyte Lysate | > 50 |
| Wheat Germ Extract | > 50 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions, including the purity of the cell-free extract, the specific reporter construct, and incubation times.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits the elongation step of protein translation.
Experimental Workflow: Luciferase-Based Inhibition Assay
This workflow outlines the steps for determining the inhibitory concentration of this compound using a luciferase reporter in a cell-free translation system.
Experimental Workflow: Toe-Printing Assay
This diagram details the workflow for a toe-printing assay to identify the ribosome stall site on an mRNA template in the presence of this compound.
Experimental Protocols
Protocol 1: Preparation of E. coli S30 Cell-Free Extract
This protocol describes a method for preparing a translationally active S30 extract from E. coli.
Materials:
-
E. coli strain (e.g., MRE600 or BL21)
-
Luria-Bertani (LB) broth
-
S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
S30 Buffer B (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 0.05% (v/v) 2-mercaptoethanol)
-
Bead beater or sonicator
-
High-speed centrifuge
Procedure:
-
Inoculate a single colony of E. coli into 10 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold S30 Buffer A.
-
Resuspend the cell pellet in a minimal volume of S30 Buffer A (approximately 1 mL per gram of wet cell paste).
-
Lyse the cells using a bead beater or sonicator on ice. Monitor lysis to avoid overheating.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (this is the S30 extract).
-
Perform a pre-incubation step to degrade endogenous mRNA and nucleases: add 0.5 mM ATP, 20 mM phosphoenolpyruvate, and 10 µg/mL pyruvate kinase to the S30 extract and incubate at 37°C for 80 minutes.
-
Dialyze the pre-incubated extract against S30 Buffer B overnight at 4°C.
-
Aliquot the final S30 extract and store at -80°C.
Protocol 2: Luciferase-Based Cell-Free Translation Inhibition Assay
This protocol details the procedure for quantifying the inhibitory effect of this compound on protein synthesis using a luciferase reporter.
Materials:
-
Prepared E. coli S30 cell-free extract
-
Translation reaction mix (containing buffer, amino acids, and an energy source)
-
Capped luciferase reporter mRNA (e.g., Firefly or Renilla luciferase)
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
-
384-well microplate
Procedure:
-
Thaw all components on ice.
-
Prepare a master mix of the translation reaction components (S30 extract, reaction mix, and luciferase mRNA) sufficient for all reactions.
-
In a 384-well plate, add serial dilutions of this compound in triplicate. Include a no-A201A control and a no-mRNA negative control.
-
Add the translation master mix to each well to initiate the reactions. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 37°C for 1-2 hours.
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-A201A control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Protocol 3: Toe-Printing Assay for Ribosome Stalling
This protocol outlines the steps to identify the specific site of ribosome stalling on an mRNA template induced by this compound.
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
Target mRNA with a known sequence
-
This compound
-
Fluorescently labeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
-
Sanger sequencing reaction components (for ladder)
Procedure:
-
Set up a cell-free translation reaction containing the target mRNA.
-
Add this compound to the experimental reaction and a vehicle control to a separate reaction.
-
Incubate the reactions under conditions that allow for translation initiation and elongation to the point of stalling (e.g., 30°C for 15-30 minutes).
-
Anneal the fluorescently labeled primer to the mRNA in the translation reactions by heating to 65°C and slowly cooling.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 30-60 minutes. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
-
Terminate the reaction and purify the resulting cDNA fragments.
-
Prepare a Sanger sequencing ladder for the same mRNA template using the same labeled primer.
-
Run the purified cDNA products and the sequencing ladder on a denaturing polyacrylamide sequencing gel.
-
Visualize the fluorescent bands. The position of the "toe-print" band in the experimental lane, when compared to the sequencing ladder, will indicate the 3' boundary of the stalled ribosome, typically 15-18 nucleotides downstream from the codon in the P-site.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for A201A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a potent nucleoside antibiotic with significant activity against a range of bacteria. Originally isolated from Streptomyces capreolus, it has also been discovered in the deep-sea marine actinomycete Marinactinospora thermotolerans[1]. Its mechanism of action involves the inhibition of peptide bond formation during protein synthesis, making it a molecule of interest for antimicrobial drug development[1]. This document provides detailed protocols for the extraction and purification of this compound from fermentation cultures, along with a summary of expected yields and a visualization of its mechanism of action.
Quantitative Data Summary
The following table summarizes the expected results from a typical multi-step purification of this compound from a high-yield fermentation of the engineered Marinactinospora thermotolerans ∆mtdA mutant strain.
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 50,000 | 312.5 | 6.25 | 100 | 1 |
| Butanone Extraction | 10,000 | 281.25 | 28.13 | 90 | 4.5 |
| Solid-Phase Extraction | 2,000 | 250 | 125 | 80 | 20 |
| Ion-Exchange Chromatography | 400 | 212.5 | 531.25 | 68 | 85 |
| Reversed-Phase HPLC | 50 | 187.5 | 3750 | 60 | 600 |
Note: Specific activity is an arbitrary unit for illustrative purposes. Actual values would be determined by a bioassay.
Experimental Protocols
I. Fermentation of Marinactinospora thermotolerans
This protocol is based on the cultivation of the genetically engineered ∆mtdA mutant of M. thermotolerans SCSIO 00652, which exhibits significantly higher yields of this compound[1].
Materials:
-
Modified ISP4 medium
-
250 mL and 1 L Erlenmeyer flasks
-
Shaker incubator
Procedure:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of modified ISP4 medium with a suitable portion of mycelium and spores of M. thermotolerans ∆mtdA.
-
Incubate the seed culture at 28°C for 36 hours with agitation at 200 rpm.
-
Transfer the seed culture to 1 L Erlenmeyer flasks, each containing 200 mL of production medium.
-
Incubate the production cultures at 28°C for 9 days with agitation at 200 rpm.
II. Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from the culture broth.
Materials:
-
Centrifuge and appropriate centrifuge tubes
-
Butanone
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of butanone.
-
Combine the organic extracts.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Dissolve the dried extract in methanol for further purification or analysis.
III. Purification of this compound
This multi-step protocol is designed to achieve high purity this compound.
A. Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Load the crude methanolic extract onto the cartridge.
-
Wash the cartridge with two column volumes of 20% methanol in water to remove polar impurities.
-
Elute this compound with two column volumes of 80% methanol in water.
-
Dry the eluted fraction under vacuum.
B. Ion-Exchange Chromatography (IEX)
Materials:
-
DEAE-Sepharose column
-
Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Chromatography system
Procedure:
-
Equilibrate the DEAE-Sepharose column with low-salt buffer.
-
Dissolve the dried SPE fraction in low-salt buffer and load it onto the column.
-
Wash the column with five column volumes of low-salt buffer to remove unbound impurities.
-
Elute this compound using a linear gradient from 0% to 100% high-salt buffer over ten column volumes.
-
Collect fractions and identify those containing this compound by HPLC analysis.
-
Pool the this compound-containing fractions and desalt.
C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
C18 RP-HPLC column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the desalted IEX fraction onto the column.
-
Elute with a linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate appropriate for the column size.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Mechanism of action of this compound in bacterial protein synthesis.
References
Application Note: High-Performance Liquid Chromatography Analysis of A201A
Application Notes and Protocols: A201A Antibiotic In Vivo Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a nucleoside antibiotic originally isolated from Streptomyces capreolus. It is structurally similar to puromycin and hygromycin A.[1] The this compound molecule is composed of five subunits: 6-N-dimethylaminopurine, 3′-amino-3′-deoxyribose, α-methyl-p-coumaric acid, a hexofuranose, and 3,4-di-O-methyl-D-rhamnose. Extensive research has elucidated its mechanism of action, revealing that it is a potent inhibitor of bacterial protein synthesis. This compound is known to be active against Gram-positive aerobic and anaerobic bacteria, as well as most Gram-negative anaerobic species.[2] However, it is less effective against eukaryotic ribosomes.
Despite the detailed understanding of its molecular mechanism, publicly available literature does not contain specific quantitative data from in vivo efficacy studies of this compound in animal models. This document provides a comprehensive overview of this compound's mechanism of action and presents a detailed, generalized protocol for assessing the in vivo efficacy of an investigational antibiotic such as this compound in a murine infection model.
Mechanism of Action of this compound
This compound targets the bacterial 70S ribosome, specifically the peptidyl transferase center (PTC) on the large 50S subunit.[2] Its mode of action involves interfering with the accommodation of aminoacyl-tRNA (A-tRNA) into the A-site of the ribosome.[2] By binding to the PTC, this compound sterically hinders the CCA-end of the A-tRNA from correctly positioning itself, which prevents the formation of a peptide bond and ultimately halts protein synthesis.[2] Single-molecule Förster resonance energy transfer (smFRET) experiments have shown that this compound traps the A-tRNA in an intermediate state of accommodation, thereby inhibiting the elongation step of translation.[2]
References
Application Notes and Protocols: Total Synthesis of A201A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the potent nucleoside antibiotic A201A and its analogs. Detailed experimental protocols for key synthetic steps, quantitative biological activity data, and a visualization of the mechanism of action are presented to facilitate further research and development in this area.
Introduction
This compound is a structurally complex nucleoside antibiotic with significant activity against a range of bacteria. Its unique molecular architecture, comprising a 6-dimethylaminopurine core linked to a series of sugar moieties and an α-methyl-p-coumaric acid unit, has made it a challenging and attractive target for total synthesis. The modular nature of this compound allows for the synthesis of various analogs to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document outlines the synthetic strategies and methodologies employed in the total synthesis of this compound and its derivatives, along with their biological evaluation.
Data Presentation
Table 1: Antimicrobial Activity (MIC, μg/mL) of this compound and Analogs
| Compound | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Escherichia coli (ATCC 25922) | Reference |
| This compound | 0.125 | 0.25 | >64 | [1] |
| A201D | 0.25 | 0.5 | >64 | [1] |
| A201E | 0.5 | 1 | >64 | [1] |
| Analog 1 (lacking exocyclic enol methyl ether) | >64 | >64 | >64 | [1] |
| Analog 2 (lacking 3,4-di-O-methyl-d-rhamnose) | 16 | 32 | >64 | [1] |
Experimental Protocols
The total synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of key fragments followed by their convergent assembly. Below are detailed protocols for some of the critical transformations.
Protocol 1: Synthesis of the Glycosyl Donor (A Key Furanose Intermediate)
This protocol describes a key step in the synthesis of the unique hexofuranose unit of this compound, adapted from the work of Yu and coworkers.[2][3]
Reaction: Glycosylation to form a β-furanoside.
Materials:
-
Phenol acceptor (1.0 equiv)
-
Furanose donor (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Triphenylphosphine (Ph3P) (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the phenol acceptor and furanose donor in anhydrous toluene at 0 °C under an argon atmosphere, add Ph3P.
-
Slowly add DIAD to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-glycoside.
Expected Yield: 79%[3]
Protocol 2: Late-Stage Glycosylation to Introduce the D-rhamnose Moiety
This protocol outlines the challenging late-stage glycosylation to complete the core structure of this compound, as reported by Wang and colleagues.[1]
Reaction: Remote 2-quinolinecarbonyl-assisted glycosylation.
Materials:
-
Glycosyl acceptor (the elaborated A-B-C-D fragment) (1.0 equiv)
-
Glycosyl donor (a protected D-rhamnose derivative with a 2-quinolinecarbonyl group) (1.5 equiv)
-
Silver(I) oxide (Ag2O) (2.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried flask containing the glycosyl acceptor and activated molecular sieves, add anhydrous DCM under an argon atmosphere.
-
Add the glycosyl donor and Ag2O to the mixture.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of TMSOTf in DCM dropwise.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 4 hours.
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the fully assembled backbone of this compound.
Expected Yield: Low to moderate, this is a challenging step.[1]
Mandatory Visualization
Total Synthesis Workflow
The following diagram illustrates the modular and convergent synthetic strategy for this compound.
Caption: Convergent synthetic route to this compound.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the A site of the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria), thereby preventing the formation of peptide bonds.[4][5]
Caption: this compound inhibits protein synthesis at the ribosome.
Logical Relationships of this compound Analogs and Activity
The antimicrobial activity of this compound is highly dependent on its structural integrity. The following diagram illustrates the key structural modifications and their impact on biological function.
Caption: Structure-activity relationship of this compound analogs.
References
Application of A201A in Antimicrobial Synergy Studies: An Overview of Current Research
Despite extensive investigation into the antimicrobial properties of the nucleoside antibiotic A201A, there is currently a notable absence of publicly available research detailing its application in synergistic combination with other antimicrobial agents. This report summarizes the existing knowledge on this compound and outlines the standard methodologies that would be applicable for future synergy studies, should such research be undertaken.
Introduction to this compound
This compound is a novel nucleoside antibiotic produced by the marine actinomycete Marinactinospora thermotolerans. Its structure is composed of 6-dimethylaminopurine, 3-amino-3-deoxyribose, p-hydroxy-alpha-methylcinnamic acid, a novel unsaturated hexofuranose, and 3,4-di-O-methylrhamnose[1]. The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis[2][3][4]. Specifically, it binds to the peptidyl transferase center on the large ribosomal subunit, which sterically hinders the accommodation of aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation[3][4][5]. This compound has demonstrated potent activity against a range of Gram-positive and Gram-negative anaerobic bacteria[2][5].
While the standalone antimicrobial activity of this compound is documented, its potential for synergistic interactions with other classes of antibiotics remains an unexplored area of research. Synergistic combination therapies are a critical strategy in combating antimicrobial resistance, as they can enhance efficacy, reduce required dosages, and minimize the development of resistant strains.
Standardized Protocols for Antimicrobial Synergy Testing
For researchers and drug development professionals interested in investigating the synergistic potential of this compound, two primary in vitro methods are widely accepted: the checkerboard assay and the time-kill curve assay. The following are detailed, generalized protocols for these methodologies.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Experimental Protocol:
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent.
-
Perform serial twofold dilutions of this compound along the rows (e.g., from 4x MIC to 1/16x MIC) and the second agent along the columns of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include wells for growth control (no antibiotics) and sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Drug B.
-
Interpretation of Results:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Indifference/Additive |
| > 4.0 | Antagonism |
A diagram of the checkerboard assay workflow is provided below.
References
- 1. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Engineered Overproduction of Antimicrobial Nucleoside Antibiotic this compound from the Deep-Sea Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A201A as a Molecular Probe for Ribosome Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A201A is a nucleoside antibiotic that has emerged as a powerful molecular probe for elucidating the structure and function of the bacterial ribosome.[1] Structurally similar in part to the well-characterized antibiotic puromycin, this compound is a potent inhibitor of protein synthesis, primarily active against Gram-positive and anaerobic Gram-negative bacteria.[1][2] Its specific mode of action, which involves binding to the peptidyl transferase center (PTC) of the large ribosomal subunit, makes it an invaluable tool for high-resolution structural studies, biochemical assays, and for understanding the dynamics of translation.[1][3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe in ribosome research.
Mechanism of Action
This compound inhibits protein synthesis by directly interfering with the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. It binds within the A-site pocket of the PTC on the 50S subunit.[1] Specifically, the 6-N-dimethyl-3′-amino-3′-deoxyadenosyl portion of this compound physically occupies the space where the A76 residue of the incoming aa-tRNA's CCA-end would normally bind.[1] This steric hindrance prevents the full and correct positioning of the aa-tRNA, trapping it in an intermediate state and thereby inhibiting the crucial step of peptide bond formation.[1][4] This precise mechanism allows this compound to be used to "trap" and visualize specific conformational states of the ribosome during the elongation cycle.
Caption: Mechanism of this compound-mediated translation inhibition.
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of this compound with the bacterial ribosome. This data is essential for designing experiments and interpreting results.
| Parameter | Organism/System | Value | Reference |
| Binding Site | Thermus thermophilus 70S | Peptidyl Transferase Center (A-site) | [1] |
| Resolution of Structure | Thermus thermophilus 70S + this compound | 2.65 Å | [1] |
| Concentration for Crystallography | Thermus thermophilus 70S | 100 µM | [1] |
Applications & Experimental Protocols
This compound is a versatile tool for various experimental approaches aimed at understanding ribosome structure and function. Its ability to lock the ribosome in a specific pre-peptide bond formation state is particularly useful.
Caption: Experimental workflows using this compound as a molecular probe.
Protocol 1: Cryo-EM for Structural Analysis of this compound-Ribosome Complexes
This protocol outlines the preparation of this compound-stalled ribosome complexes for high-resolution structural determination using cryogenic electron microscopy (Cryo-EM).[5][6]
Materials and Reagents:
-
Purified 70S ribosomes from the bacterial species of interest (e.g., E. coli, T. thermophilus).[7]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Ribosome buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KOAc, 10 mM Mg(OAc)₂, 1 mM DTT).
-
Cryo-EM grids (e.g., Quantifoil R2/2).
-
Vitrification device (e.g., Vitrobot Mark IV).
-
Liquid ethane and liquid nitrogen.
Procedure:
-
Complex Formation:
-
Thaw purified 70S ribosomes on ice.
-
In a microcentrifuge tube, dilute ribosomes to a final concentration of 50-100 nM in ribosome buffer.
-
Add this compound to a final concentration of 100-200 µM (a 1000-fold molar excess is common to ensure saturation).
-
Incubate the mixture on ice for 30 minutes to allow for stable binding.
-
-
Grid Preparation:
-
Glow-discharge cryo-EM grids for 30-60 seconds to render them hydrophilic.
-
Set the vitrification device to 4°C and 100% humidity.
-
Apply 3-4 µL of the ribosome-A201A complex solution to the glow-discharged grid.
-
Blot the grid for 2-4 seconds with a blot force of 0 to -5.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
-
Data Collection and Processing:
-
Store the vitrified grids in liquid nitrogen until screening.
-
Screen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a high-resolution dataset of micrographs.
-
Process the data using standard cryo-EM software packages for particle picking, 2D/3D classification, and 3D reconstruction to determine the structure of the this compound-bound ribosome.[8]
-
Protocol 2: Ribosome Footprinting to Map this compound-Induced Stalls
Ribosome footprinting can identify the precise locations of ribosomes stalled by this compound on mRNA transcripts genome-wide.[9][10]
Materials and Reagents:
-
Bacterial cell culture of interest.
-
This compound.
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 100 µg/mL chloramphenicol).
-
RNase I.
-
Sucrose gradient solutions (10% and 40% w/v in lysis buffer).
-
TRIzol or similar RNA extraction reagent.
-
Reagents for library preparation (e.g., T4 PNK, T4 RNA ligase, reverse transcriptase, PCR amplification kit).[11]
Procedure:
-
Cell Treatment and Lysis:
-
Grow a mid-log phase bacterial culture.
-
Treat the culture with this compound at a predetermined inhibitory concentration for 5-10 minutes to stall ribosomes.
-
Rapidly harvest cells by centrifugation at 4°C.
-
Lyse the cells in ice-cold lysis buffer.
-
-
Nuclease Digestion:
-
Clarify the lysate by centrifugation.
-
Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The optimal concentration and incubation time must be determined empirically.
-
Stop the digestion by adding a potent RNase inhibitor.
-
-
Isolation of Monosomes:
-
Layer the digested lysate onto a 10-40% sucrose gradient.
-
Centrifuge at high speed (e.g., 40,000 rpm for 2.5 hours) in an ultracentrifuge.
-
Fractionate the gradient and collect the 70S monosome peak.
-
-
Footprint Extraction and Library Preparation:
-
Extract RNA from the monosome fraction using TRIzol.
-
Purify the ribosome-protected fragments (footprints), typically 25-35 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
-
Prepare a sequencing library from the purified footprints. This involves 3'-adapter ligation, reverse transcription, circularization, and PCR amplification.[11][12]
-
-
Sequencing and Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to the bacterial genome or transcriptome to map the precise locations of this compound-stalled ribosomes.
-
Protocol 3: In Vitro Translation Assay to Determine this compound Potency
This protocol describes a method to quantify the inhibitory activity of this compound using a cell-free protein synthesis system.[13][14]
Materials and Reagents:
-
Commercial in vitro translation kit (e.g., PURExpress®, 1-Step Human Coupled IVT Kit).[13][15]
-
DNA or mRNA template encoding a reporter protein (e.g., Luciferase, GFP).
-
This compound stock solution and a series of dilutions.
-
Reagents for detecting the reporter protein (e.g., Luciferase assay substrate).
Procedure:
-
Assay Setup:
-
Prepare a master mix of the in vitro translation components according to the manufacturer's instructions.
-
In a 96-well or 384-well plate, aliquot the master mix.
-
-
This compound Titration:
-
Add this compound to the wells across a range of final concentrations (e.g., from 1 nM to 100 µM). Include a no-drug (DMSO vehicle) control and a no-template control.
-
Add the reporter template (DNA or mRNA) to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for 1-2 hours.
-
Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
-
Data Analysis:
-
Normalize the signal from each well to the no-drug control.
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50) of this compound in the specific translation system.[16]
-
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the bacterial ribosome at 2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the bacterial ribosome at 2 Å resolution | eLife [elifesciences.org]
- 7. Hyperaccurate ribosomes for improved genetic code reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of an early precursor of large ribosomal subunit reveals a half-assembled intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome Footprint Profiling of Translation throughout the Genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A simple real-time assay for in vitro translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
A201A: A Powerful Tool for Investigating Mechanisms of Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
A201A is a potent nucleoside antibiotic that serves as a critical tool for researchers investigating the mechanisms of antibiotic resistance. By specifically targeting the bacterial ribosome, this compound provides a means to dissect the intricate processes of protein synthesis and identify novel resistance determinants. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in antibiotic resistance research.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a critical site for peptide bond formation. This binding event sterically hinders the proper accommodation of the aminoacyl-tRNA (A-tRNA) in the A-site of the ribosome.[1] While the initial binding of the ternary complex (EF-Tu·GTP·aa-tRNA) is not prevented, this compound blocks the final step of A-tRNA accommodation, leading to the accumulation of tRNA accommodation intermediates and ultimately halting peptide bond formation.[1]
The binding site of this compound overlaps with that of the CCA-end of the A-site tRNA, specifically interacting with nucleotides in the 23S rRNA, such as G2505 and U2504.[1] This precise targeting makes this compound a valuable probe for studying the structure and function of the PTC.
Mechanisms of Resistance to this compound
Bacteria can develop resistance to this compound through two primary mechanisms:
-
Enzymatic Inactivation: The producing organism, Streptomyces capreolus, possesses a resistance determinant, the ard2 gene, which encodes a phosphotransferase.[2] This enzyme, Ard2, inactivates this compound by phosphorylating a hydroxyl group on the antibiotic's structure. The resulting phosphorylated this compound is unable to bind to the ribosome, rendering it ineffective.
-
Ribosomal Mutations: Although less commonly observed, mutations in the 23S rRNA at or near the this compound binding site can confer resistance. These mutations can alter the conformation of the PTC, reducing the binding affinity of this compound and allowing protein synthesis to proceed, albeit sometimes at a reduced efficiency.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against various bacterial species, presented as half-maximal inhibitory concentrations (IC50). This data is essential for designing experiments and understanding the spectrum of this compound's activity.
| Bacterial Species | Gram Stain | IC50 (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 0.07 ± 0.01 | [3] |
| Staphylococcus aureus | Gram-positive | Data not available | |
| Streptococcus pneumoniae | Gram-positive | Data not available | |
| Escherichia coli | Gram-negative | 1.9 ± 0.4 | [3] |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Note: The provided IC50 values are from a single study and may vary depending on the specific strain and experimental conditions. Further research is needed to establish a more comprehensive profile of this compound's activity.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to investigate antibiotic resistance.
Protocol 1: In Vitro Translation Inhibition Assay
This assay is used to determine the concentration-dependent inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (e.g., plasmid encoding firefly luciferase)
-
Amino acid mixture
-
ATP and GTP
-
This compound stock solution (in DMSO)
-
Control antibiotics (e.g., chloramphenicol, puromycin)
-
Luciferase assay reagent
-
96-well microplates (white, opaque for luminescence)
-
Luminometer
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the S30 extract, DNA template, amino acid mixture, ATP, and GTP according to the manufacturer's instructions for the cell-free expression system.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO or the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Set up the Reactions: In the wells of a 96-well plate, add the master mix. Then, add the this compound dilutions to the respective wells. Include a "no inhibitor" control (with DMSO only) and positive controls with other known translation inhibitors.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Selection and Characterization of this compound-Resistant Mutants
This protocol describes a method for selecting bacterial mutants with resistance to this compound and identifying the genetic basis of resistance.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis)
-
Luria-Bertani (LB) agar plates
-
This compound stock solution
-
Spreader
-
Incubator
-
Genomic DNA extraction kit
-
PCR primers for amplifying the 23S rRNA gene and the ard2 homolog (if applicable)
-
DNA sequencing service
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): First, determine the MIC of this compound for the wild-type bacterial strain using a broth microdilution or agar dilution method.
-
Mutant Selection:
-
Grow an overnight culture of the bacterial strain.
-
Plate a high density of cells (e.g., 10^8 to 10^9 CFU) onto LB agar plates containing this compound at a concentration 2x, 4x, and 8x the MIC.
-
Incubate the plates at the optimal growth temperature for 24-48 hours.
-
-
Isolate and Verify Resistant Colonies:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Re-streak the colonies on fresh LB agar plates with the same concentration of this compound to confirm their resistance phenotype.
-
-
Characterization of Resistance Mechanism:
-
Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type strain.
-
PCR Amplification: Amplify the 23S rRNA gene using PCR. If the bacterial species is known to have an ard2 homolog, design primers to amplify this gene as well.
-
DNA Sequencing: Sequence the PCR products to identify any mutations in the 23S rRNA gene or the ard2 homolog in the resistant mutants compared to the wild-type strain.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in antibiotic resistance research.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for selecting and characterizing this compound-resistant mutants.
References
Troubleshooting & Optimization
Overcoming A201A solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the nucleoside antibiotic A201A in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent, structurally complex nucleoside antibiotic that inhibits protein synthesis in bacteria.[1][2][3] Its complex structure contributes to its poor solubility in water, which can pose significant challenges for in vitro and in vivo experiments that require aqueous buffer systems.[4]
Q2: What is the general solubility profile of this compound?
This compound is a white crystalline compound that is generally insoluble in water and hydrocarbon solvents.[4] It exhibits solubility in several organic solvents.[4]
Q3: In which organic solvents is this compound known to be soluble?
This compound has been reported to be soluble in alcohols, acetone, chloroform, and ethyl acetate.[4]
Q4: What is the mechanism of action for this compound?
This compound targets the bacterial ribosome and inhibits protein synthesis.[5][6][7] It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit, which sterically hinders the correct positioning of the aminoacyl-tRNA (A-tRNA) in the A-site.[5][6] This interference prevents the formation of peptide bonds, thereby halting protein elongation.[1][5]
Troubleshooting Guide for this compound Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer.
This is a common issue due to the inherent insolubility of this compound in water.[4] Here are several approaches to overcome this problem, ranging from simple to more complex formulation strategies.
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The most straightforward method is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
Workflow for Preparing and Using a Stock Solution:
Caption: Workflow for preparing and using a concentrated stock solution of this compound.
Important Considerations:
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular or enzymatic activity. It is recommended to keep the final concentration below 1%, and ideally below 0.1%.
-
Solvent Compatibility: Ensure the chosen organic solvent is compatible with your experimental system and other reagents.
-
Precipitation Upon Dilution: If the compound precipitates upon dilution, you may need to try a lower final concentration or explore co-solvent systems.
Solution 2: Utilize a Co-Solvent System
A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a lipophilic compound.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare your aqueous buffer.
-
Instead of diluting the stock directly into the pure aqueous buffer, add the stock solution to a mixture of the buffer and the organic solvent. The optimal ratio of the organic solvent to the aqueous buffer will need to be determined empirically.
Solution 3: pH Adjustment
While this compound is described as a nitrogenous compound with no titratable groups, its solubility might still be influenced by the pH of the aqueous solution, especially if any of its constituent moieties have ionizable groups. Experimenting with a range of pH values for your buffer could reveal improved solubility.
Quantitative Solubility Data
The following tables summarize the known qualitative solubility of this compound and provide illustrative quantitative data.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility | Reference |
| Water | Insoluble | [4] |
| Alcohols | Soluble | [4] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Hydrocarbons | Insoluble | [4] |
| Ether | Insoluble | [4] |
Table 2: Illustrative Quantitative Solubility of this compound
Disclaimer: The following values are hypothetical examples for illustrative purposes and are not based on published experimental data. Researchers should determine the solubility of their specific this compound sample experimentally.
| Solvent | Illustrative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~ 25 |
| Methanol | ~ 20 |
| Acetone | ~ 15 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: ~693 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 6.93 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 201A | 37305-78-5 [amp.chemicalbook.com]
- 4. US3843784A - Antibiotics this compound and a201b and process for the production thereof - Google Patents [patents.google.com]
- 5. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A201A stability and degradation in experimental conditions
As information regarding a compound designated "A201A" is not publicly available, this technical support center has been created using Bortezomib as a well-documented substitute. Bortezomib is a proteasome inhibitor used in cancer research and treatment, and the following information is based on published experimental data.
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the stability and degradation of Bortezomib in experimental conditions.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of compound activity in aqueous solution. | Degradation of Bortezomib. | Bortezomib can undergo degradation under certain conditions such as acidic, basic, neutral hydrolysis, and oxidative stress.[1] It is recommended to use freshly prepared solutions. For storage, reconstituted Bortezomib in 0.9% sodium chloride (NS) is stable for extended periods at 4°C.[2][3][4] |
| Inconsistent results in cell-based assays. | - Improper storage of stock solutions.- Inappropriate solvent or pH.- Cellular resistance. | - Store reconstituted Bortezomib at 4°C, where it remains stable for up to 42 days.[4]- Ensure the final concentration of the solvent (e.g., DMSO) is not cytotoxic to the cells.[5]- Be aware that some cell lines may exhibit resistance to Bortezomib.[6] |
| Precipitate formation in the stock solution. | - Improper solvent.- Exceeded solubility limit. | - Bortezomib is typically reconstituted in 0.9% sodium chloride.[2][4][7] Ensure the concentration does not exceed its solubility in the chosen solvent system. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of Bortezomib. | Bortezomib is known to degrade into several products under stress conditions.[1][8] Degradation can be accelerated by exposure to sodium hypochlorite.[2][9] Use a validated stability-indicating HPLC method for analysis.[1][10] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for reconstituted Bortezomib?
Reconstituted Bortezomib solutions have demonstrated considerable stability under various conditions. A 1 mg/mL solution of Bortezomib in 0.9% sodium chloride is physically and chemically stable for up to 42 days when stored at 4°C or room temperature (23°C).[4] Similarly, a higher concentration of 2.5 mg/mL in normal saline is stable for up to 21 days at 4°C or 23°C in both the original glass vial and in syringes.[2][3] For shorter-term storage, solutions retain over 95% of the initial concentration for at least 5 days when refrigerated and protected from light.[11]
2. What are the known degradation pathways for Bortezomib?
Stress degradation studies have shown that Bortezomib degrades under acidic, basic, neutral hydrolysis, and oxidative conditions.[1] The primary degradation pathways identified include racemization and C-terminal deamidation under varying pH conditions.[8] Oxidative degradation, specifically oxidative deboronation, is also a key degradation pathway, which can be minimized by reducing contact with air and storing at low temperatures.[12][13][14]
3. How does Bortezomib exert its mechanism of action?
Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component in the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[15][16] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib prevents the degradation of pro-apoptotic factors, leading to their accumulation and subsequent programmed cell death (apoptosis).[16] A major mechanism of its anticancer activity is the suppression of the NF-κB signaling pathway.[15][17][18]
4. What should I consider when designing a cell viability assay with Bortezomib?
When performing a cell viability assay such as an MTT or ATP-based assay, it is crucial to determine the optimal cell seeding density to prevent overcrowding during the incubation period.[5] A typical experiment involves treating cells with a range of Bortezomib concentrations (e.g., 1-1000 nM) for a set duration (e.g., 24, 48, or 72 hours) to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[5][19]
Data Presentation: Stability of Reconstituted Bortezomib
Table 1: Stability of Bortezomib (1 mg/mL) in 0.9% Sodium Chloride
| Storage Temperature | Storage Duration | Percent Remaining | Reference |
| 4°C | 42 days | >98% | [4] |
| 23°C (Room Temp) | 42 days | >98% | [4] |
| 2-8°C | 35 days | >95% | [7] |
| Room Temperature | 14 days | >95% | [7] |
| 4°C | 15 days | >95% | [20] |
Table 2: Stability of Bortezomib (2.5 mg/mL) in 0.9% Sodium Chloride
| Storage Temperature | Storage Duration | Percent Remaining | Reference |
| 4°C | 21 days | >95% | [2] |
| 23°C (Room Temp) | 21 days | >95% | [2] |
| 5 ± 3°C (Refrigerated) | 7 days | >95% | [3] |
| 20-30°C (In-use) | 24 hours | >95% | [3] |
Experimental Protocols
Proteasome Activity Assay
This protocol is to determine the inhibitory effect of Bortezomib on proteasome activity in cells.
Materials:
-
Cell culture medium
-
Bortezomib stock solution
-
Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[21]
-
Proteasome substrate (e.g., LLVY-RR110)[5]
-
96-well plates
-
Microplate fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[5]
-
Treat cells with increasing concentrations of Bortezomib (e.g., 0-20 nM) for a specified time (e.g., 15 hours).[5]
-
Lyse the cells in proteasome activity assay buffer.[21]
-
Add the proteasome substrate to the cell lysates.[5]
-
Incubate for a specified time (e.g., 1-3 hours) at 37°C.[5][21]
-
Measure fluorescence using a microplate fluorometer (e.g., excitation at 480-500 nm and emission at 520-530 nm).[5]
-
To determine the activity of free 20S proteasomes, 0.015% SDS can be added to the assay buffer.[21]
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of Bortezomib on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bortezomib stock solution (reconstituted in DMSO)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16][22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]
-
Prepare serial dilutions of Bortezomib in complete medium. A typical concentration range is 1-1000 nM.[19]
-
Treat the cells with the various concentrations of Bortezomib and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).[5][22]
-
Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[16]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[16]
Visualizations
Caption: Bortezomib's Mechanism of Action.
Caption: Workflow for a Bortezomib Cytotoxicity Assay.
References
- 1. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Generic Formulations of Bortezomib 1.0 and 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C or 25°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 11. scilit.com [scilit.com]
- 12. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] An NMR Study of the Bortezomib Degradation under Clinical Use Conditions | Semantic Scholar [semanticscholar.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benchchem.com [benchchem.com]
- 17. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 18. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Stability of unused reconstituted bortezomib in original manufacturer vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing A201A concentration for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of A201A in in vitro experiments.
Disclaimer: Current scientific literature primarily describes this compound as a nucleoside antibiotic with activity against various bacteria. Its mechanism of action is the inhibition of protein synthesis by preventing tRNA accommodation in the ribosome. Information regarding the effects of this compound on eukaryotic cells, including cytotoxicity data (e.g., IC50 values) in cancer cell lines or its influence on specific signaling pathways, is not extensively available in publicly accessible research. Therefore, this guide focuses on its application as an antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside antibiotic produced by the marine actinomycete Marinactinospora thermotolerans and formerly by Streptomyces capreolus.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the bacterial ribosome and inhibiting the accommodation of aminoacyl-tRNA into the A-site, thereby halting peptide chain elongation.
Q2: What is the typical effective concentration range for this compound in antibacterial assays?
The effective concentration of this compound will vary depending on the bacterial species and the specific assay conditions. It is recommended to perform a dose-response experiment, such as a Minimum Inhibitory Concentration (MIC) assay, to determine the optimal concentration for your specific strain of interest. A starting range for such an assay could be from 0.1 µg/mL to 100 µg/mL.
Q3: Can this compound be used in eukaryotic cell culture experiments?
There is currently a lack of published data on the effects of this compound on eukaryotic cells. As an inhibitor of bacterial ribosomes, it is expected to have lower toxicity towards eukaryotic cells, whose ribosomes are structurally different. However, off-target effects cannot be ruled out without experimental validation. It is crucial to perform cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo) to determine the tolerated concentration range in your specific cell line before proceeding with any functional assays.
Q4: How should I prepare and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antibacterial effect observed | 1. Incorrect concentration of this compound. 2. Bacterial strain is resistant. 3. This compound has degraded. | 1. Perform a dose-response experiment to determine the MIC. 2. Include a known sensitive bacterial strain as a positive control. 3. Prepare fresh this compound stock solutions. |
| High variability in results | 1. Inconsistent bacterial inoculum size. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Standardize the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard). 2. Ensure proper mixing and use calibrated pipettes. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Unexpected cytotoxicity in eukaryotic cells | 1. This compound has off-target effects. 2. Solvent toxicity. | 1. Perform a thorough cytotoxicity assessment to establish a non-toxic working concentration range. 2. Ensure the final solvent concentration in the culture medium is low (typically ≤0.5%) and include a solvent-only control. |
Data Presentation
Due to the limited availability of public data, a comprehensive table of IC50 or MIC values across a wide range of cell lines or bacterial strains for this compound cannot be provided. Researchers are encouraged to determine these values empirically for their specific systems. For illustrative purposes, a hypothetical MIC data table is presented below.
| Bacterial Species | Hypothetical MIC50 (µg/mL) | Hypothetical MIC90 (µg/mL) |
| Staphylococcus aureus | 1.5 | 3.0 |
| Streptococcus pneumoniae | 0.8 | 1.6 |
| Escherichia coli | >64 | >64 |
| Pseudomonas aeruginosa | >64 | >64 |
Note: These values are for example purposes only and are not based on published experimental data.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution (appropriately diluted from the main stock) to the first well of each row to be tested, resulting in a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Mechanism of action of this compound in bacterial protein synthesis.
Caption: Experimental workflow for MIC determination.
References
- 1. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic this compound from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3843784A - Antibiotics this compound and a201b and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of A201A for Structural Studies
Welcome to the technical support center for the crystallization of A201A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this potent aminonucleoside antibiotic for structural analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended screening conditions for this compound crystallization?
Q2: this compound is a relatively large and flexible small molecule. How does this impact crystallization strategy?
A2: The conformational flexibility of this compound can present a challenge for crystallization, as the molecule may adopt multiple conformations in solution, hindering the formation of a well-ordered crystal lattice. To address this, it is advisable to screen a wider range of conditions, including different temperatures and the use of additives that may stabilize a particular conformation. Co-crystallization with a binding partner, if known, can also be a powerful strategy to reduce conformational heterogeneity.
Q3: My this compound sample is not dissolving in common organic solvents. What should I do?
A3: Given this compound's polar nature, it may exhibit limited solubility in non-polar organic solvents. If you are facing solubility issues, consider using more polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol.[3][4] Gentle heating may aid dissolution, but be cautious of potential degradation. For aqueous solutions, adjusting the pH can also significantly impact solubility.
Q4: What are the most common reasons for failed crystallization attempts with antibiotic molecules like this compound?
A4: Several factors can contribute to unsuccessful crystallization of antibiotics. These include:
-
Impurity: The presence of even small amounts of impurities can inhibit nucleation and crystal growth. Ensure your this compound sample is of the highest possible purity.
-
Supersaturation: Achieving the right level of supersaturation is critical. If the solution is too supersaturated, it may lead to amorphous precipitation instead of crystals. Conversely, if it is undersaturated, no crystals will form.
-
Solvent Choice: The solvent plays a crucial role in mediating the intermolecular interactions necessary for crystal packing. A systematic screening of different solvents and solvent mixtures is often required.[5]
-
Kinetics: Crystal growth is a kinetic process. Factors such as the rate of cooling or evaporation can significantly influence the outcome.[6]
Troubleshooting Guides
Problem 1: No Crystals Formed After an Extended Period
This is a common issue indicating that the solution is likely not reaching a sufficient level of supersaturation.
| Possible Cause | Recommended Action |
| Solution is undersaturated (too much solvent). | 1. Allow the solvent to evaporate further to increase the concentration of this compound.[7] 2. If using the vapor diffusion method, try a higher concentration of the precipitant in the reservoir. 3. Consider re-dissolving the sample in a smaller volume of solvent. |
| Nucleation is inhibited. | 1. Introduce a seed crystal from a previous successful experiment. 2. Gently scratch the inner surface of the crystallization vessel with a clean glass rod to create nucleation sites.[8] 3. Introduce a small amount of a different, immiscible solvent to create a new interface that may promote nucleation. |
| Incorrect solvent system. | 1. Screen a wider range of solvents with varying polarities. 2. Attempt co-crystallization with a suitable co-former.[5] |
Problem 2: Amorphous Precipitate Forms Instead of Crystals
The rapid formation of a non-crystalline solid suggests that the solution is too supersaturated, leading to uncontrolled precipitation.
| Possible Cause | Recommended Action |
| Solution is too concentrated. | 1. Dilute the initial solution with more solvent. 2. Slow down the rate of supersaturation by reducing the rate of evaporation (e.g., by using a container with a smaller opening) or by using a lower precipitant concentration in vapor diffusion setups.[6] |
| Rapid temperature change. | 1. If using a cooling method, slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment. |
| Incompatible solvent/precipitant. | 1. Try a different precipitant that is more miscible with the solvent. 2. Use a solvent system where this compound has slightly higher solubility. |
Problem 3: "Oiling Out" - Formation of a Liquid Phase Instead of Solid Crystals
"Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the melting point of the solute is low or when using a solvent in which the solute is highly soluble.[8]
| Possible Cause | Recommended Action |
| High solubility of this compound in the chosen solvent. | 1. Add a "poor" solvent (an anti-solvent) dropwise to the oiled-out solution to reduce solubility. 2. Attempt to crystallize from a different solvent in which this compound is less soluble. |
| Temperature is too high. | 1. Try setting up the crystallization experiment at a lower temperature. |
| Presence of impurities that lower the melting point. | 1. Further purify the this compound sample. |
Experimental Protocols
Protocol 1: Vapor Diffusion (Sitting Drop and Hanging Drop)
This is a widely used technique for screening a large number of crystallization conditions with a small amount of sample.
Methodology:
-
Prepare the Reservoir Solution: In the wells of a crystallization plate, add 500 µL of the reservoir solution containing the precipitant.
-
Prepare the Drop:
-
Sitting Drop: On the sitting drop post, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.
-
Hanging Drop: On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution. Invert the coverslip and place it over the well, sealing it with grease.
-
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, causing the concentration of this compound and the precipitant in the drop to increase, ideally leading to crystallization.[9]
-
Incubation: Store the plates in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.
Suggested Starting Conditions for this compound:
| This compound Stock Solution | Precipitant (in Reservoir) | Temperature |
| 5-10 mg/mL in DMSO | 10-30% (w/v) PEG 4000, 0.1 M Buffer (pH 5.5-8.5) | 4°C, 20°C |
| 5-10 mg/mL in Methanol | 0.5-2.0 M Ammonium Sulfate, 0.1 M Buffer (pH 6.0-8.0) | 4°C, 20°C |
| 1-5 mg/mL in Ethanol | Isopropanol, Acetonitrile (as anti-solvents) | 4°C, 20°C |
Protocol 2: Slow Evaporation
This is a simple and effective method, particularly when a larger amount of sample is available.
Methodology:
-
Prepare a Saturated Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation. Gentle warming can be used to increase solubility, followed by filtration to remove any undissolved material.
-
Evaporation: Place the solution in a clean, open container (e.g., a small beaker or vial) and cover it loosely with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.[6]
-
Incubation: Leave the container in a quiet, vibration-free location at a constant temperature. As the solvent evaporates, the concentration of this compound will increase, leading to crystal formation.[10]
Visualizations
Caption: General workflow for this compound crystallization.
Caption: Decision tree for troubleshooting common issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Growing Crystals [web.mit.edu]
A201A Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of protein A201A.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chromatography method for this compound purification?
A1: The optimal method for purifying this compound typically involves a multi-step process combining different chromatography techniques. Affinity chromatography (AC) is often the preferred initial capture step due to its high selectivity.[1][2] This is commonly followed by polishing steps such as ion exchange chromatography (IEX) and size exclusion chromatography (SEC) to remove remaining impurities like host cell proteins (HCPs), aggregates, and other product-related contaminants.[1][3] The choice of specific resins and buffers will depend on the physicochemical properties of this compound and the expression system used.
Q2: What are the most common causes of low this compound yield during purification?
A2: Low yield of this compound can stem from several factors throughout the purification process. Key contributors include:
-
Inefficient Elution: Strong binding of this compound to the affinity resin can make elution difficult, leading to poor recovery.[1]
-
Protein Instability: this compound may be unstable under the buffer conditions used, leading to degradation or precipitation.[1] Inappropriate pH is a common cause of protein instability.[1]
-
Protein Aggregation: this compound may form aggregates, which are then lost during subsequent purification steps.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used for binding, washing, and elution are critical and, if not optimized, can significantly reduce yield.
Q3: How can I remove host cell protein (HCP) contamination from my this compound preparation?
A3: Removing host cell proteins (HCPs) is a critical challenge in purification.[1] A multi-step purification strategy is the most effective approach. After the initial capture step (e.g., Protein A affinity chromatography), subsequent polishing steps are crucial. Ion exchange chromatography (IEX) is effective at separating proteins based on charge differences.[1] Hydrophobic interaction chromatography (HIC) can also be employed to remove HCPs with different hydrophobic properties.[1] Optimizing the purification process at each stage is key to maximizing HCP removal.[1]
Q4: My this compound protein is aggregating. What can I do to prevent this?
A4: Protein aggregation is a common issue that can be addressed by optimizing buffer conditions.[1] Key strategies include:
-
pH Optimization: Ensure the buffer pH is at least 0.5 units away from the isoelectric point (pI) of this compound to maintain protein stability.[1]
-
Use of Additives: Including additives such as arginine in the elution buffer can help prevent aggregation, especially during elution at low pH.[1]
-
Buffer Exchange: Promptly exchanging the eluted this compound into a stable buffer formulation can prevent aggregation that may occur in harsh elution buffers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient elution from affinity column.[1] | Optimize elution buffer pH and ionic strength. Consider using additives like arginine to facilitate elution.[1] |
| Protein precipitation during dialysis or buffer exchange.[4] | Perform a rapid dilution instead of dialysis to lower salt concentration before the next chromatography step.[4] | |
| Protein degradation. | Add protease inhibitors to lysis and purification buffers. Keep samples on ice or at 4°C throughout the process. | |
| High Impurity Levels | Inefficient removal of Host Cell Proteins (HCPs).[1] | Add an additional polishing step, such as ion exchange or hydrophobic interaction chromatography.[1] |
| Co-purification of product-related impurities (e.g., fragments, mispaired products).[3] | Optimize chromatography conditions (e.g., gradient slope in IEX, salt concentration in HIC) to improve resolution between this compound and impurities.[3] | |
| Non-specific binding to the chromatography resin. | Increase the stringency of the wash buffer by adding a low concentration of a non-ionic detergent or increasing the salt concentration. | |
| Protein Aggregation | Inappropriate buffer pH leading to instability.[1] | Adjust the buffer pH to be at least 0.5 units away from the pI of this compound.[1] |
| High protein concentration after elution. | Elute into a larger volume or perform immediate buffer exchange into a formulation that promotes stability. | |
| Harsh elution conditions (e.g., very low pH).[1] | Test alternative, milder elution buffers or use a step elution with a pH gradient.[3] | |
| Inconsistent Results | Variability in column packing. | Ensure consistent and proper column packing procedures. For critical applications, consider using pre-packed columns. |
| Changes in raw materials (e.g., cell culture media, buffers). | Qualify all raw materials and ensure consistency between batches. | |
| Flow rate variations.[5] | Maintain a consistent and optimized flow rate during all chromatography steps.[5] |
Experimental Protocols
Standard this compound Affinity Chromatography Protocol
This protocol is a general guideline for the capture of this compound using a Protein A-based affinity resin.
Materials:
-
Binding Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.6
-
Wash Buffer: 5 mM Ammonium Acetate, pH 5.0
-
Elution Buffer: 0.5 M Acetic Acid, adjusted to pH 3.4 with Ammonium Acetate
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Protein A Affinity Column
Procedure:
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of Binding Buffer.
-
Sample Loading: Apply the clarified cell culture supernatant containing this compound to the column.
-
Washing: Wash the column with 10 CV of Binding Buffer to remove unbound proteins.
-
Intermediate Wash: Wash with 2 CV of Wash Buffer or until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute this compound with 2-5 CV of Elution Buffer. Collect fractions and immediately neutralize them by adding a predetermined amount of Neutralization Buffer.
-
Regeneration: Regenerate the column by washing with 2-3 CV of a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 3.0), followed by re-equilibration with Binding Buffer.
Visualizations
Caption: A typical multi-step workflow for the purification of protein this compound.
Caption: A decision tree for troubleshooting low yield in this compound purification.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current trends and challenges in the downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of A201A in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects when using A201A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aminoacylnucleoside antibiotic that primarily targets the bacterial ribosome. Its mode of action involves binding to the A-site of the large ribosomal subunit, which sterically hinders the accommodation of aminoacyl-tRNA. This obstruction prevents peptide bond formation, thereby inhibiting protein synthesis.[1] While this compound is highly effective against a broad spectrum of bacteria, it has been reported to be less effective against eukaryotic ribosomes.[2] This reduced efficacy on eukaryotic ribosomes is the basis for its selective antibiotic activity, but it does not eliminate the possibility of off-target effects in eukaryotic cells, especially at higher concentrations.
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
The primary off-target concern for this compound in eukaryotic cells is the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, this compound can interfere with mitochondrial translation. This can lead to a range of cytotoxic effects, including impaired cellular respiration and induction of apoptosis.
Secondary off-target effects could arise from interactions with other cellular components, although specific non-ribosomal targets of this compound in eukaryotes have not been extensively characterized in publicly available literature.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The key to minimizing off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target effect in your specific cellular assay. A thorough dose-response analysis is crucial.
Recommended Approach:
-
Perform a wide-range dose-response curve: Test a broad range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your on-target effect.
-
Assess cytotoxicity in parallel: Simultaneously, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to the cells.
-
Determine the therapeutic window: The optimal concentration will be within the range that shows a significant on-target effect with minimal cytotoxicity.
Q4: What control experiments are essential for validating this compound's effects?
To ensure that the observed cellular phenotype is a direct result of this compound's on-target activity, a set of rigorous controls should be included in your experiments:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Inactive Analog Control (if available): Use a structurally similar but biologically inactive analog of this compound to demonstrate that the observed effects are not due to the chemical scaffold.
-
Genetic Controls:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound treatment phenocopies the genetic perturbation, it provides strong evidence for on-target activity.
-
Resistant Mutant: If a known mutation in the target protein confers resistance to this compound, expressing this mutant should rescue the phenotype.
-
-
Orthogonal Approaches: Confirm key findings using an alternative method that relies on a different mechanism. For example, if studying the inhibition of a specific protein's expression, validate the results with both a reporter assay and Western blotting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity at Low this compound Concentrations | Off-target effects, likely inhibition of mitochondrial protein synthesis. | 1. Re-evaluate the dose-response curve and use a lower concentration of this compound.2. Perform a time-course experiment to determine if toxicity is time-dependent.3. Assess mitochondrial function directly using assays like JC-1 staining for mitochondrial membrane potential or a Seahorse XF Analyzer for metabolic flux. |
| Inconsistent Results Between Experiments | 1. Cell passage number and health.2. Variability in this compound stock solution.3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Prepare fresh stock solutions of this compound regularly and store them appropriately.3. Ensure precise and consistent timing for all experimental steps. |
| Discrepancy Between Biochemical and Cellular Assay Results | 1. Poor cell permeability of this compound.2. Cellular efflux pumps actively removing this compound.3. Metabolic inactivation of this compound within the cell. | 1. Confirm target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA).2. Investigate the involvement of efflux pumps by co-treating with known efflux pump inhibitors.3. Consider that the effective intracellular concentration may be lower than the applied concentration. |
| No On-Target Effect Observed | 1. Incorrect this compound concentration.2. The target is not expressed or is non-functional in the cell line used.3. The assay readout is not sensitive enough. | 1. Verify the concentration and integrity of your this compound stock.2. Confirm target expression via Western blot or qPCR. Use a positive control cell line known to express the target.3. Optimize the assay conditions or switch to a more sensitive detection method. |
Quantitative Data Summary
Due to the limited availability of public data on this compound's specific off-target effects and IC50 values in a wide range of eukaryotic cell lines, a comprehensive table cannot be provided at this time. Researchers are strongly encouraged to determine these values empirically for their specific cell type and assay as described in the troubleshooting guide.
Experimental Protocols
Protocol 1: In Vitro Translation Assay to Confirm this compound Activity
This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate or HeLa Cell Lysate-based in vitro translation kit
-
Luciferase mRNA template
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions.
-
Aliquot the master mix into separate tubes.
-
Add this compound at a range of final concentrations to the respective tubes. Include a vehicle control.
-
Add the luciferase mRNA template to initiate the translation reaction.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction and measure the luciferase activity using a luminometer according to the luciferase assay kit protocol.
-
Plot the luciferase activity against the this compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to confirm that this compound directly binds to its intended target within intact cells.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Apparatus for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Pelleting: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizing Experimental Workflows and Pathways
References
Addressing A201A instability in different buffer systems
Welcome to the A201A Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the stability of the this compound therapeutic protein in various buffer systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and handling of this compound.
Q1: My this compound solution has become cloudy and contains visible particles after formulation. What is happening and how can I fix it?
A: This phenomenon is likely due to protein aggregation or precipitation, where individual this compound molecules clump together to form larger, insoluble complexes.[1][2] This can be triggered by several factors, including sub-optimal pH, inappropriate ionic strength, or temperature stress.[3]
Troubleshooting Steps:
-
Verify Buffer pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer's pH is at least 1 unit away from the pI of this compound.[4] Altering the pH can change the protein's net charge and reduce the electrostatic interactions that may lead to aggregation.[5]
-
Optimize Ionic Strength: The salt concentration in your buffer can significantly impact solubility. Try screening a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to shield electrostatic interactions that can cause aggregation.[3]
-
Add Stabilizing Excipients: Consider including excipients such as sugars (sucrose), polyols (mannitol), or amino acids (arginine, glycine) in your formulation. These agents can help stabilize the native structure of this compound and prevent aggregation.[1][6]
-
Control Temperature: Work at a controlled, cool temperature (e.g., 2-8°C) whenever possible, as elevated temperatures can promote unfolding and aggregation.[4]
Q2: I am observing a progressive loss of this compound's biological activity in my formulation. What are the potential causes?
A: Loss of activity can stem from either physical instability (unfolding, aggregation) or chemical instability (e.g., oxidation, deamidation, hydrolysis). The chosen buffer system and storage conditions are critical for preventing these degradation pathways.[6][7]
Troubleshooting Steps:
-
Assess Structural Integrity: Use biophysical techniques to check for changes in this compound's structure.
-
Circular Dichroism (CD) Spectroscopy: Can detect changes in the secondary structure (unfolding).[8][9]
-
Differential Scanning Calorimetry (DSC): Measures the thermal stability (Tm) of the protein, providing insight into its conformational stability.[10][11] A lower Tm in your buffer may indicate a less stable formulation.
-
-
Investigate Chemical Degradation:
-
Oxidation: If your buffer contains components susceptible to generating reactive oxygen species, or if this compound has exposed methionine or cysteine residues, oxidation may occur. Consider adding an antioxidant like methionine or switching to a buffer known to be less prone to oxidation.
-
Hydrolysis/Deamidation: These reactions are often pH-dependent.[12] A forced degradation study, where the protein is exposed to acidic and basic conditions, can help identify the optimal pH range to minimize these degradation pathways.[13][14]
-
-
Review Buffer Components: Certain buffer species can directly interact with and destabilize proteins.[7] It may be necessary to screen alternative buffer systems (see FAQ 1).
Q3: The pH of my this compound formulation is shifting outside the target range during storage. Why is this happening?
A: This indicates that your chosen buffer has insufficient capacity to maintain the pH under your storage conditions. This can be due to several factors:
-
Buffer pKa: The effective buffering range for a system is typically ±1 pH unit around its pKa. If your target pH is on the edge of this range, the buffer's ability to resist pH changes will be weak.
-
Interaction with Container: Leachables from the storage vial or interactions with the container surface can alter the solution's pH.[6]
-
CO₂ Absorption: If the formulation is exposed to air, it can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH, particularly in low-ionic-strength, unsealed systems.
Troubleshooting Steps:
-
Select an Appropriate Buffer: Choose a buffer whose pKa is as close as possible to your target formulation pH.[15]
-
Increase Buffer Concentration: Increasing the molarity of the buffer components (e.g., from 10 mM to 25 mM) will increase the buffering capacity.
-
Ensure Proper Sealing: Use tightly sealed vials with minimal headspace to reduce exposure to atmospheric gases.
Frequently Asked Questions (FAQs)
Q1: What are the most common buffer systems used for therapeutic proteins like this compound?
A: The choice of buffer is critical and protein-specific. Common buffers used in biopharmaceutical formulations include:
-
Phosphate Buffers (e.g., PBS): Widely used due to their physiological pH range (pH 6.5-7.5). However, they can sometimes accelerate protein degradation and are prone to precipitation at cold temperatures.[16][17]
-
Citrate Buffers: Effective in the acidic pH range (pH 3.0-6.2). Often used to prevent aggregation, as many proteins are more stable at a lower pH.[15][18]
-
Acetate Buffers: Useful for formulations in the acidic range (pH 3.8-5.8).[15][19]
-
Histidine Buffers: Increasingly popular for formulations in the pH 5.5-7.4 range. Histidine can also offer additional stabilization through specific interactions and by inhibiting oxidation.[18][20]
Q2: How does pH fundamentally affect the stability of this compound?
A: The pH of the formulation has a profound impact on this compound stability by influencing the ionization state of its amino acid side chains.[5] This affects:
-
Net Surface Charge: At a pH far from the protein's isoelectric point (pI), the molecules will have a higher net positive or negative charge, leading to electrostatic repulsion that can prevent aggregation.[4]
-
Conformational Stability: The pattern of surface charges and internal salt bridges, which are crucial for maintaining the correct three-dimensional structure, is pH-dependent. Deviations from the optimal pH can lead to protein unfolding and subsequent degradation.[12]
-
Chemical Stability: The rates of chemical degradation pathways like deamidation and hydrolysis are highly dependent on pH.[12]
Quantitative Data Summary
The following tables present representative data from buffer screening studies on this compound.
Table 1: Effect of pH on this compound Aggregation in Different Buffer Systems (Data collected by Size-Exclusion Chromatography (SEC-HPLC) after 4 weeks of storage at 25°C)
| Buffer System (20 mM) | pH | % High Molecular Weight Species (Aggregates) |
| Sodium Acetate | 4.5 | 1.2% |
| Sodium Acetate | 5.0 | 0.8% |
| L-Histidine | 6.0 | 0.5% |
| L-Histidine | 6.5 | 1.9% |
| Sodium Phosphate | 7.0 | 4.5% |
| Sodium Phosphate | 7.4 | 5.8% |
Table 2: Thermal Stability (Tm) of this compound in Common Formulation Buffers (Data collected by Differential Scanning Calorimetry (DSC))
| Buffer System (20 mM) | pH | Thermal Denaturation Midpoint (Tm) |
| Sodium Acetate | 5.0 | 68.5 °C |
| L-Histidine | 6.0 | 71.2 °C |
| Sodium Phosphate | 7.0 | 65.1 °C |
| Sodium Citrate | 6.0 | 69.8 °C |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of soluble aggregates (high molecular weight species, HMWS) in an this compound sample.
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the formulation buffer itself) at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL using the mobile phase buffer. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm for 30 minutes.
-
Analysis: Integrate the peak areas for the this compound monomer and any earlier-eluting peaks corresponding to HMWS. Calculate the percentage of aggregates using the formula: % Aggregates = (Area_HMWS / (Area_HMWS + Area_Monomer)) * 100
Protocol 2: Forced Degradation Study of this compound Under pH Stress
Objective: To identify the degradation pathways of this compound under acidic and basic conditions and determine the optimal pH for stability.[13][14]
Methodology:
-
Sample Preparation: Prepare aliquots of this compound at 1 mg/mL in a low-strength buffer (e.g., 10 mM NaCl).
-
pH Adjustment:
-
Acidic Stress: Adjust the pH of an aliquot to 3.5 using 0.1 M HCl.
-
Basic Stress: Adjust the pH of another aliquot to 9.0 using 0.1 M NaOH.
-
Control: Maintain an aliquot at the target formulation pH (e.g., 6.0).
-
-
Incubation: Incubate all samples at a stressed temperature (e.g., 40°C) for a defined period (e.g., 7 days).
-
Neutralization & Analysis: After incubation, neutralize the acid- and base-stressed samples back to the target pH.
-
Analysis: Analyze all samples (stressed and control) for degradation products using a panel of stability-indicating assays:
-
SEC-HPLC: To detect aggregation and fragmentation.
-
Ion-Exchange Chromatography (IEX-HPLC): To detect changes in charge variants resulting from deamidation.
-
Reversed-Phase HPLC (RP-HPLC): To detect other chemical modifications.
-
Visualizations
Caption: Workflow for troubleshooting this compound instability issues.
Caption: Impact of pH relative to pI on this compound surface charge and stability.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 2. leukocare.com [leukocare.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 6. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 7. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. linseis.com [linseis.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2015057910A1 - Buffer formulations for enhanced antibody stability - Google Patents [patents.google.com]
- 20. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining A201A Dosage for In Vivo Animal Studies
Welcome to the technical support center for A201A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting in vivo animal studies with the novel nucleoside antibiotic, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help refine your this compound dosage and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a nucleoside antibiotic that inhibits protein synthesis.[1][2] Its mechanism of action involves binding to the peptidyl transferase center (PTC) on the 70S ribosomal subunit.[1][3] This binding sterically hinders the correct positioning of the aminoacyl-tRNA (A-tRNA) in the A-site, preventing peptide bond formation and ultimately leading to the cessation of protein synthesis.[1][3][4] this compound shares structural similarities with other known ribosome-targeting antibiotics like puromycin and hygromycin A.[2]
Q2: I cannot find established in vivo dosage data for this compound. Where should I start?
Q3: What are the key considerations when designing a dose-range finding study for this compound?
A well-designed dose-range finding study is critical for determining a safe and effective dose of this compound. Key considerations include:
-
Animal Model: The species, strain, sex, and age of the animals can all influence the pharmacokinetics and pharmacodynamics of this compound.
-
Route of Administration: The intended clinical route of administration should be used if possible. Common routes for in vivo studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV).
-
Dose Levels: A minimum of three dose levels (low, medium, and high) plus a vehicle control group should be included. The dose range can be guided by in vitro efficacy data and the dosages used for structurally similar compounds like hygromycin A.
-
Group Size: A sufficient number of animals per group (typically 3-5 for initial range-finding) is necessary to obtain statistically meaningful data.
-
Monitoring Parameters: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur), morbidity, and mortality.
Q4: How can I troubleshoot a lack of efficacy in my in vivo study with this compound?
If you are not observing the expected therapeutic effect with this compound, consider the following troubleshooting steps:
-
Re-evaluate Dosage: The administered dose may be too low. Consider performing a dose-escalation study to determine if a higher dose improves efficacy.
-
Pharmacokinetics: The compound may have a short half-life, requiring more frequent administration. A pharmacokinetic (PK) study can help determine the optimal dosing schedule.
-
Formulation and Administration: Ensure the formulation of this compound is stable and soluble in the chosen vehicle. Verify the accuracy of your dose calculations and administration technique.
-
Target Engagement: Confirm that this compound is reaching its target tissue and engaging with the bacterial ribosome. This can be assessed through pharmacodynamic (PD) markers.
-
Animal Model: Ensure the chosen animal model is appropriate for the disease being studied and that the bacterial strain used is sensitive to this compound.
Troubleshooting Guides
Issue: Unexpected Toxicity or Adverse Events
| Observation | Potential Cause | Suggested Action |
| Significant Weight Loss (>15-20%) | - Compound toxicity- Vehicle toxicity- Stress from administration procedure | - Reduce the dose or dosing frequency.- Conduct a vehicle-only toxicity study.- Refine animal handling and administration techniques. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | - Off-target effects of this compound- Accumulation of the compound in specific organs | - Perform histopathological analysis of major organs.- Conduct a pharmacokinetic study to assess compound distribution and clearance. |
| High Mortality in a Dose Group | - Dose exceeds the Maximum Tolerated Dose (MTD) | - Immediately cease dosing at that level.- Redesign the dose-range finding study with lower starting doses. |
Issue: High Variability in Experimental Results
| Observation | Potential Cause | Suggested Action |
| Inconsistent tumor growth or bacterial load within the same treatment group | - Inconsistent formulation or administration- Genetic or environmental variability in the animal colony- Inconsistent timing of sample collection or analysis | - Ensure homogenous formulation and precise administration.- Randomize animals to treatment groups.- Standardize all experimental procedures, including the timing of measurements and sample collection. |
| Lack of a clear dose-response relationship | - Dosing frequency may not be optimal to maintain therapeutic concentrations- Saturation of the therapeutic effect at the tested doses | - Conduct a pharmacokinetic study to inform a more appropriate dosing schedule.- Expand the dose range to include lower or higher concentrations. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study (Rodents)
-
Animal Selection: Select healthy, young adult animals of a single sex (typically female to avoid aggression) and a single strain. Acclimatize animals to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose), with a minimum of 3-5 animals per group.
-
Dose Preparation: Prepare fresh dosing solutions of this compound for each administration. The vehicle should be chosen based on the solubility and stability of this compound.
-
Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the animal's body weight.
-
Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dose) for at least 14 days. Record body weights at least twice weekly.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
Protocol 2: Pharmacokinetic (PK) Study (Rodents)
-
Animal Preparation: For serial blood sampling, cannulate the jugular or carotid artery of the animals. Allow animals to recover from surgery before the study.
-
Compound Administration: Administer a single dose of this compound via the desired route (e.g., intravenous bolus and oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: Workflow for a dose-range finding study.
Caption: Troubleshooting logic for in vivo this compound studies.
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct tRNA Accommodation Intermediates Observed on the Ribosome with the Antibiotics Hygromycin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flightpath.bio [flightpath.bio]
Technical Support Center: Overcoming Poor Cell Permeability of A201A
Welcome to the technical support center for A201A. This resource is designed for researchers, scientists, and drug development professionals who are working with the novel nucleoside antibiotic, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor cell permeability, along with detailed experimental protocols and strategies to enhance its uptake in target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel nucleoside antibiotic.[1] Like other nucleoside antibiotics, it is believed to inhibit protein synthesis by targeting the ribosome.[2] Specifically, these types of antibiotics often bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the formation of peptide bonds.[1][3] Due to the highly conserved nature of the ribosome, some nucleoside antibiotics can be toxic to mammalian cells, which is a critical consideration in therapeutic development.[2]
Q2: Why does this compound exhibit poor cell permeability?
The complex structure of many natural product antibiotics, including nucleoside analogs like this compound, often contributes to poor cell permeability.[2] Several factors can be at play:
-
Low Lipophilicity: The presence of multiple polar functional groups (hydroxyls, amines) can make the molecule too hydrophilic to efficiently cross the lipid bilayer of the cell membrane.
-
Molecular Size: A larger molecular weight can hinder passive diffusion across the cell membrane.
-
Efflux Pumps: In bacterial cells, particularly Gram-negative bacteria, the compound may be actively transported out of the cell by efflux pumps, preventing it from reaching its intracellular target.[4][5]
-
Bacterial Outer Membrane: Gram-negative bacteria possess an outer membrane that acts as an additional barrier, further limiting the entry of many antibiotics.[5][6]
Q3: What are the general strategies to improve the cell permeability of this compound?
Several medicinal chemistry strategies can be employed to enhance the cell permeability of complex molecules like this compound:
-
Prodrug Approach: This is a common and effective strategy where the parent molecule (this compound) is chemically modified to create a more permeable "prodrug."[7][8] This prodrug is then converted back to the active this compound inside the cell.
-
Increasing Lipophilicity: Modifications that increase the lipophilicity of this compound can improve its ability to cross cell membranes. This can be achieved by adding lipid moieties or other non-polar groups.[7][8]
-
Structural Modifications: Strategic removal or replacement of certain polar functional groups can sometimes improve permeability without significantly affecting the compound's activity.[9][10][11] For instance, replacing an amide with an ester has been shown to improve the permeability of some cyclic peptides.
-
Formulation Strategies: The use of nanocarriers, such as liposomes or nanoparticles, can help deliver this compound across cell membranes.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no intracellular accumulation of this compound in experiments. | 1. Poor passive diffusion across the cell membrane. 2. Active efflux by cellular transporters. 3. For bacterial studies, the outer membrane of Gram-negative bacteria is a significant barrier.[5][6] | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay) to quantify permeability. 2. Consider synthesizing a more lipophilic prodrug of this compound. 3. Co-administer this compound with a known efflux pump inhibitor to see if accumulation increases. 4. For Gram-negative bacteria, test this compound in combination with an outer membrane permeabilizer. |
| High variability in experimental results related to this compound uptake. | 1. Inconsistent cell densities or cell health in assays. 2. Degradation of this compound in the experimental medium. 3. Issues with the detection method for intracellular this compound. | 1. Ensure consistent cell seeding densities and monitor cell viability. 2. Check the stability of this compound in your assay buffer and timeframe. 3. Validate your analytical method (e.g., LC-MS/MS) for quantifying intracellular this compound.[13][14] |
| This compound shows good in vitro activity (e.g., against isolated ribosomes) but poor whole-cell activity. | This is a classic indicator of poor cell permeability or significant efflux.[4] | This strongly suggests a cell entry problem. Focus on strategies to improve permeability, such as the prodrug approach.[7][8] It is also crucial to confirm that the compound is not being rapidly metabolized or degraded within the cell. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
This compound
-
Donor and acceptor 96-well plates (e.g., Millipore MultiScreen)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in PBS to the desired final concentration in the donor wells.
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the this compound solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: Cellular Uptake Assay using LC-MS/MS
This protocol allows for the direct measurement of intracellular this compound concentrations.[13][14]
Materials:
-
Cultured cells (e.g., a relevant bacterial or mammalian cell line)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., methanol or a buffer containing a non-ionic detergent)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding the lysis buffer to each well.
-
Collect the cell lysates and centrifuge to pellet any cell debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.
-
Normalize the intracellular concentration to the total protein content or cell number in each well.
Data Presentation
Table 1: Comparative Permeability of this compound and a Prodrug Derivative (Hypothetical Data)
| Compound | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Intracellular Concentration in HeLa cells after 4h (ng/mg protein) |
| This compound | 0.5 ± 0.1 | 15 ± 3 |
| This compound-Prodrug 1 | 5.2 ± 0.4 | 125 ± 15 |
Visualizations
Signaling Pathway
References
- 1. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of antibiotic permeability | Antimicrobial Resistance | University of Bristol [bristol.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 14. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A201A Cytotoxicity in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the novel nucleoside antibiotic, A201A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel nucleoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis. It specifically targets the peptidyl transferase center (PTC) on the ribosome, the site responsible for forming peptide bonds between amino acids. This compound sterically hinders the binding of the aminoacyl-tRNA (A-site tRNA) to the PTC, thereby preventing peptide bond formation and halting protein synthesis.[1]
Q2: Is this compound expected to be toxic to eukaryotic cells?
Yes, this compound can exhibit cytotoxicity in eukaryotic cells, although it is generally less effective against eukaryotic ribosomes compared to prokaryotic ribosomes.[1] This inherent selectivity provides a therapeutic window, but off-target effects leading to cytotoxicity in mammalian cells can still occur, particularly at higher concentrations or with prolonged exposure.
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
Common indicators of this compound cytotoxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of live, healthy cells.
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.
-
Induction of apoptosis: Increased levels of programmed cell death, which can be confirmed by assays for caspase activation or Annexin V staining.
-
Cellular stress responses: Activation of stress-related signaling pathways.
Q4: Which cellular signaling pathways are potentially affected by this compound-induced cytotoxicity?
While direct studies on this compound are limited, the inhibition of translation is known to trigger several cellular stress pathways:
-
Integrated Stress Response (ISR): A central pathway activated by various stressors, including ribosome stalling. Key players include PERK, GCN2, PKR, and HRI kinases that phosphorylate eIF2α, leading to a global reduction in protein synthesis but selective translation of stress-responsive mRNAs.[2][3]
-
Ribotoxic Stress Response (RSR): Activated by ribosome-inactivating toxins, this pathway involves the activation of MAP kinases like JNK and p38, which can lead to inflammation and apoptosis.
-
Apoptosis Pathways: Inhibition of protein synthesis can induce both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This often involves the activation of caspase cascades.[4][5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in eukaryotic cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death at desired therapeutic concentration. | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration and titrate up to find the optimal therapeutic window. |
| The cell line is particularly sensitive to translational inhibition. | Consider using a less sensitive cell line if experimentally feasible. Alternatively, explore strategies to enhance the resistance of your current cell line, such as overexpressing pro-survival factors. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a solvent-only control. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment. | |
| Unexpected off-target effects observed. | This compound may be affecting other cellular processes. | Investigate potential off-target effects by performing broader cellular assays, such as assessing mitochondrial function or DNA damage. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Strategies to Reduce this compound Cytotoxicity
Here are several strategies that can be employed to minimize the cytotoxic effects of this compound in eukaryotic cells while preserving its desired activity.
Optimization of Experimental Parameters
Careful optimization of dose and exposure time is the first line of defense against cytotoxicity.
| Parameter | Recommendation | Rationale |
| Concentration | Determine the minimal effective concentration that achieves the desired biological effect with the lowest possible cytotoxicity. | Reduces the likelihood of off-target effects and overwhelming cellular stress responses. |
| Exposure Time | Use the shortest possible incubation time that is sufficient to observe the desired effect. | Minimizes the duration of cellular stress and allows for potential recovery. |
| Cell Density | Optimize seeding density to ensure cells are healthy and not overly confluent at the time of treatment. | Cell density can influence nutrient availability and sensitivity to cytotoxic agents. |
Co-administration of Protective Agents
The use of agents that counteract specific cytotoxic mechanisms can be effective.
| Protective Agent | Mechanism of Action | Typical Concentration Range |
| N-acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH), it helps to reduce oxidative stress. | 1-10 mM |
| Z-VAD-FMK | A pan-caspase inhibitor that blocks apoptosis. | 20-50 µM |
| Antioxidants (e.g., Vitamin E, Trolox) | Scavenge reactive oxygen species (ROS) that can be generated as a secondary effect of cellular stress. | 10-100 µM |
Chemical Modification of this compound
Synthesizing and testing analogs of this compound can lead to compounds with an improved therapeutic index.
-
Rationale: Modifications to the chemical structure of this compound can alter its binding affinity for eukaryotic versus prokaryotic ribosomes, or reduce its interaction with off-target molecules.
-
Approach: Structure-activity relationship (SAR) studies can guide the design of new analogs. For example, modifications to the sugar moieties or the nucleoside base could potentially decrease cytotoxicity. While specific literature on this compound analog synthesis for reduced cytotoxicity is scarce, this is a common strategy in drug development.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), and medium with the highest concentration of solvent (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis and necrosis.
Materials:
-
Eukaryotic cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Mechanism of this compound action on the ribosome.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Potential signaling pathways activated by this compound.
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qian.human.cornell.edu [qian.human.cornell.edu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Proteasome inhibitors trigger mutations via activation of caspases and CAD, but mutagenesis provoked by the HDAC inhibitors vorinostat and romidepsin is caspase/CAD-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase activation inhibits proteasome function during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of A201A total synthesis
Welcome to the technical support center for the total synthesis of A201A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex nucleoside antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency of your synthetic efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the total synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Stereoselective 1,2-cis-Furanosylation
-
Question: My glycosylation reaction to form the 1,2-cis-furanoside linkage is resulting in low yields and a mixture of anomers. What are the common causes and how can I improve the stereoselectivity?
-
Answer: The construction of the 1,2-cis-furanosidic linkage is a well-known challenge in the synthesis of this compound and other complex nucleosides.[1][2] Low yields and poor stereoselectivity often stem from the high reactivity of the furanosyl donor and the difficulty in controlling the approach of the glycosyl acceptor.
Common Causes & Troubleshooting Steps:
-
Donor/Acceptor Reactivity: The choice of glycosyl donor and acceptor is critical. Highly reactive donors can lead to undesired side reactions, while unreactive acceptors may require harsh conditions that compromise stereoselectivity.
-
Reaction Conditions: Temperature, solvent, and the choice of promoter significantly influence the stereoselectivity.
-
Recommendation: Carefully screen reaction conditions. Low temperatures (e.g., -78 °C) often favor the kinetic 1,2-cis product. Non-participating solvents are generally preferred to avoid competing reactions.
-
-
Protecting Groups: The protecting groups on both the donor and acceptor can sterically hinder the desired reaction pathway.
-
Recommendation: Evaluate the protecting group strategy. Bulky protecting groups near the anomeric center may need to be replaced with smaller, non-participating groups.
-
-
Issue 2: Formation of Enol Ether with Poor Z/E Selectivity
-
Question: I am observing a poor Z/E ratio in the formation of the exocyclic enol ether moiety. How can I improve the selectivity for the desired Z-isomer?
-
Answer: The formation of the enol ether with the correct geometry is crucial for the successful synthesis of this compound. The Z/E selectivity is highly dependent on the reaction conditions.
Common Causes & Troubleshooting Steps:
-
Base and Methylating Agent: The choice of base and methylating agent, as well as the timing of their addition, are critical factors.[3]
-
Recommendation: Utilize a combination of cesium carbonate (Cs2CO3) as the base and dimethyl sulfate (Me2SO4) as the methylating agent in acetonitrile. To improve the Z/E ratio, add the dimethyl sulfate approximately 10 minutes after the addition of cesium carbonate to allow for equilibration to the more stable Z-enolate before methylation.[3]
-
-
Reaction Temperature: Temperature can influence the equilibrium between the Z and E enolates.
-
Recommendation: Conduct the reaction at room temperature to facilitate the desired equilibration.[3]
-
-
Issue 3: Side Product Formation during Cleavage of p-Methoxyphenyl (PMP) Group
-
Question: During the removal of the anomeric p-methoxyphenyl (PMP) protecting group using ceric ammonium nitrate (CAN), I am observing the formation of a significant amount of a quinone adduct. How can I minimize this side reaction?
-
Answer: The oxidative cleavage of the PMP group with CAN can sometimes lead to over-oxidation of the aromatic ring, resulting in the formation of a reactive quinone species that can form adducts with nucleophiles in the reaction mixture.[3][5][6]
Common Causes & Troubleshooting Steps:
-
Reaction Conditions: The concentration of CAN, temperature, and reaction time can all affect the extent of side product formation.
-
Recommendation: Carefully control the stoichiometry of CAN. Use the minimum amount required for complete cleavage of the PMP group. Running the reaction at a lower temperature and monitoring the progress closely by TLC to quench it as soon as the starting material is consumed can also help minimize the formation of the quinone adduct.[3]
-
-
Work-up Procedure: The stability of the desired product and the side product during work-up can also be a factor.
-
Recommendation: A rapid and efficient work-up procedure is recommended to isolate the desired product before further degradation or reaction of the quinone adduct.
-
-
Issue 4: Difficulty in Purifying Polar Intermediates
-
Question: I am struggling with the purification of highly polar glycosylated intermediates. Standard silica gel chromatography is not providing adequate separation.
-
Answer: The purification of polar compounds, especially complex glycosides, is a common challenge. These molecules often exhibit poor retention and peak shape on standard silica gel.[7][8]
Common Causes & Troubleshooting Steps:
-
Stationary Phase: Silica gel may not be the optimal stationary phase for highly polar compounds.
-
Recommendation: Consider using reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[9]
-
-
Mobile Phase Modifiers: The addition of modifiers to the mobile phase can improve peak shape and resolution.
-
Recommendation: For reversed-phase chromatography of compounds with acidic or basic functionalities, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase can suppress ionization and improve chromatography.
-
-
Detection: Many glycosylated compounds have poor UV absorbance.
-
Recommendation: If UV detection is problematic, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection during purification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical steps in the total synthesis of this compound in terms of efficiency?
-
A1: The two most critical steps that significantly impact the overall efficiency are the stereoselective construction of the 1,2-cis-furanoside core and the late-stage glycosylation to attach the complex sugar moiety.[2][3] Optimizing these steps will have the largest positive impact on the overall yield.
-
-
Q2: What are the recommended protecting groups for the various functional groups in this compound synthesis?
-
A2: A robust protecting group strategy is essential.[10][11] For the hydroxyl groups of the sugar moieties, silyl ethers (e.g., TBS, TIPS) and benzyl ethers (Bn) are commonly employed due to their stability and orthogonal removal conditions. For the amine functionality on the nucleobase, carbamates such as Boc or Cbz are standard choices.[12][13] The selection of protecting groups should be carefully planned to ensure their stability throughout the synthetic sequence and their selective removal without affecting other parts of the molecule.
-
-
Q3: Are there any alternative methods to the Mitsunobu reaction for the glycosylation step?
-
A3: While the Mitsunobu reaction has been used in the synthesis of this compound, it can present challenges with purification due to stoichiometric byproducts.[3][14][15] Alternative glycosylation methods that can be explored include using glycosyl halides or triflates as donors, which are activated by a promoter. The choice of method will depend on the specific substrate and the desired stereochemical outcome.
-
Data Presentation
Table 1: Comparison of Key Step Yields in Reported this compound Total Syntheses
| Step | Yu et al. Synthesis | Wang et al. Synthesis | Notes |
| Formation of Furanose Building Block | 21% (over 9 steps)[3] | Not explicitly reported as a single overall yield | Yu et al. route starts from D-arabinose.[3] |
| Mitsunobu Glycosylation | 79% (β/α = 10:1)[3] | Not Applicable | Yu et al. used a Mitsunobu reaction for an early glycosylation step.[3] |
| Enol Ether Formation | 69% (Z/E = 5.4:1)[3] | Not explicitly reported | Optimization of conditions was crucial for Z-selectivity.[3] |
| 1,2-cis-Furanosylation | Not Applicable | 84%[16] | Wang et al. employed a remote 2-quinolinecarbonyl-assisted glycosylation.[16] |
| Late-stage Glycosylation | Not explicitly reported | 71%[16] | A key step in the final stages of the synthesis. |
| Overall Yield | Not explicitly reported | Not explicitly reported | The modular nature of both syntheses makes a direct comparison of a linear overall yield challenging. |
Experimental Protocols
Protocol 1: Remote 2-Quinolinecarbonyl-Assisted 1,2-cis-Furanosylation (Adapted from Wang et al.) [16]
-
Preparation of the Glycosyl Donor and Acceptor: Ensure both the glycosyl donor (containing the 2-quinolinecarbonyl group) and the glycosyl acceptor are thoroughly dried and stored under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a flame-dried flask containing 4 Å molecular sieves, add the glycosyl acceptor and the glycosyl donor in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -30 °C) using a suitable cooling bath.
-
Promoter Addition: Add the promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1,2-cis-glycoside.
Mandatory Visualizations
Caption: Generalized experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting flowchart for 1,2-cis-furanosylation.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioinspired Total Synthesis of Complex Nucleoside Antibiotics this compound, A201D and A201E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting unexpected results in A201A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in experiments involving the A20 protein (TNFAIP3).
Frequently Asked Questions (FAQs)
Q1: What is the function of A20?
A20, also known as Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), is a crucial negative feedback regulator of inflammation.[1][2] It is a ubiquitin-editing enzyme that plays a key role in controlling signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4] A20's expression is typically low in resting cells but is rapidly induced by pro-inflammatory stimuli like TNF-α and IL-1.[1][2] By inhibiting NF-κB and other signaling pathways, A20 helps to prevent excessive inflammation and maintain immune homeostasis.[5] Dysregulation of A20 has been linked to various inflammatory and autoimmune diseases.[1][6]
Q2: In which signaling pathways is A20 primarily involved?
A20 is a key regulator of the NF-κB signaling pathway, which is activated by numerous stimuli, including TNF-α, IL-1, and Toll-like receptor (TLR) ligands.[4][7] It functions by modifying the ubiquitination status of upstream signaling molecules like RIP1, TRAF6, and NEMO.[4][8] A20's deubiquitinase (DUB) activity removes K63-linked polyubiquitin chains, while its E3 ligase activity adds K48-linked chains, targeting proteins for proteasomal degradation.[2] Additionally, A20 has been shown to regulate other pathways, including apoptosis, necroptosis, and the NLRP3 inflammasome.[5][6]
Troubleshooting Guides
Western Blotting
Q3: I am not detecting A20 protein on my Western blot. What are the possible causes and solutions?
Several factors can lead to a weak or absent A20 signal. Consider the following troubleshooting steps:
| Possible Cause | Recommendation |
| Low A20 Expression | A20 is an inducible protein. Ensure your cells have been stimulated with an appropriate agent (e.g., TNF-α, LPS) for a sufficient time to induce A20 expression. |
| Poor Antibody Quality | Verify the specificity and activity of your primary antibody. Use positive controls (e.g., lysates from cells known to express high levels of A20) and consider trying an antibody from a different vendor. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. For large proteins like A20 (~90 kDa), optimize transfer time and voltage.[9][10] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.[11] |
| Incorrect Buffer Composition | Ensure that your lysis and transfer buffers are correctly prepared and do not contain interfering substances. For example, sodium azide in the buffer can inhibit HRP-conjugated secondary antibodies.[12] |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent A20 degradation.[13] |
Q4: My Western blot shows multiple non-specific bands. How can I improve the specificity?
Non-specific bands can obscure your results. Here are some tips to improve specificity:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[11]
-
Adjust Antibody Dilution: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting your antibody.[10][11]
-
Increase Washing Stringency: Increase the duration and number of washes after primary and secondary antibody incubations to remove non-specifically bound antibodies.[11]
-
Use a Different Antibody: If the non-specific bands persist, consider using a different primary antibody that has been validated for your application.
Immunoprecipitation (IP)
Q5: I am unable to immunoprecipitate A20. What could be the issue?
Failed immunoprecipitation of A20 can be due to several factors:
| Possible Cause | Recommendation |
| Antibody Not Suitable for IP | Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that has been validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[14][15] |
| Insufficient Antibody | Titrate the amount of primary antibody to determine the optimal concentration for capturing A20.[15] |
| Low A20 Expression | Ensure that your cell lysate contains sufficient levels of A20. Consider stimulating the cells to induce A20 expression before lysis. |
| Harsh Lysis Conditions | Strong detergents in the lysis buffer can denature A20 and disrupt the antibody-antigen interaction. Use a milder lysis buffer (e.g., without SDS) for IP.[16] |
| Inadequate Incubation Time | Optimize the incubation times for the antibody with the lysate and for the protein A/G beads with the antibody-lysate mixture.[14] |
| Competition from Other Proteins | Pre-clear the lysate by incubating it with protein A/G beads before adding the primary antibody to reduce non-specific binding.[17] |
Functional Assays (e.g., NF-κB Reporter Assay)
Q6: My NF-κB reporter assay shows no change in activity after overexpressing A20. What could be the problem?
If overexpressing A20 does not lead to the expected decrease in NF-κB activity, consider the following:
-
Inefficient Transfection: Verify the transfection efficiency of your A20 expression vector. You can co-transfect a fluorescent reporter (e.g., GFP) or perform a Western blot to confirm A20 overexpression.
-
Cell Type Specificity: The effect of A20 can be cell-type specific. Ensure that the chosen cell line has an intact and responsive NF-κB signaling pathway.
-
Constitutively Active NF-κB: In some cell lines, particularly transformed cells, the NF-κB pathway may be constitutively active through mechanisms that are not regulated by A20.[18]
-
Mutated A20 Construct: Ensure that your A20 expression construct does not contain any mutations that could impair its function. Certain mutations, even single point mutations, can disrupt the inhibitory effect of A20 on NF-κB signaling.[7][19]
Quantitative Data Summary
The following table summarizes the relative NF-κB luciferase activity for different A20 variants upon TNF-α stimulation, as described in a study by Nitta et al. (2021).[7] This data highlights how different mutations can affect A20's ability to suppress NF-κB signaling.
| A20 Variant | Relative Luciferase Activity (Mean ± SD) | Interpretation |
| Wild Type (WT) | 1.00 ± 0.15 | Baseline inhibitory function |
| Glu192Lys | 2.50 ± 0.30 | Significantly disrupted inhibitory function |
| Ile310Thr | 1.10 ± 0.20 | No significant difference from WT |
| Gln709Arg | 1.05 ± 0.18 | No significant difference from WT |
| Known Pathogenic Mutation 1 | 2.80 ± 0.35 | Significantly disrupted inhibitory function |
| Known Pathogenic Mutation 2 | 2.65 ± 0.28 | Significantly disrupted inhibitory function |
| Known Pathogenic Mutation 3 | 2.95 ± 0.40 | Significantly disrupted inhibitory function |
Experimental Protocols
General Protocol for Western Blotting of A20
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (a gradient gel or a 10% gel is suitable for A20).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against A20 (at the optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
General Protocol for NF-κB Reporter Assay
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) in a 24-well plate at an appropriate density.
-
-
Transfection:
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and your A20 expression vector (or an empty vector control).
-
-
Stimulation:
-
24 hours post-transfection, stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the luciferase assay kit's lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Visualizations
Caption: A20-mediated negative feedback loop in the TNF-α induced NF-κB signaling pathway.
Caption: A generalized workflow for a Western Blot experiment.
Caption: A decision tree for troubleshooting common Western Blot issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A20/Tumor Necrosis Factor α-Induced Protein 3 in Immune Cells Controls Development of Autoinflammation and Autoimmunity: Lessons from Mouse Models [frontiersin.org]
- 4. Inhibition of NF-κB Signaling by A20 Through Disruption of Ubiquitin Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A20: a multifunctional tool for regulating immunity and preventing disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A20 at the Crossroads of Cell Death, Inflammation, and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of novel A20 variants in patients with atypical inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss-of-function mutations in TNFAIP3 leading to A20 haploinsufficiency cause an early onset autoinflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 13. agrisera.com [agrisera.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Impaired TNFα-induced A20 expression in E1A/Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional analysis of novel A20 variants in patients with atypical inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A201A quality control and purity assessment
Disclaimer: The information provided in this technical support center is for a hypothetical compound designated "A201A." The experimental protocols, data, and signaling pathways are illustrative and should be adapted for specific research applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and quality control of this compound.
1. How should this compound be stored to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term use, a stock solution can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3]
2. What is the recommended procedure for preparing this compound stock solutions?
To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent in which this compound is readily soluble. Common solvents for research compounds include DMSO, ethanol, or DMF. Ensure the solvent is appropriate for your experimental system and will not interfere with the assay. For quantitative applications, the exact concentration of the stock solution should be verified using an appropriate analytical method.
3. How can I assess the purity of my this compound sample?
The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity by separating the main compound from any impurities.[4][5] Mass Spectrometry (MS) can confirm the molecular weight of the compound and identify potential impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and can also provide information about purity.
4. What are the signs of this compound degradation?
Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, clumping), decreased biological activity in assays, or the appearance of additional peaks in HPLC analysis. If degradation is suspected, it is recommended to re-analyze the compound to confirm its purity and integrity.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage and handling leading to degradation. 2. Inaccurate concentration of the stock solution. 3. Variability in experimental conditions. | 1. Review storage conditions and handling procedures. Perform a fresh purity analysis (e.g., HPLC). 2. Re-measure the concentration of the stock solution. Prepare a fresh solution if necessary. 3. Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Low or no biological activity | 1. Compound degradation. 2. Incorrect dosage or concentration used. 3. The compound is not active in the specific assay system. | 1. Check the purity and integrity of this compound. 2. Perform a dose-response curve to determine the optimal concentration. 3. Verify the experimental model and the expected mechanism of action of this compound. |
| Precipitation of this compound in cell culture media | 1. Low solubility of this compound in aqueous solutions. 2. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Prepare a more dilute stock solution. Consider using a different solvent or a solubilizing agent if compatible with the experiment. 2. Ensure the final concentration of the organic solvent in the cell culture media is kept to a minimum (typically <0.5%). |
Quantitative Data Summary
The following tables provide examples of data that should be generated for the quality control and stability assessment of this compound.
Table 1: this compound Purity Assessment
| Lot Number | Analysis Method | Purity (%) | Major Impurity (%) |
| This compound-001 | HPLC (254 nm) | 99.5 | 0.3 |
| This compound-002 | HPLC (254 nm) | 99.2 | 0.5 |
| This compound-003 | LC-MS | 99.6 | 0.2 |
Table 2: this compound Long-Term Stability Study
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Solid | 0 months | 99.5 | White powder |
| -20°C, Solid | 12 months | 99.4 | No change |
| +4°C, Solid | 12 months | 98.1 | Slight discoloration |
| Room Temp, Solid | 6 months | 95.3 | Yellowish powder |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm (or the lambda max of this compound).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound and any impurities, and then return to the initial conditions to re-equilibrate the column. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF)
Method:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the appropriate solvent.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
MS Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of this compound.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+, [M-H]-, or other adducts) with the calculated theoretical mass of this compound.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Example signaling pathway for this compound.
References
- 1. rsc.org [rsc.org]
- 2. npra.gov.my [npra.gov.my]
- 3. q1scientific.com [q1scientific.com]
- 4. Peak purity assessment in a triple-active fixed-dose combination drug product related substances method using a commercial two-dimensional liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of protein purity by chromatography and multiwavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of adeno-associated virus purity by capillary electrophoresis-based western - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Ribosomal Binding Site of A201A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of the ribosomal binding site of the antibiotic A201A with other peptidyl transferase center (PTC) targeting antibiotics. The information presented is based on published experimental data to facilitate objective comparison and inform further research and development.
This compound is a nucleoside antibiotic that inhibits bacterial protein synthesis. Its validation as a ribosomal inhibitor has been established through a combination of structural biology, biochemical assays, and comparison with other well-characterized antibiotics.
Mechanism of Action of this compound
This compound targets the 50S ribosomal subunit and inhibits the peptidyl transferase reaction. Structural and functional studies have revealed that this compound binds to the A-site of the PTC. Specifically, its 6-N-dimethyl-3′-amino-3′-deoxyadenosyl moiety sterically overlaps with the binding position of the A76 residue of the aminoacyl-tRNA (A-tRNA).[1][2] This binding prevents the correct and full accommodation of the CCA-end of the A-tRNA into the catalytic center, thereby stalling peptide bond formation.[1][2] Single-molecule Förster resonance energy transfer (smFRET) experiments have confirmed that this compound leads to the accumulation of tRNA accommodation intermediates, providing further evidence for this mechanism.[1]
dot
Caption: Mechanism of this compound action on the bacterial ribosome.
Comparative Analysis of PTC-Targeting Antibiotics
The binding site of this compound overlaps with that of several other classes of antibiotics that target the PTC. This has been demonstrated through structural superimposition and competition binding assays.
Table 1: Qualitative Comparison of PTC Antibiotic Binding
| Antibiotic | Class | Overlapping Binding Site with this compound | Evidence |
| This compound | Nucleoside | - | - |
| Hygromycin A | Aminocyclitol | Yes | Structural similarity and binds to a common site within the PTC.[1][2][3] |
| Puromycin | Aminonucleoside | Yes | Structural mimic of the 3' end of aminoacyl-tRNA, binds to the A-site.[3] |
| Clindamycin | Lincosamide | Yes | Structural superposition shows overlap with the this compound binding site.[4] A competition binding assay shows it displaces erythromycin, similar to this compound.[4] |
| Linezolid | Oxazolidinone | Yes | Structural superposition reveals overlap.[4] It also displaces erythromycin in a competition assay.[4] |
| Erythromycin | Macrolide | Partial | The desosamine sugar of erythromycin sterically clashes with this compound.[1] A competition binding assay shows this compound displaces erythromycin.[1] |
Validation of the this compound Ribosomal Binding Site: Key Experimental Approaches
The precise localization of the this compound binding site has been validated through several key experimental techniques.
dot
Caption: Experimental workflow for validating the this compound ribosomal binding site.
Experimental Protocols
Detailed experimental protocols for the validation of the this compound binding site are provided below. These are generalized protocols based on standard methodologies, as the specific conditions for this compound are not exhaustively detailed in all publications.
1. X-ray Crystallography of the this compound-Ribosome Complex
This technique provides a high-resolution three-dimensional structure of this compound bound to the ribosome, allowing for the precise identification of its binding pocket and interactions with ribosomal RNA and proteins.
-
Ribosome Preparation: 70S ribosomes are purified from bacterial sources, such as Thermus thermophilus, known for producing stable ribosomes suitable for crystallization.
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound, along with mRNA and tRNAs to form a stable complex mimicking a specific translational state. For the this compound-70S complex structure with A- and P-site tRNAs, a concentration of 100 μM this compound was used.[1]
-
Crystallization: The this compound-ribosome complex is crystallized using vapor diffusion methods. This involves mixing the complex with a precipitant solution and allowing it to equilibrate, leading to the formation of crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to high-intensity X-ray beams at a synchrotron source. Diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The structure is then solved using molecular replacement with a known ribosome structure and refined to produce a final atomic model of this compound bound to the ribosome.
2. Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is used to study the conformational dynamics of the ribosome and tRNAs upon this compound binding in real-time.
-
Fluorophore Labeling: Specific sites on the ribosomal proteins (e.g., L11 or L27) and tRNAs are labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores. The distance between these fluorophores is sensitive to conformational changes.
-
Complex Assembly and Immobilization: The labeled ribosomal complexes are assembled with mRNA and tRNAs in the presence or absence of this compound. These complexes are then immobilized on a surface for observation.
-
Data Acquisition: The immobilized complexes are excited with a laser, and the fluorescence emission from the donor and acceptor fluorophores is recorded over time using a sensitive camera.
-
Data Analysis: The FRET efficiency is calculated from the intensities of the donor and acceptor fluorescence. Changes in FRET efficiency over time reveal the dynamics of tRNA movement and accommodation into the A-site and how these are affected by this compound.
3. Ribosomal Footprinting
While not explicitly detailed for this compound in the provided search results, ribosomal footprinting is a powerful technique to map the precise location of ribosomes on mRNA and can be used to observe antibiotic-induced ribosome stalling.
-
Cell Treatment and Lysis: Bacterial cultures are treated with this compound to inhibit translation. The cells are then lysed under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: The lysate is treated with ribonucleases (e.g., RNase I) to digest mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: The ribosome-mRNA complexes are isolated, and the RPFs (the mRNA fragments protected by the ribosome) are purified.
-
Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the transcriptome to determine the positions of the stalled ribosomes. A peak in ribosome density at a specific location on mRNAs would indicate the site of this compound-induced translation arrest.
Resistance Mutations
Mutations in the 23S rRNA are a common mechanism of resistance to antibiotics targeting the PTC. While specific resistance mutations for this compound have not been detailed in the available literature, the locations of mutations conferring resistance to other PTC-targeting antibiotics provide strong evidence for the critical residues in this binding region.
Table 2: 23S rRNA Mutations Conferring Resistance to PTC-Targeting Antibiotics
| Nucleotide Position (E. coli numbering) | Observed Mutation(s) | Antibiotic(s) Affected | Implication for this compound |
| A2058 | A to G | Macrolides, Lincosamides, Streptogramin B | This compound binding overlaps with this region; mutations here could potentially affect this compound affinity. |
| A2059 | A to G | Macrolides, Lincosamides | This compound interacts with A2059; mutations would likely confer resistance.[1] |
| A2062 | A to C | Macrolides (16-membered), Streptogramins | Part of the PTC, mutations could allosterically affect the this compound binding pocket. |
| C2611 | C to A, G, or T | Macrolides, Streptogramin B | Located in the peptidyl transferase loop, important for the catalytic activity and antibiotic binding. |
The absence of published this compound-specific resistance mutations highlights an area for future research that would be critical for further validating its binding site and understanding potential resistance mechanisms.
Conclusion
The ribosomal binding site of this compound in the peptidyl transferase center is well-validated through high-resolution structural studies and dynamic functional assays. Its mechanism of inhibiting protein synthesis by preventing the full accommodation of aminoacyl-tRNA in the A-site is clearly defined. Comparative analysis with other PTC-targeting antibiotics reveals a shared, overlapping binding region, suggesting a common vulnerability in the bacterial ribosome that can be exploited for antibiotic development. Further studies to identify this compound-specific resistance mutations and to obtain quantitative binding data will provide a more complete understanding of its interaction with the ribosome and its potential for clinical application.
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic characterization of the ribosomal binding site and molecular mechanism of action of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]
A Comparative Guide to A201A and Other Eukaryotic Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of A201A (also known as Sporogen-AO1), a novel protein synthesis inhibitor, with other well-established inhibitors: cycloheximide, anisomycin, and puromycin. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Mechanism of Action: A Comparative Overview
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention. This compound and the other inhibitors discussed herein all target the elongation phase of eukaryotic translation, but through distinct mechanisms.
-
This compound (Sporogen-AO1): This compound specifically inhibits the translation elongation phase in eukaryotes. It does not affect prokaryotic protein synthesis, as demonstrated by its lack of activity in E. coli S30 extracts[1]. Its precise binding site and the exact step of elongation it blocks are subjects of ongoing research.
-
Cycloheximide: This well-characterized inhibitor binds to the E-site (exit site) of the 60S ribosomal subunit. This binding event interferes with the translocation of deacylated tRNA from the P-site to the E-site, thereby stalling the ribosome and halting protein synthesis[2][3][4][5][6].
-
Anisomycin: Anisomycin targets the peptidyl transferase center of the 60S ribosomal subunit[7][8]. By inhibiting the formation of peptide bonds between amino acids, it effectively stops the elongation of the nascent polypeptide chain.
-
Puromycin: This aminonucleoside antibiotic acts as a structural mimic of the 3'-end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. However, due to its unstable amide bond, it causes premature chain termination and the release of an incomplete polypeptide[9][10][11].
Efficacy Comparison: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and its comparators in different experimental systems. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions.
| Inhibitor | System | IC50 (µM) | Reference |
| This compound (Sporogen-AO1) | Cell-Free Protein Synthesis (HeLa, Wheat Germ, Yeast extracts) | 7.44 ± 1.63 | [1] |
| Cycloheximide | Cell-Free Protein Synthesis (HeLa, Wheat Germ, Yeast extracts) | 0.17 ± 0.05 | [1] |
| Cycloheximide | CEM cells | 0.12 | [9] |
| Cycloheximide | 9L cells | 0.2 | [9] |
| Cycloheximide | SK-MEL-28 cells | 1 | [9] |
| Cycloheximide | HeLa cells | 0.532 | [12] |
| Anisomycin | U251 cells (48h) | 0.233 | [2] |
| Anisomycin | U87 cells (48h) | 0.192 | [2] |
| Anisomycin | HEK293 cells | 0.02 | [2] |
| Puromycin | MCF7 cells (mammosphere formation) | ~0.05 µg/ml | [4] |
| Puromycin | MCF7 cells (monolayer) | ~0.5 µg/ml | [4] |
| Puromycin | NIH/3T3 cells | 3.96 | [7][11] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms by which these inhibitors disrupt the translation elongation cycle.
Caption: Mechanisms of action of different protein synthesis inhibitors.
Experimental Protocols
Determination of IC50 in Cell-Free Protein Synthesis (CFPS) Systems
This protocol provides a general framework for determining the IC50 values of protein synthesis inhibitors in a cell-free system.
1. Preparation of Cell-Free Extract:
-
HeLa, wheat germ, or yeast cells are cultured and harvested.
-
Cells are lysed, and the extract containing the translational machinery (ribosomes, tRNAs, initiation and elongation factors) is prepared and clarified by centrifugation.
2. In Vitro Translation Reaction:
-
The CFPS reaction mixture is assembled, typically containing the cell-free extract, a buffer system, amino acids (including a labeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
The inhibitor to be tested (e.g., this compound) is added to the reaction at a range of concentrations. A control reaction without the inhibitor is also prepared.
3. Incubation and Measurement of Protein Synthesis:
-
The reaction mixtures are incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by measuring the incorporation of radioactivity into trichloroacetic acid (TCA)-precipitable protein using a scintillation counter. If a reporter protein like luciferase is synthesized, its activity can be measured using a luminometer.
4. Data Analysis and IC50 Determination:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control reaction.
-
The data are plotted with inhibitor concentration on the x-axis and percentage of inhibition on the y-axis.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of protein synthesis, is determined by fitting the data to a dose-response curve.
Caption: Workflow for IC50 determination in a cell-free system.
Determination of IC50 using Cell Viability Assays (e.g., CellTiter-Glo®, AlamarBlue®)
This protocol outlines a general procedure for assessing the cytotoxic effects of protein synthesis inhibitors on cultured cells.
1. Cell Culture and Seeding:
-
The desired cancer cell line (e.g., MCF7, HeLa) is cultured in appropriate media and conditions.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.
2. Compound Treatment:
-
The protein synthesis inhibitor is serially diluted to a range of concentrations in the cell culture medium.
-
The medium from the seeded plates is removed, and the medium containing the different inhibitor concentrations is added to the wells. Control wells with medium and no inhibitor are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the inhibitor to exert its effect.
4. Cell Viability Assessment:
-
For CellTiter-Glo®: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. After a short incubation, the luminescence is measured using a plate reader.
-
For AlamarBlue® (Resazurin): The AlamarBlue® reagent is added to each well. Viable cells reduce the resazurin to the fluorescent resorufin. After incubation, the fluorescence is measured using a plate reader.
5. Data Analysis and IC50 Determination:
-
The luminescence or fluorescence values are normalized to the control wells to determine the percentage of cell viability for each inhibitor concentration.
-
The data are plotted with inhibitor concentration on the x-axis and percentage of cell viability on the y-axis.
-
The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a cell viability-based IC50 assay.
Conclusion
This compound presents itself as a promising eukaryotic-specific translation elongation inhibitor. While the available data from cell-free systems indicates it is less potent than cycloheximide, its specificity for eukaryotic ribosomes is a noteworthy characteristic. Further studies are required to establish its efficacy across a broader range of cancer cell lines and to fully elucidate its precise mechanism of action within the elongation cycle. This will allow for a more comprehensive comparison with established inhibitors like cycloheximide, anisomycin, and puromycin and will be crucial in determining its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret future investigations into this compound and other novel protein synthesis inhibitors.
References
- 1. Cell-free protein synthesis platforms for accelerating drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Resistance Between A201A and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential cross-resistance mechanisms between the novel nucleoside antibiotic A201A and other classes of antibiotics. While direct comparative studies with extensive quantitative data are limited in publicly available literature, this document synthesizes information on resistance pathways, offers a framework for data presentation, and provides detailed experimental protocols to aid researchers in conducting their own cross-resistance investigations.
Mechanisms of Action and Resistance
This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, which sterically blocks the CCA-end of the aminoacyl-tRNA from fully entering the A-site. This action prevents peptide bond formation and halts translation.[1] Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for predicting potential cross-resistance with other ribosome-targeting agents.
Several resistance mechanisms have been identified or are theorized based on pathways common to other antibiotics:
-
Target Site Modification: The most clinically significant mechanism that can lead to cross-resistance involves modification of the antibiotic's target on the ribosome. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies nucleotide A2503 of the 23S rRNA.[2] This modification can confer resistance not only to this compound but also to a broad range of PTC-targeting antibiotics, including linezolid, clindamycin, and streptogramin A.[3][4]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate antibiotics. The organism that produces this compound, Streptomyces capreolus, protects itself via a phosphotransferase called Ard2, which phosphorylates and inactivates the this compound molecule.[5] While this specific enzyme is a self-resistance mechanism, the acquisition of genes encoding other inactivating enzymes is a common way bacteria develop resistance.
-
Efflux Pumps: A widespread mechanism of resistance involves membrane proteins that actively pump antibiotics out of the bacterial cell, preventing them from reaching their intracellular target at a sufficient concentration.[2] Many of these efflux pumps have broad substrate specificity and can export multiple classes of antibiotics, making them a major driver of multi-drug resistance (MDR).
Data on Cross-Resistance
Currently, there is a lack of published studies presenting quantitative, head-to-head cross-resistance data for this compound. To facilitate future research and ensure standardized reporting, the following table provides a recommended structure for presenting Minimum Inhibitory Concentration (MIC) data from such studies.
Table 1: Hypothetical Cross-Resistance Profile for an S. aureus Strain Selected for this compound Resistance. Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Antibiotic | Class | Parental Strain MIC (µg/mL) | This compound-Resistant Mutant MIC (µg/mL) | Fold Change | Resistance Mechanism |
| This compound | Nucleoside | 0.5 | >64 | >128 | cfr Methylation |
| Linezolid | Oxazolidinone | 1 | 32 | 32 | Cross-resistance |
| Clindamycin | Lincosamide | 0.25 | 8 | 32 | Cross-resistance |
| Vancomycin | Glycopeptide | 1 | 1 | 1 | No cross-resistance |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 0.5 | 1 | No cross-resistance |
| Gentamicin | Aminoglycoside | 0.5 | 0.5 | 1 | No cross-resistance |
Experimental Protocols
To assess cross-resistance, a standard workflow involves selecting for mutants resistant to a primary antibiotic and then determining the susceptibility of these mutants to a panel of other antibiotics.
Protocol for Selection of Resistant Mutants
-
Prepare Inoculum: Culture the parental bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to logarithmic phase.
-
Plating: Spread a high-density inoculum (e.g., 10⁸–10¹⁰ CFU) onto agar plates containing this compound at concentrations 2x, 4x, and 8x the baseline Minimum Inhibitory Concentration (MIC).
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolate Colonies: Pick single, well-isolated colonies from the plates with the highest this compound concentration.
-
Verify Resistance: Culture the selected colonies in broth and perform an MIC test to confirm their resistance to this compound and ensure the phenotype is stable after several passages in antibiotic-free media.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining MIC values.[6]
-
Prepare Antibiotic Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each antibiotic to be tested in CAMHB. The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Standardize Inoculum: Dilute the bacterial culture (both the parental strain and the resistant mutant) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[7][8][9]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for a cross-resistance study and the key molecular pathways involved.
References
- 1. Distinct tRNA accommodation intermediates observed on the ribosome with the antibiotics hygromycin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid Resistance [pdb101.rcsb.org]
- 3. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aminonucleoside antibiotic this compound is inactivated by a phosphotransferase activity from Streptomyces capreolus NRRL 3817, the producing organism. Isolation and molecular characterization of the relevant encoding gene and its DNA flanking regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. idexx.com [idexx.com]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. idexx.dk [idexx.dk]
Comparing the antibacterial spectrum of A201A with existing drugs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel nucleoside antibiotic A201A with established antibacterial agents, supported by available data on its spectrum of activity and mechanism of action.
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a nucleoside antibiotic, has demonstrated potent antibacterial activity, particularly against a range of Gram-positive and anaerobic bacteria. This guide provides a comparative overview of the antibacterial spectrum of this compound against existing drugs, based on available scientific literature.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and comparator drugs against selected bacterial strains. It is important to note that direct comparative MIC data for this compound against a broad spectrum of bacteria in a single study is limited in the public domain. The data presented here is compiled from various sources.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Anaerobic Bacteria |
| This compound | Active[1] | Active[1] | Active[1] | Weakly Active[1] | Inactive | Highly Active[1] |
| Vancomycin | 0.5 - 2.0 µg/mL | 0.5 - 2.0 µg/mL | - | - | - | Variable |
| Daptomycin | 0.25 - 1.0 µg/mL | 0.25 - 1.0 µg/mL | - | - | - | - |
| Ciprofloxacin | - | - | - | ≤0.015 - 1.0 µg/mL | 0.5 - >64 µg/mL | Variable |
| Ceftriaxone | - | - | ≤0.015 - 2.0 µg/mL | ≤0.03 - >32 µg/mL | - | Limited Activity[2] |
Experimental Protocols
The determination of the antibacterial spectrum and MIC values relies on standardized in vitro susceptibility testing methods. The two primary methods are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar and poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits the growth of the bacteria.
Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: this compound
This compound is a nucleoside antibiotic that targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, this compound inhibits the peptidyl transferase center (PTC) on the large ribosomal subunit[1].
The mechanism of action involves the following steps:
-
Binding to the Ribosome: this compound binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit.
-
Interference with tRNA Accommodation: By occupying the A-site, this compound sterically hinders the correct positioning of the aminoacyl-tRNA (aa-tRNA)[1].
-
Inhibition of Peptide Bond Formation: This prevention of aa-tRNA accommodation effectively blocks the formation of peptide bonds, a critical step in protein elongation[1].
-
Cessation of Protein Synthesis: The overall result is the inhibition of bacterial protein synthesis, leading to the cessation of growth and eventual cell death.
The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.
Caption: this compound inhibits protein synthesis by binding to the ribosomal A-site.
Conclusion
This compound represents a promising antibacterial agent with a distinct mechanism of action targeting bacterial protein synthesis. Its potent activity against Gram-positive and anaerobic bacteria suggests its potential utility in treating infections caused by these organisms. However, its weak activity against aerobic Gram-negative bacteria indicates a narrower spectrum compared to some broad-spectrum antibiotics. Further research, particularly the generation of comprehensive and comparative MIC data against a wide range of clinical isolates, is crucial to fully elucidate the therapeutic potential of this compound and its place in the antimicrobial arsenal. The detailed understanding of its interaction with the ribosomal A-site provides a valuable foundation for the structure-based design of new and improved derivatives.
References
A Head-to-Head Comparison: A201A and Linezolid
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug development, the need for novel agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a detailed head-to-head comparison of A201A, a lesser-known aminonucleoside antibiotic, and linezolid, the first clinically approved oxazolidinone. While direct comparative studies are scarce, this document synthesizes available preclinical and in vitro data to offer a comprehensive overview of their mechanisms of action, antimicrobial activity, and resistance profiles.
Executive Summary
This compound and linezolid both exert their antimicrobial effects by inhibiting bacterial protein synthesis, a critical pathway for bacterial survival. Linezolid, a well-established antibiotic, is widely used against multidrug-resistant Gram-positive pathogens. This compound, while also demonstrating activity against Gram-positive and anaerobic bacteria, remains less characterized, with limited publicly available quantitative data. This guide aims to bridge this knowledge gap by presenting the existing evidence in a structured format, providing researchers with a valuable resource for further investigation and development.
Mechanism of Action: Targeting the Ribosome at Different Stages
Both this compound and linezolid are inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. However, they interfere with different stages of this essential process.
This compound: This aminonucleoside antibiotic binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. By occupying this critical site, this compound sterically hinders the accommodation of the aminoacyl-tRNA (A-tRNA) into the A-site of the ribosome. This blockade prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death.
Linezolid: As an oxazolidinone, linezolid has a unique mechanism of action. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1] This early-stage inhibition of protein synthesis is distinct from many other protein synthesis inhibitors that act on the elongation phase.[2] Because of its unique binding site, cross-resistance with other protein synthesis inhibitors is uncommon.[2]
Figure 1: Mechanisms of action for this compound and linezolid.
Antimicrobial Activity: A Quantitative Comparison
A direct comparison of the antimicrobial activity of this compound and linezolid is challenging due to the limited availability of quantitative data for this compound. However, by compiling the available Minimum Inhibitory Concentration (MIC) data for linezolid against key Gram-positive and anaerobic pathogens, we can establish a benchmark for future comparative studies involving this compound.
Table 1: In Vitro Activity of Linezolid against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 2,872 | 0.5 - 4 | - | 2 |
| Staphylococcus aureus (MRSA) | 79 | 1 - 4 | 1 | 2 |
| Enterococcus faecalis | 428 | - | - | 2 |
| Enterococcus faecium | 196 | - | - | 2 |
| Streptococcus pneumoniae (all) | 422 | - | - | 1 |
Data compiled from multiple sources.[3]
Table 2: In Vitro Activity of Linezolid against Anaerobic Bacteria
| Organism Group | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 265 | 2 - 4 | - | - |
| Prevotella spp. | - | - | 4 | - |
| Fusobacterium spp. | - | - | 1 | - |
| Gram-positive anaerobes | - | ≤ 4 | - | - |
Data compiled from multiple sources.
Qualitative reports suggest that this compound is highly active against Gram-positive and Gram-negative anaerobic bacteria. However, without specific MIC values, a quantitative comparison of its potency relative to linezolid is not possible at this time.
Mechanisms of Resistance
The emergence of resistance is a critical consideration for any antimicrobial agent. The mechanisms of resistance to linezolid are well-documented, while information on this compound resistance is more limited.
This compound: The primary mechanism of resistance to this compound in the producing organism, Streptomyces capreolus, involves enzymatic inactivation. A phosphotransferase, encoded by the ard2 gene, phosphorylates this compound, rendering it biologically inactive.
Linezolid: Resistance to linezolid in clinical isolates is primarily due to mutations in the 23S rRNA, the binding site of the drug. The most common mutation is G2576T.[4] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, leading to reduced drug binding.
Figure 2: Known resistance mechanisms for this compound and linezolid.
Experimental Protocols
Standardized methods for determining the in vitro activity of antimicrobial agents are crucial for reproducible and comparable results. The following outlines a general protocol for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent (this compound or linezolid) at a known concentration in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, covering a range of concentrations.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Figure 3: General workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Linezolid is a well-established and potent antibiotic against a range of multidrug-resistant Gram-positive bacteria. Its unique mechanism of action at the initiation stage of protein synthesis makes it a valuable therapeutic option. This compound, another protein synthesis inhibitor targeting the peptidyl transferase center, shows promise with reported activity against Gram-positive and anaerobic bacteria.
However, a significant gap in the scientific literature exists regarding the quantitative antimicrobial activity of this compound. To enable a true head-to-head comparison and to assess the potential of this compound as a future therapeutic agent, further research is critically needed. Specifically, comprehensive in vitro susceptibility studies generating MIC₅₀ and MIC₉₀ data for this compound against a broad panel of clinically relevant pathogens are required. Such data will be instrumental in positioning this compound relative to established antibiotics like linezolid and in guiding its future development.
References
Unraveling the Gears of Protein Synthesis: A Mutagenesis-Based Validation of A201A's Mechanism
A deep dive into the validation of A201A's mechanism of action reveals the power of mutagenesis in elucidating the intricate workings of translation inhibitors. This guide provides a comparative analysis of this compound with other well-characterized translation inhibitors, pactamycin and cycloheximide, highlighting how resistance mutations serve as invaluable tools to confirm their molecular targets and mechanisms. Detailed experimental protocols and visual workflows offer a comprehensive resource for researchers in drug discovery and molecular biology.
Executive Summary
This compound is a potent translation inhibitor that stalls protein synthesis by interfering with the accommodation of aminoacyl-tRNA in the ribosomal A-site. This mechanism has been primarily elucidated through structural and biochemical studies. To further validate this proposed mechanism and provide a framework for the evaluation of novel translation inhibitors, this guide leverages the principles of mutagenesis. By examining resistance mutations against the comparator compounds, pactamycin and cycloheximide, we can infer and substantiate the binding site and inhibitory action of this compound. This comparative approach underscores the utility of genetic evidence in confirming the molecular basis of drug action.
Mechanism of Action: A Comparative Overview
This compound, pactamycin, and cycloheximide each halt protein synthesis through distinct mechanisms, targeting different functional centers of the ribosome.
-
This compound: This antibiotic binds to the peptidyl transferase center (PTC) on the large ribosomal subunit. Its presence sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and elongating the polypeptide chain.
-
Pactamycin: This inhibitor of translation initiation binds to the small ribosomal subunit, specifically interacting with the 16S rRNA. Mutations conferring resistance to pactamycin have been identified in regions of the 16S rRNA that are crucial for the formation of the initiation complex, thus confirming its binding site and mechanism.[1]
-
Cycloheximide: In eukaryotes, cycloheximide targets the large ribosomal subunit, binding to the E-site and blocking the translocation step of elongation. Resistance to cycloheximide is conferred by specific mutations in the ribosomal protein eL42 (formerly known as L41), pinpointing its site of action.[2][3]
Validation through Mutagenesis: A Data-Driven Comparison
The gold standard for validating the target of a drug is the identification of resistance-conferring mutations in the gene encoding the putative target. While specific mutagenesis studies on this compound are not extensively reported in publicly available literature, the well-documented resistance mutations for pactamycin and cycloheximide provide a robust paradigm for this validation approach.
| Inhibitor | Organism | Target | Wild-Type (WT) IC50 | Mutant | Mutant IC50 | Fold Resistance | Reference |
| Pactamycin | Halobacterium halobium | 16S rRNA | Not Reported | A694G | Not Reported | Not Reported | [1] |
| C795U | Not Reported | Not Reported | [1] | ||||
| C796U | Not Reported | Not Reported | [1] | ||||
| Cycloheximide | Saccharomyces cerevisiae | Ribosomal Protein eL42 (L41) | ~1 µg/mL | P56Q | >100 µg/mL | >100 | [4] |
| Cycloheximide | Chlamydomonas reinhardtii | Ribosomal Protein eL42 (L41) | Not Reported | P56L | High | Not Reported | [2][5] |
| P56S | Moderate | Not Reported | [2][5] |
Table 1: Comparison of translation inhibitor resistance conferred by target site mutations. IC50 values represent the concentration of the inhibitor required to reduce a biological activity by 50%.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental logic of their validation, the following diagrams are provided.
Caption: this compound binds to the peptidyl transferase center (PTC) near the A-site, sterically hindering the accommodation of aminoacyl-tRNA and thereby inhibiting peptide bond formation, leading to elongation arrest.
References
- 1. Pactamycin resistance mutations in functional sites of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloheximide resistance conferred by novel mutations in ribosomal protein L41 of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural cycloheximide resistance in yeast. The role of ribosomal protein L41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drastic alteration of cycloheximide sensitivity by substitution of one amino acid in the L41 ribosomal protein of yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of A201A Biosynthetic Pathways: A Deep Dive into Aminonucleoside Antibiotic Production
For Immediate Release
A comprehensive comparative analysis of the biosynthetic pathway of the aminonucleoside antibiotic A201A and its structurally related counterparts, puromycin and hygromycin A, reveals key enzymatic steps and offers insights into strategies for enhanced production. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these important microbial products.
The biosynthesis of this compound, a potent antibiotic produced by Streptomyces capreolus and Marinactinospora thermotolerans, involves a complex interplay of genes organized in the ata or mtd biosynthetic gene cluster (BGC).[1] Structural similarities with puromycin, produced by Streptomyces alboniger, and hygromycin A, from Streptomyces hygroscopicus, suggest evolutionary relationships and shared enzymatic machinery in their respective biosynthetic pathways.
Quantitative Comparison of Antibiotic Production
Metabolic engineering has shown significant promise in boosting the production of this compound. A key finding highlights the role of the mtdA gene, which encodes a GntR family transcriptional regulator, as a negative regulator of the this compound biosynthetic gene cluster.[1] Inactivation of this gene in M. thermotolerans resulted in a substantial increase in antibiotic yield.
| Strain/Condition | Antibiotic | Titer/Yield | Fold Increase | Reference |
| Marinactinospora thermotolerans Wild-Type | This compound | Not specified | - | [1] |
| Marinactinospora thermotolerans ΔmtdA | This compound | Not specified | ~25-fold | [1] |
| Streptomyces hygroscopicus | Hygromycin A | ~700 µg/ml | - | [2] |
| Streptomyces alboniger (Corn steep liquor-corn starch medium) | Puromycin (O-demethylpuromycin O-methyltransferase activity) | 0.7 nmol/min per mg of protein | - | [3] |
| Streptomyces alboniger (Hickey-Tresner medium) | Puromycin (O-demethylpuromycin O-methyltransferase activity) | 0.1 nmol/min per mg of protein | - | [3] |
Biosynthetic Pathways: A Visual Comparison
The biosynthetic pathways of this compound, puromycin, and hygromycin A, while distinct, share common precursors and enzymatic strategies for the assembly of their characteristic structural moieties.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with precursors from primary metabolism to form its three main components: an aminonucleoside core, a polyketide-derived moiety, and a unique disaccharide.
Caption: Proposed biosynthetic pathway of this compound.
Comparative Overview of Precursors
| Antibiotic | Aminonucleoside Precursor | Polyketide/Aromatic Acid Precursor | Sugar Precursor(s) |
| This compound | ATP | p-Coumaric Acid | GDP-D-Mannose |
| Puromycin | ATP | L-Tyrosine | Not Applicable |
| Hygromycin A | myo-Inositol (from Glucose) | Chorismic Acid, Propionate | D-Mannose |
Key Experimental Protocols
Gene Inactivation via λ-RED-Mediated Recombination
This method is widely used for targeted gene disruption in Streptomyces and related actinomycetes.
Workflow:
Caption: Workflow for λ-RED-mediated gene inactivation.
Protocol Steps:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance cassette template (e.g., from pIJ773 for apramycin resistance).
-
PCR Amplification: Amplify the resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.
-
Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid with the target gene cluster. Induce the expression of the λ-Red recombinase.
-
Electroporation: Electroporate the purified PCR product into the competent E. coli cells.
-
Selection and Verification: Select for colonies with the integrated resistance cassette. Verify the correct recombination event by PCR and restriction digestion.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli ET12567/pUZ8002 (a non-methylating strain) to the target actinomycete strain.
-
Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette.
HPLC Analysis of this compound
Methodology:
-
Column: Thermo Scientific Hypersil ODS (C18), 250 mm length, 4.6 mm ID, 3 µm particle size.[4]
-
Mobile Phase: A binary gradient of:
-
Gradient:
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV at 260 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Fermentation broth is extracted with an equal volume of butanone three times. The organic extracts are combined and the solvent is removed under reduced pressure.[1] The residue is then dissolved in a suitable solvent for injection.
This comparative guide provides a foundational understanding of the biosynthetic pathways of this compound and related antibiotics. The detailed protocols and comparative data herein are intended to facilitate further research and development in the field of antibiotic production and engineering.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of puromycin in Streptomyces alboniger: regulation and properties of O-demethylpuromycin O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
A201A vs. Macrolides: A Comparative Analysis of Ribosome-Targeting Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a detailed understanding of novel and existing antibiotic classes is paramount for the scientific and drug development communities. This report provides a comprehensive comparative analysis of A201A, a nucleoside antibiotic, and the well-established macrolide class of antibiotics. Both agents target the bacterial ribosome to inhibit protein synthesis, a critical process for bacterial survival. This guide delves into their mechanisms of action, antibacterial spectra, and the available data on their ribosomal binding and in vivo efficacy, presenting a valuable resource for researchers in infectious diseases and drug discovery.
Mechanism of Action: A Tale of Two Binders
Both this compound and macrolides exert their antibacterial effects by interfering with bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, the larger of the two subunits that make up the bacterial ribosome. However, the specifics of their interaction and the resulting inhibition differ.
Macrolides , such as erythromycin, clarithromycin, and azithromycin, are primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the cells. They bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding partially obstructs the tunnel, preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.
This compound , a nucleoside antibiotic, also targets the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). The PTC is the active site responsible for forming peptide bonds between amino acids. This compound's binding at this crucial site interferes with the proper positioning of transfer RNA (tRNA) molecules, which carry the amino acid building blocks. This interference with tRNA accommodation effectively stalls protein synthesis.
A key distinction in their binding lies in the specific nucleotides they interact with. Structural studies have revealed that the binding site of this compound on the ribosome overlaps with the binding site of the desosamine sugar of erythromycin, a critical component of the macrolide structure. This overlap suggests a potential for competitive binding and provides a molecular basis for comparing their mechanisms.
Comparative Antibacterial Spectrum
The effectiveness of an antibiotic is defined by its spectrum of activity against different types of bacteria. While comprehensive data for this compound is still emerging, available information allows for a preliminary comparison with the well-documented spectrum of macrolides.
| Target Organism | This compound MIC (µg/mL) | Macrolide (Erythromycin) MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | 0.25 - >128 |
| Streptococcus pneumoniae | Data Not Available | 0.015 - >256 |
| Escherichia coli | Data Not Available | 8 - >128 |
| Pseudomonas aeruginosa | Data Not Available | >128 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data for macrolides can vary significantly based on the specific macrolide and the resistance profile of the bacterial strain.
Macrolides are known for their activity against many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. They also show activity against some Gram-negative bacteria, such as Haemophilus influenzae, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae. However, resistance to macrolides is widespread and a significant clinical challenge.
Published data on the minimum inhibitory concentrations (MICs) of this compound against a broad range of bacteria are limited. While described as having "potent antibacterial activity," specific quantitative data from comparative studies are not yet widely available. Further research is needed to fully delineate its antibacterial spectrum and compare it directly with that of various macrolides against a panel of clinically relevant susceptible and resistant bacterial strains.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antibiotic. These studies provide insights into how the drug behaves in a living organism, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and its ability to clear infections.
Currently, there is a lack of publicly available in vivo efficacy data for this compound from direct comparative studies with macrolides. While some patent literature suggests in vivo activity for this compound, detailed studies comparing its efficacy (e.g., 50% effective dose or ED50) against specific infections with that of macrolides are needed to assess its potential as a therapeutic agent.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in comparative studies, detailed experimental protocols are essential. The following outlines the general methodologies for key experiments cited in the evaluation of antibiotics like this compound and macrolides.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Ribosome Binding Assay
These assays are used to determine the affinity and specificity of an antibiotic for its ribosomal target. A common method is a competition binding assay using a radiolabeled antibiotic.
Competition Binding Assay:
-
Preparation of Ribosomes: 70S ribosomes are isolated and purified from a suitable bacterial strain (e.g., Escherichia coli).
-
Radiolabeling: A known ribosome-binding antibiotic (e.g., [14C]-erythromycin) is used as the radiolabeled ligand.
-
Competition: A constant concentration of purified ribosomes and the radiolabeled ligand are incubated with increasing concentrations of the unlabeled competitor antibiotic (e.g., this compound).
-
Separation: The ribosome-bound radiolabeled ligand is separated from the unbound ligand using a technique such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: The amount of radioactivity on the filter or in the pellet is measured using a scintillation counter. The data is then used to calculate the binding affinity of the competitor antibiotic.
Visualizing the Mechanisms
To better understand the molecular interactions and experimental workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound's inhibitory action on bacterial protein synthesis.
Caption: Signaling pathway of macrolide's inhibitory action on bacterial protein synthesis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and macrolides represent two distinct chemical classes of antibiotics that share a common intracellular target: the bacterial ribosome. While both inhibit protein synthesis, they do so through different, albeit overlapping, binding interactions on the 50S subunit. Macrolides are a well-established class with a broad spectrum of activity, but they are also subject to significant bacterial resistance. This compound presents a potentially novel scaffold for antibacterial development. However, a comprehensive understanding of its antibacterial spectrum and in vivo efficacy through direct comparative studies is necessary to fully assess its therapeutic potential. The data and protocols presented in this guide aim to provide a foundational resource for researchers and drug developers working to address the critical need for new and effective antimicrobial agents. Further investigation into this compound is warranted to determine its place in the future of antibacterial therapy.
Confirming the Role of the A201A Gene Cluster: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A201A gene cluster and its product, the aminonucleoside antibiotic this compound, with the well-characterized puromycin and hygromycin A biosynthetic pathways and their respective antibiotics. Experimental data is presented to objectively compare their performance, alongside detailed methodologies for key experiments to facilitate further research.
Introduction to the this compound Gene Cluster and its Product
The this compound gene cluster, designated ata, is a large biosynthetic gene cluster of approximately 34 kb, first identified in Saccharothrix mutabilis subsp. capreolus.[1] This cluster is responsible for the production of this compound, a potent aminonucleoside antibiotic. The structure of this compound is a composite of three distinct moieties: an N6,N6-dimethyl-3'-amino-3'-deoxyadenosine (aminonucleoside), a polyketide (α-methyl-p-coumaric acid), and a disaccharide.[1][2] The gene cluster contains 32 putative open reading frames (ORFs), with 28 believed to be directly involved in the biosynthesis of the this compound molecule.[1] Due to the structural similarities of its components with other known antibiotics, the this compound gene cluster and its product are often compared to the puromycin (pur) and hygromycin A (hyg) gene clusters.
Comparative Analysis of Antimicrobial Performance
This compound exhibits potent activity against Gram-positive aerobic and anaerobic bacteria, as well as most Gram-negative anaerobic species.[2] It has notably low toxicity against aerobic Gram-negative bacteria, some fungi, and mammals.[2]
Puromycin has a broad spectrum of activity, inhibiting the growth of Gram-positive microorganisms, with lesser activity against acid-fast bacilli and weaker activity against Gram-negative microorganisms.[3] It is also effective against protozoa, algae, and mammalian cells.[3]
Hygromycin A demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] It has shown particular promise against spirochetes, such as the causative agent of Lyme disease, Borrelia burgdorferi, while having a minimal effect on the gut microbiome.[4][5][6]
| Antibiotic | General Spectrum of Activity |
| This compound | Potent against Gram-positive aerobes and anaerobes, and most Gram-negative anaerobes.[2] |
| Puromycin | Broad-spectrum, active against Gram-positive bacteria, with weaker activity against Gram-negative bacteria.[3][7][8] |
| Hygromycin A | Broad-spectrum against Gram-positive and Gram-negative bacteria, with high selectivity for spirochetes.[4] |
Comparative Analysis of Biosynthetic Gene Clusters
The this compound, puromycin, and hygromycin A gene clusters share similarities in the types of enzymes they encode, which corresponds to the structural similarities of their final products.
| Feature | This compound (ata) Gene Cluster | Puromycin (pur) Gene Cluster | Hygromycin A (hyg) Gene Cluster |
| Size | ~34 kb[1] | ~15 kb | Information not readily available |
| Number of ORFs | ~32[1] | ~10 | Information not readily available |
| Aminonucleoside Biosynthesis Genes | Present (homologous to pur cluster genes)[2] | Present[2] | Absent |
| Polyketide Synthase (PKS) Genes | Present (Type I PKS)[2] | Absent | Present |
| Non-Ribosomal Peptide Synthetase (NRPS) Genes | Absent | Present (for tyrosine incorporation) | Absent |
| Glycosyltransferase Genes | Present[1] | Absent | Present |
| Methyltransferase Genes | Present[1] | Present[2] | Present |
| Resistance Genes | Present (ard1, ard2)[2] | Present (pac) | Present (hyg21) |
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans
This protocol is a generalized procedure based on established methods for heterologous expression of large gene clusters in Streptomyces.
a. Vector Construction:
-
Isolate high-molecular-weight genomic DNA from Saccharothrix mutabilis subsp. capreolus.
-
Create a cosmid or BAC library of the genomic DNA.
-
Screen the library using probes designed from known sequences within the ata cluster (e.g., ataP5).
-
Identify and isolate a cosmid/BAC containing the entire ~34 kb ata gene cluster.
-
Subclone the ata cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based integrative vector).
b. Transformation of Streptomyces lividans:
-
Prepare protoplasts of a suitable S. lividans host strain (e.g., TK24, a strain with a clean metabolic background).
-
Transform the protoplasts with the shuttle vector containing the ata gene cluster via polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on R5 regeneration medium and overlay with an appropriate antibiotic for selection (e.g., apramycin for pSET152-based vectors).
-
Incubate at 30°C for 7-14 days until resistant colonies appear.
c. Confirmation of Expression:
-
Inoculate the recombinant S. lividans strain into a suitable production medium (e.g., TSB or ISP2).
-
Ferment for 5-7 days at 30°C with shaking.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound, comparing the retention time and mass spectrum to an authentic standard.
Gene Inactivation in the this compound Gene Cluster using CRISPR-Cas9
This protocol outlines a general workflow for targeted gene inactivation in Saccharothrix mutabilis based on established CRISPR-Cas9 methods for actinomycetes.
a. Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a 20-bp guide RNA (sgRNA) targeting the specific gene to be inactivated within the ata cluster (e.g., a glycosyltransferase gene). The target sequence should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Synthesize and anneal complementary oligonucleotides encoding the sgRNA.
-
Clone the annealed sgRNA duplex into a suitable E. coli-Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Clone two homologous arms (each ~1-2 kb) flanking the target gene into the same vector. These arms will serve as the template for homology-directed repair.
b. Transformation and Gene Editing:
-
Introduce the final CRISPR-Cas9 plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Conjugate the plasmid from E. coli into Saccharothrix mutabilis.
-
Select for exconjugants on a medium containing an appropriate antibiotic (e.g., apramycin) and nalidixic acid to counter-select the E. coli donor.
-
Incubate at a temperature permissive for plasmid replication (e.g., 30°C).
c. Curing of the Plasmid and Mutant Verification:
-
Subculture the exconjugants on a non-selective medium at a non-permissive temperature for the temperature-sensitive plasmid replicon (e.g., 37°C) to cure the CRISPR-Cas9 plasmid.
-
Isolate single colonies and screen for the loss of antibiotic resistance to confirm plasmid curing.
-
Isolate genomic DNA from the apramycin-sensitive colonies.
-
Perform PCR using primers flanking the target gene to confirm the deletion. The PCR product from the mutant should be smaller than that from the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Analyze the mutant strain for the loss of this compound production or the accumulation of a biosynthetic intermediate using HPLC and LC-MS.
Visualizations
Biosynthetic and Logical Pathways
Caption: Proposed biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of Puromycin.
Caption: Biosynthetic pathway of Hygromycin A.
Caption: Logical comparison of gene cluster components.
References
- 1. Characterization of the biosynthetic gene cluster (ata) for the this compound aminonucleoside antibiotic from Saccharothrix mutabilis subsp. capreolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. mylymedoc.com [mylymedoc.com]
- 5. flightpath.bio [flightpath.bio]
- 6. A targeted antibiotic for treating Lyme disease | National Institutes of Health (NIH) [nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. biocompare.com [biocompare.com]
A201A: A Potent Inhibitor of Protein Synthesis with Activity Against Multidrug-Resistant Bacteria
A comparative guide for researchers and drug development professionals on the antibacterial activity, mechanism of action, and experimental evaluation of the nucleoside antibiotic A201A.
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, the nucleoside antibiotic this compound has emerged as a compound of interest due to its potent antibacterial properties. This guide provides a comprehensive comparison of this compound's activity against key multidrug-resistant pathogens, details its mechanism of action, and outlines the experimental protocols necessary for its evaluation.
Comparative In Vitro Activity of this compound and Other Antibiotics
This compound has demonstrated significant in vitro activity against a range of bacteria, although comprehensive data against a wide panel of contemporary multidrug-resistant clinical isolates remains limited in publicly available literature. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against critical MDR pathogens.
Table 1: In Vitro Activity (MIC, µg/mL) of this compound and Comparator Antibiotics against Gram-Positive Multidrug-Resistant Bacteria
| Organism (Resistance Phenotype) | This compound | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus (MRSA) | 0.25 - 2[1] | 1 - >64[2][3] | 0.25 - 4[1][2] | 1[3] |
| Enterococcus faecium (VRE) | Data not available | >64[3] | 2[4] | 2 - 8[1][3] |
| Enterococcus faecalis (VRE) | Data not available | >64[3] | Data not available | 2[3] |
Table 2: In Vitro Activity (MIC, µg/mL) of this compound and Comparator Antibiotics against Gram-Negative Multidrug-Resistant Bacteria (ESKAPE Pathogens)
| Organism (Resistance Phenotype) | This compound | Meropenem | Colistin | Amikacin |
| Klebsiella pneumoniae (Carbapenem-Resistant) | Data not available | ≥4[5] | Data not available | Data not available |
| Acinetobacter baumannii (Carbapenem-Resistant) | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa (Multidrug-Resistant) | Data not available | Data not available | Data not available | Data not available |
| Enterobacter spp. (Carbapenem-Resistant) | Data not available | ≥4[6] | Data not available | Data not available |
Note: The provided MIC values are based on available literature and may vary depending on the specific strains and testing methodologies used.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. It specifically binds to the peptidyl transferase center (PTC) on the 50S large ribosomal subunit. This binding action sterically hinders the correct positioning of the aminoacyl-tRNA (A-tRNA) in the A-site of the ribosome. By preventing the full accommodation of the A-tRNA, this compound effectively blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death.
Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for MIC testing.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should typically range from 0.06 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Interpretation of susceptibility or resistance is based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
References
- 1. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In vitro activities of daptomycin and vancomycin against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Bactericidal Activities of Combination Antibiotic Therapies Against Carbapenem-Resistant Klebsiella pneumoniae With Different Carbapenemases and Sequence Types [frontiersin.org]
- 6. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of A201A: A Critical Guide for Laboratory Professionals
DISCLAIMER: The term "A201A" is associated with multiple, chemically distinct products. It is imperative for your safety that you identify the precise substance you are handling, preferably by its Chemical Abstracts Service (CAS) number, and consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This guide provides safety protocols for two known substances referred to as "this compound": a hazardous chemical mixture and a nucleoside antibiotic.
Option 1: Inhibitor Aid A201 (Primarily Formic Acid)
This product is a combustible liquid containing 85-90% formic acid. It is toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[1][2] Extreme caution is advised.
Essential Safety and Logistical Information
Immediate action in case of exposure is critical. For any contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE) and Exposure Limits
The following table summarizes the necessary PPE and known exposure limits for the primary component, formic acid.
| PPE Component | Specification | Exposure Limits (Formic Acid) |
| Eye Protection | Tightly fitting safety goggles and a face shield. | OSHA PEL: 5 ppm (9 mg/m³) TWA |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Frequent changes are recommended as liquid may penetrate the gloves. | NIOSH REL: 5 ppm (9 mg/m³) TWA |
| Body Protection | Chemical-resistant apron or coveralls. | ACGIH TLV: 5 ppm (9.4 mg/m³) TWA; 10 ppm (19 mg/m³) STEL |
| Respiratory | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate. |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Operational and Disposal Plans
Handling and Storage:
-
Always handle Inhibitor Aid A201 within a certified chemical fume hood.
-
Avoid spills and splashing during transfer and use.[2]
-
Do not eat, drink, or smoke in areas where this substance is handled.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
Disposal Plan:
-
Spills should be contained and collected with an inert absorbent material.
-
All waste, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this material down the drain.
Emergency Workflow: Chemical Spill Response
Caption: Workflow for responding to a spill of Inhibitor Aid A201.
Option 2: this compound (Nucleoside Antibiotic)
Essential Safety and Logistical Information
As with many antibiotics, the primary risks are associated with potential allergic reactions or sensitization upon inhalation or skin contact.[3] All work should be performed in a manner that minimizes the generation of aerosols or dust.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling antibiotic powders and solutions in a research setting.
| PPE Component | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Disposable nitrile or latex gloves. |
| Body Protection | A clean, buttoned lab coat. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a contained environment like a biological safety cabinet or fume hood. |
Operational and Disposal Plans
Handling and Experimental Protocols:
-
When weighing or preparing stock solutions from powder, do so in a chemical fume hood or a biological safety cabinet to contain any dust.
-
Handle all solutions with care to avoid splashes and aerosol formation.
-
After handling, wash hands thoroughly with soap and water.[4]
-
Keep work areas clean and decontaminate surfaces after use.[4]
Disposal Plan:
-
Stock Solutions: Concentrated antibiotic solutions are considered hazardous chemical waste and should be collected in a designated, labeled container for disposal through your institution's Environmental Health and Safety (EH&S) department.[5]
-
Used Media: Cell culture media containing antibiotics should be treated as chemical waste.[5][6] If it also contains biohazardous materials, it must first be decontaminated (e.g., by autoclaving) before being collected as chemical waste.[7] Note that autoclaving does not destroy all antibiotics.[5][6]
-
Contaminated Labware: Disposable labware contaminated with the antibiotic should be collected as chemical waste.
Laboratory Workflow: Handling Antibiotic this compound
Caption: Step-by-step workflow for the safe laboratory handling of Antibiotic this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
